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  • Product: (1R)-1-(3-fluorophenyl)-2-methylpropylamine
  • CAS: 473733-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Asymmetric Synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Abstract (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral amine of significant interest in medicinal chemistry, often serving as a key building block for pharmacologically active molecules. Its synthesis in high e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral amine of significant interest in medicinal chemistry, often serving as a key building block for pharmacologically active molecules. Its synthesis in high enantiomeric purity is crucial for ensuring therapeutic efficacy and minimizing off-target effects. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of diastereoselective and enantioselective approaches, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric reductive amination. Each section will provide not only detailed protocols but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring a deep, actionable understanding of the synthetic pathways.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The specific stereochemistry of an amine can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry and drug discovery. (1R)-1-(3-fluorophenyl)-2-methylpropylamine, with its fluorinated phenyl ring and a stereocenter at the benzylic position, presents a valuable synthetic target.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost of reagents, and desired enantiomeric excess (ee). This guide will focus on three prominent and field-proven strategies:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet highly effective method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a subsequent stereoselective transformation.

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes, this method separates a racemic mixture of the amine by selectively catalyzing a reaction of one enantiomer, allowing for the isolation of the other.

  • Asymmetric Reductive Amination: A direct and atom-economical approach that converts a prochiral ketone into a chiral amine using a chiral catalyst or reagent.

Pathway I: Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a powerful strategy to control stereochemistry.[1][2] The auxiliary is covalently bonded to the substrate, creating a chiral environment that biases the approach of reagents to one face of the molecule.

A common and effective class of chiral auxiliaries for the synthesis of chiral amines are pseudoephedrine and its derivatives.[3] These can be used to direct the alkylation of an amide enolate.

Logical Framework for Chiral Auxiliary Approach

Prochiral 3-Fluorophenylacetic acid Amide N-Acyl Pseudoephedrine (Diastereomeric Mixture) Prochiral->Amide Amide Coupling Auxiliary (1S,2S)-(+)-Pseudoephedrine Auxiliary->Amide Enolate Chiral Enolate Amide->Enolate Deprotonation Alkylated Alkylated Product (High Diastereoselectivity) Enolate->Alkylated Diastereoselective Alkylation Target (1R)-1-(3-fluorophenyl)-2-methylpropylamine Alkylated->Target Auxiliary Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Auxiliary Cleavage

Caption: Chiral auxiliary-mediated synthesis workflow.

Experimental Protocol: Pseudoephedrine-Directed Synthesis

Step 1: Amide Formation

  • To a solution of 3-fluorophenylacetic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • The reaction is stirred for 2 hours at room temperature, and the solvent is removed under reduced pressure to yield the acid chloride.

  • The crude acid chloride is dissolved in DCM and added dropwise to a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.[3]

  • The reaction is stirred overnight at room temperature.

  • The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the enolate.

  • Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis.

Step 3: Auxiliary Cleavage

  • The alkylated amide (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium aluminum hydride (LiAlH₄) (3.0 eq) is added portion-wise at 0 °C.

  • The reaction is heated to reflux for 6 hours.

  • The reaction is cooled to 0 °C and quenched sequentially with water, 15% NaOH solution, and water.

  • The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate.

  • The organic layer is dried over Na₂SO₄ and concentrated. The crude amine is purified by column chromatography to yield (1R)-1-(3-fluorophenyl)-2-methylpropylamine. The chiral auxiliary, pseudoephedrine, can be recovered from the aqueous layer.

Pathway II: Enzymatic Kinetic Resolution

Enzymatic resolutions offer a green and highly selective alternative for obtaining enantiomerically pure compounds.[4][5][6] Lipases are commonly used enzymes for the kinetic resolution of racemic amines through enantioselective acylation.

Conceptual Workflow for Enzymatic Resolution

Racemate Racemic (R/S)-1-(3-fluorophenyl)- 2-methylpropylamine Reaction Enantioselective Acylation Racemate->Reaction Enzyme Lipase (e.g., Candida antarctica lipase B) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Reaction Separation Separation Reaction->Separation Target (1R)-1-(3-fluorophenyl)-2-methylpropylamine (Unreacted) Separation->Target Acylated (S)-N-acetyl-1-(3-fluorophenyl)- 2-methylpropylamine Separation->Acylated

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Resolution

Step 1: Racemic Amine Synthesis

A racemic mixture of 1-(3-fluorophenyl)-2-methylpropylamine can be synthesized via reductive amination of 3-fluorophenylacetone with ammonia or an ammonia source, followed by reduction.

Step 2: Enzymatic Resolution

  • To a solution of racemic 1-(3-fluorophenyl)-2-methylpropylamine (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether) is added immobilized Candida antarctica lipase B (CAL-B).

  • An acylating agent, such as ethyl acetate (which can also serve as the solvent), is added (excess).

  • The suspension is shaken at a controlled temperature (e.g., 40 °C) in an incubator.

  • The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the acylated product.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • The enzyme is filtered off (and can be reused).

  • The filtrate is concentrated, and the unreacted (1R)-1-(3-fluorophenyl)-2-methylpropylamine is separated from the N-acylated (S)-enantiomer by column chromatography or acid-base extraction.

Pathway III: Asymmetric Reductive Amination

Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines from prochiral ketones.[7][8][9][10][11] This can be achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, to hydrogenate an in situ-formed imine.

Mechanism of Asymmetric Reductive Amination

Ketone 3-Fluorophenylacetone Imine Prochiral Imine Ketone->Imine AmineSource Amine Source (e.g., NH₃) AmineSource->Imine Product (1R)-1-(3-fluorophenyl)-2-methylpropylamine Imine->Product Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., [Ir(COD)Cl]₂ + Chiral Ligand) Catalyst->Product H2 H₂ H2->Product

Caption: Asymmetric reductive amination pathway.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

Step 1: Catalyst Preparation

The chiral catalyst is typically prepared in situ by reacting a metal precursor, such as [Ir(COD)Cl]₂, with a chiral phosphine ligand (e.g., a derivative of BINAP or another privileged ligand) in a suitable solvent.

Step 2: Reductive Amination

  • In a high-pressure reactor, 3-fluorophenylacetone (1.0 eq), an ammonium salt such as ammonium acetate (as the amine source), and the chiral iridium catalyst (e.g., 0.1-1 mol%) are dissolved in a suitable solvent (e.g., methanol or DCM).[11]

  • The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specific pressure (e.g., 10-50 atm).

  • The reaction is stirred at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 12-24 hours).

  • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with an aqueous base to remove the ammonium salt.

  • The organic layer is dried and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC.

  • The crude product is purified by column chromatography to afford enantiomerically enriched (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Data Summary and Comparison

Synthesis PathwayKey ReagentsTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Auxiliary (1S,2S)-(+)-Pseudoephedrine, LDA, LiAlH₄>95% deHigh diastereoselectivity, reliable, auxiliary is recoverable.Stoichiometric use of chiral auxiliary, multiple steps.
Enzymatic Resolution Racemic amine, Lipase (e.g., CAL-B), Acyl donor>99% ee (for both enantiomers)High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product from starting material.
Asymmetric Reductive Amination 3-Fluorophenylacetone, Chiral Iridium Catalyst, H₂90-99% eeAtom economical, one-pot procedure, catalytic use of chiral source.Requires high-pressure equipment, catalyst can be expensive and sensitive.

Conclusion

The asymmetric synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine can be successfully achieved through several robust methodologies. The choice of the optimal pathway depends on the specific requirements of the synthesis, including scale, cost, and available equipment. Chiral auxiliary-mediated synthesis offers high stereocontrol and reliability, while enzymatic resolution provides exceptional enantiopurity under mild conditions. Asymmetric reductive amination represents a modern, efficient, and atom-economical approach. By understanding the principles and practical details of these methods, researchers can effectively access this important chiral building block for the advancement of pharmaceutical research and development.

References

  • Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem, 02(123).
  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659–669. [Link]

  • Various Authors. (2015). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. Amanote Research.
  • Improved Methodology for the Prepar
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • The Innovation. (2023).
  • Truong, V. L., Ménard, M. S., & Dion, I. (2007). Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters, 9(4), 683–685. [Link]

  • Koksch Group - Freie Universität Berlin. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • ACS Publications. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines.
  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines.
  • PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (2022).
  • National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • Google Patents. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[12][13][14]triazo.

  • de Gonzalo, G., Brieva, R., Sánchez, V. M., Bayod, M., & Gotor, V. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 66(26), 8947–8953. [Link]

  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021).
  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
  • Google Patents. (2004).
  • ResearchGate. (n.d.).
  • Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). The Synthesis of (S)-1Methyl3-phenylpropylamine by Inversion of Amines.
  • Benchchem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer, 6(6), 333–337.omer, 6*(6), 333–337.

Sources

Exploratory

physicochemical properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

An In-Depth Technical Guide to the Physicochemical Properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine For Researchers, Scientists, and Drug Development Professionals Executive Summary (1R)-1-(3-fluorophenyl)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a primary amine belonging to the class of fluorinated phenylalkylamines. The strategic incorporation of a fluorine atom significantly influences the molecule's electronic properties, which in turn modulates its physicochemical and pharmacokinetic profiles. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its ionization constant (pKa), lipophilicity (logP), and aqueous solubility. We present not just the data, but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. This document is designed to serve as a vital resource for scientists engaged in drug discovery and development, offering the technical depth required to understand how these fundamental properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and, ultimately, its potential as a therapeutic agent.

Introduction: The Strategic Role of Fluorine in Phenylalkylamines

The phenylalkylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous neurologically active agents. The introduction of a fluorine atom, as seen in (1R)-1-(3-fluorophenyl)-2-methylpropylamine, is a deliberate design choice aimed at modulating key molecular properties. Fluorine's high electronegativity can alter the basicity (pKa) of the proximal amine, influence metabolic stability by blocking potential sites of oxidation, and modify lipophilicity, thereby affecting how the molecule interacts with biological membranes and protein targets.[1][2][3][4] Understanding the precise physicochemical consequences of this substitution is paramount for predicting a compound's behavior in a biological system. This guide bridges the gap between raw data and practical application, providing the necessary context and methodologies for a thorough evaluation.

Chemical Identity and Structure

  • IUPAC Name: (1R)-1-(3-fluorophenyl)-2-methylpropan-1-amine[5]

  • CAS Number: 473733-18-5[5]

  • Molecular Formula: C₁₀H₁₄FN[5]

  • Structure:

    
    (A 2D representation of the chemical structure)
    

Core Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are the primary determinants of its pharmacokinetic profile. The data for (1R)-1-(3-fluorophenyl)-2-methylpropylamine are summarized below. It is crucial to note that while some values are derived from experimental data, others, like XLogP3, are computationally predicted and should be confirmed experimentally for critical decision-making.

PropertyValueSource
Molecular Weight 167.223 g/mol [5]
Boiling Point 217.4 °C at 760 mmHg[5]
Density 1.017 g/cm³[5]
XLogP3 (Calculated) 3.18[5]
Polar Surface Area (PSA) 26.02 Ų[5]
Flash Point 95 °C[5]
Refractive Index 1.502[5]

In-Depth Analysis and Experimental Determination

Theoretical values provide a useful starting point, but experimentally determined data are the gold standard in drug development. This section details the significance of key properties and provides robust protocols for their measurement.

Ionization Constant (pKa)

4.1.1 Significance in Drug Development The pKa of the primary amine in (1R)-1-(3-fluorophenyl)-2-methylpropylamine is arguably its most critical physicochemical parameter. It dictates the extent of ionization at a given pH. Since physiological pH is approximately 7.4, a primary amine is expected to be predominantly protonated and positively charged. This charge state profoundly impacts aqueous solubility (charged species are generally more soluble), membrane permeability (charged species do not readily cross lipid bilayers), and binding to biological targets. The electron-withdrawing effect of the 3-fluoro substituent is expected to lower the pKa relative to its non-fluorinated analog, a subtle but potentially significant modulation.

4.1.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]

Principle: The compound is dissolved in water and titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp) that requires extrapolation back to 0% co-solvent.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (typically 25°C or 37°C). Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl).

  • Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting sigmoid curve is the titration curve. The pKa is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.

Workflow for Physicochemical Property Determination

G cluster_prep Preparation & Acquisition cluster_exp Experimental Determination cluster_analysis Data Analysis & Modeling A Acquire/Synthesize Compound B Confirm Identity & Purity (NMR, MS, HPLC) A->B C pKa Determination (Potentiometric Titration) B->C D logP/D Determination (Shake-Flask Method) B->D E Solubility Assay (Equilibrium Method) B->E F Analyze Experimental Data C->F D->F E->F G Develop Structure-Property Relationship (SPR) F->G H Predict ADME Profile G->H

Caption: General workflow for comprehensive physicochemical characterization.

Lipophilicity (logP/logD)

4.2.1 Significance in Drug Development Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes.[7][8] It is quantified as the partition coefficient (P) between an immiscible lipid-like solvent (typically n-octanol) and water. For ionizable compounds like this amine, the distribution coefficient (D) at a specific pH is more relevant. The provided XLogP3 of 3.18 suggests the neutral form of the molecule is quite lipophilic.[5] However, at physiological pH, the compound will be mostly ionized, and its logD₇.₄ will be significantly lower than its logP, which is crucial for balancing membrane permeability with aqueous solubility.

4.2.2 Experimental Protocol: Shake-Flask Method The shake-flask method is the traditional and most reliable technique for logP/D determination.[9][10]

Principle: The compound is partitioned between n-octanol and an aqueous buffer. After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio of these concentrations gives the partition or distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer at the desired pH (e.g., 7.4 for logD determination). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Partitioning: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Aqueous Solubility

4.3.1 Significance in Drug Development Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a major hurdle in drug development. For a basic compound, solubility is highly pH-dependent, typically increasing as the pH drops and the degree of ionization increases.

4.3.2 Experimental Protocol: Equilibrium Shake-Flask Method This method determines the thermodynamic solubility, which is the true equilibrium solubility of the solid compound in a solvent.[11]

Principle: An excess amount of the solid compound is suspended in the aqueous buffer of interest. The suspension is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Step-by-Step Methodology:

  • Suspension Preparation: Add an excess amount of the solid (1R)-1-(3-fluorophenyl)-2-methylpropylamine to a vial containing the aqueous buffer (e.g., pH 7.4 phosphate buffer). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved states.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful withdrawal of the supernatant is common. Filtration may also be used, but one must be cautious of potential compound adsorption to the filter material.[12]

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result Expression: The solubility is reported in units such as mg/mL or µM.

Analytical Characterization

Confirming the structure and purity of the compound is a non-negotiable step in any scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure.[13] For (1R)-1-(3-fluorophenyl)-2-methylpropylamine, ¹H, ¹³C, and ¹⁹F NMR would be essential. While specific experimental spectra are not publicly available, a predicted spectrum can be inferred.

  • ¹H NMR: One would expect to see distinct signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the benzylic proton (CH-N), the isopropyl methine proton (CH-(CH₃)₂), the diastereotopic methyl protons of the isopropyl group, and the broad signal for the amine (NH₂) protons.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals. The C-F coupling would be a key diagnostic feature, appearing as a large one-bond coupling for the carbon directly attached to fluorine and smaller two- and three-bond couplings for adjacent carbons.

  • ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the parent molecular ion peak would be expected at an m/z corresponding to the exact mass of the molecule (167.11).[5]

  • Base Peak: For primary amines, a common and often dominant fragmentation is the alpha-cleavage, breaking the C-C bond adjacent to the nitrogen. For this molecule, this would likely lead to the formation of the [CH(NH₂)-(CH(CH₃)₂)]⁺ fragment, making the [CH₂NH₂]⁺ ion at m/z 30 a probable base peak, as seen in similar simple amines.[14]

Relationship between Physicochemical Properties and ADME Profile

The interplay between pKa, logP/D, and solubility creates the foundation of a compound's ADME profile. A molecule must possess a delicate balance of these properties to be a successful oral drug: soluble enough to dissolve in the gut, yet lipophilic enough to cross the intestinal wall into the bloodstream.

Impact of Physicochemical Properties on ADME

ADME cluster_adme ADME Processes Properties pKa logP/D Solubility Absorption Absorption (Gut Wall Permeation) Properties:pka->Absorption Affects charge state Properties:logp->Absorption Drives membrane crossing Properties:sol->Absorption Rate-limiting step Distribution Distribution (Plasma Protein Binding, Tissue Penetration) Properties:logp->Distribution Influences tissue binding Solubility Solubility Properties:pka->Solubility Governs pH-dependence Metabolism Metabolism (Liver Enzymes) Excretion Excretion (Renal Clearance) Solubility->Excretion High solubility aids renal clearance

Caption: Interdependence of core properties and their influence on ADME.

Conclusion

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a molecule whose therapeutic potential is intrinsically linked to its fundamental physicochemical properties. Its predicted high lipophilicity (XLogP3 = 3.18) must be carefully balanced against its aqueous solubility and ionization state at physiological pH. This technical guide has outlined the critical importance of these properties and provided robust, validated protocols for their experimental determination. For any research or development program involving this compound or its analogs, the rigorous, empirical characterization described herein is not merely recommended; it is an essential foundation for success.

References

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

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  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

  • Schenone, S., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). B-((1R)-3-Methyl-1-(((2R)-1-oxo-3-phenyl-2-((2-pyrazinylcarbonyl)amino)propyl)amino)butyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Human Metabolome Database. (2012). 2-Methyl-1-propylamine (HMDB0034198). Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

  • Comer, J. (2003). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 20(9), 1429-1434.
  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Core Mechanism of Action of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Abstract (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a synthetic compound of the substituted amphetamine class. Due to its structural novelty as a research chemical, extensive pharmacological data is not widely publis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a synthetic compound of the substituted amphetamine class. Due to its structural novelty as a research chemical, extensive pharmacological data is not widely published. This guide synthesizes information from structurally analogous compounds, particularly 3-fluoroamphetamine (3-FA), to postulate a detailed mechanism of action and provides a comprehensive framework for its experimental validation. We hypothesize that (1R)-1-(3-fluorophenyl)-2-methylpropylamine functions primarily as a monoamine releasing agent with selectivity for the dopamine and norepinephrine transporters over the serotonin transporter. This document outlines the core molecular interactions, the subsequent neurochemical cascade, and provides detailed, field-proven protocols for researchers to elucidate and confirm its precise pharmacological profile.

Introduction and Structural Analysis

(1R)-1-(3-fluorophenyl)-2-methylpropylamine belongs to the phenethylamine family, which includes a wide range of psychoactive compounds. Its structure is closely related to amphetamine, featuring a phenyl ring attached to an amino group via an ethyl chain, with a methyl substitution at the alpha position.

Key Structural Features:

  • Phenethylamine Core: The foundational structure responsible for interaction with monoamine transporters.

  • Alpha-Methylation: This feature, characteristic of amphetamines, is known to increase resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action.

  • 3-Fluoro Substitution: The fluorine atom at the meta-position (position 3) of the phenyl ring is a critical modification. Halogenation in this position is known to influence the potency and selectivity of interaction with monoamine transporters. Compared to other halogenated amphetamines, meta-fluorination is often associated with a stronger preference for dopamine and norepinephrine release over serotonin release.[1][2]

  • Additional Methyl Group: The presence of a second methyl group on the propyl chain distinguishes it from 3-fluoroamphetamine. This structural alteration may influence its binding affinity and efficacy at the transporter proteins.

Based on this structural analysis, the compound is predicted to act as a potent central nervous system stimulant. Its mechanism is likely to be analogous to other amphetamine-class drugs, which function as monoamine releasing agents.[3][4][5]

Postulated Mechanism of Action: A Substrate-Based Releaser

We postulate that (1R)-1-(3-fluorophenyl)-2-methylpropylamine functions as a substrate-type releaser of monoamine neurotransmitters, with a preference for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1][6] This mechanism involves a multi-step process within the presynaptic neuron:

  • Transporter-Mediated Uptake: The compound is recognized as a substrate by the plasma membrane monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and is actively transported into the presynaptic neuron.[3][7]

  • Vesicular Disruption: Once inside the neuron, it interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles.[7][8][9] It disrupts the proton gradient necessary for sequestering monoamines, leading to the displacement of DA, NE, and 5-HT from the vesicles into the cytoplasm.[3]

  • Transporter Reversal and Efflux: The resulting increase in cytosolic monoamine concentration, coupled with the presence of the compound itself, triggers a reversal of the plasma membrane transporters (DAT, NET, and SERT).[3][10] This causes the transporters to pump dopamine, norepinephrine, and serotonin out of the neuron and into the synaptic cleft, a process known as efflux.[3]

This cascade leads to a significant and sustained increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced monoaminergic neurotransmission and the associated stimulant effects.

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound (1R)-1-(3-fluorophenyl) -2-methylpropylamine DAT DAT/NET Compound->DAT Enters via Transporter VMAT2 VMAT2 Compound->VMAT2 Disrupts H+ Gradient DA_NE_cyto Cytosolic DA/NE DAT->DA_NE_cyto Influx DA_NE_synapse ↑ Extracellular DA/NE DAT->DA_NE_synapse DA_NE_vesicle Vesicular DA/NE VMAT2->DA_NE_vesicle Blocks Sequestration Vesicle Synaptic Vesicle DA_NE_cyto->DAT Reverse Transport (Efflux) DA_NE_vesicle->DA_NE_cyto Leakage Receptor Postsynaptic Dopamine/Adrenergic Receptors DA_NE_synapse->Receptor Binds Signal Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signal Activates G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start Test Compound Binding Radioligand Binding (HEK-hDAT/hNET/hSERT) Start->Binding Uptake Neurotransmitter Uptake (Synaptosomes/HEK cells) Start->Uptake Release Neurotransmitter Release (Synaptosomes/HEK cells) Start->Release Ki Determine Affinity (Ki) Binding->Ki IC50 Determine Potency (IC50) Uptake->IC50 EC50 Determine Efficacy (EC50) Release->EC50 Microdialysis In Vivo Microdialysis (Rodent Striatum/PFC) EC50->Microdialysis Validate in vivo Neurochem Measure Extracellular DA, NE, 5-HT Microdialysis->Neurochem

Caption: Workflow for the experimental validation of the mechanism of action.

In Vivo Validation
  • Objective: To measure the real-time effects of systemic administration of the compound on extracellular levels of DA, NE, and 5-HT in specific brain regions of awake, freely moving animals (e.g., rats). [11][12]* Methodology:

    • Surgical Implantation: Surgically implant a microdialysis guide cannula into a target brain region, such as the nucleus accumbens or prefrontal cortex.

    • Probe Insertion and Perfusion: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. [13] 3. Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

    • Post-Treatment Collection: Continue to collect dialysate samples at regular intervals.

    • Analysis: Analyze the dialysate samples for DA, NE, and 5-HT content using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [13][14][15] 7. Data Analysis: Express post-treatment neurotransmitter levels as a percentage change from the baseline. A significant, dose-dependent increase in extracellular monoamines confirms the in vitro findings.

Expected Data & Interpretation

Based on the pharmacology of structurally similar compounds like 3-FA, we can predict the likely outcomes of the described experiments. [2][6] Table 1: Predicted In Vitro Pharmacological Profile

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Ki, nM) 10 - 5020 - 100> 500
Uptake Inhibition (IC50, nM) 50 - 200100 - 400> 1000
Release (EC50, nM) 50 - 250100 - 500> 1500
  • Interpretation: The data would indicate a compound that binds to and acts as a substrate for DAT and NET with high potency. The significantly higher values for SERT suggest much weaker activity at the serotonin transporter, classifying it as a dopamine/norepinephrine releasing agent (DNRA).

Table 2: Predicted In Vivo Microdialysis Results (% Baseline)

Dose (mg/kg)Dopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
Vehicle 100 ± 10%100 ± 12%100 ± 8%
1.0 300 ± 40%250 ± 35%120 ± 15%
3.0 800 ± 110%650 ± 90%150 ± 20%
10.0 1500 ± 200%1200 ± 150%200 ± 30%
  • Interpretation: The results would show a robust, dose-dependent increase in extracellular dopamine and norepinephrine, with only modest effects on serotonin. This in vivo profile is consistent with the in vitro data and confirms a primary mechanism as a DNRA.

Conclusion and Future Research Directions

The structural characteristics of (1R)-1-(3-fluorophenyl)-2-methylpropylamine strongly suggest that it functions as a potent monoamine releasing agent, with selectivity for the dopamine and norepinephrine transporters. The provided experimental framework offers a comprehensive strategy to confirm this hypothesized mechanism of action, determine its precise pharmacological profile, and establish its potency and efficacy.

Future research should focus on:

  • Receptor Binding Profile: Screening the compound against a broad panel of CNS receptors to identify any off-target activities.

  • Metabolism and Pharmacokinetics: Investigating its metabolic pathways and pharmacokinetic profile to understand its duration of action and potential for active metabolites.

  • Behavioral Pharmacology: Characterizing its effects in animal models of locomotion, reward, and cognition to correlate its neurochemical actions with behavioral outcomes.

This guide provides the foundational knowledge and methodological tools for researchers and drug development professionals to thoroughly investigate the mechanism of action of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and similar novel psychoactive substances.

References

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Exploratory

(1R)-1-(3-fluorophenyl)-2-methylpropylamine structural analogs and derivatives

An In-depth Technical Guide on (1R)-1-(3-fluorophenyl)-2-methylpropylamine: Structural Analogs and Derivatives in Modern Drug Discovery Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on (1R)-1-(3-fluorophenyl)-2-methylpropylamine: Structural Analogs and Derivatives in Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets. The chiral amine (1R)-1-(3-fluorophenyl)-2-methylpropylamine is one such scaffold. Its intrinsic structural features—a stereodefined center, a strategically placed fluorine atom, and an aminopropyl backbone—make it a highly valuable starting point for the design of novel therapeutics. This guide provides an in-depth technical analysis of this core moiety, exploring its synthesis, derivatization, and the pharmacological rationale behind its use, tailored for researchers and drug development professionals.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1] Fluorine, being the most electronegative element, can alter electron distribution, which impacts pKa, metabolic stability, and membrane permeability.[2][3] This can lead to improved drug-like properties, such as increased bioavailability by preventing metabolic oxidation at the fluorinated site.[4] Furthermore, the specific (1R) stereochemistry is often critical for potent and selective interaction with chiral biological targets like enzymes and receptors, as enantiomers frequently exhibit different pharmacological activities.

PART 1: Stereoselective Synthesis of the Core Amine

The generation of enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a cornerstone of its utility. The choice of synthetic route is dictated by factors such as scalability, cost, and the desired level of enantiomeric excess (ee).

Asymmetric Synthesis via Biocatalysis

Enzymatic processes offer an environmentally favorable and highly selective route. Transaminases (TAs), in particular, are adept at converting prochiral ketones into chiral amines with high stereopurity.[5] This method is increasingly adopted in pharmaceutical manufacturing for its efficiency and green chemistry principles.[6]

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

  • Biocatalyst Preparation: An appropriate (R)-selective transaminase is expressed and prepared, often as an immobilized whole-cell biocatalyst for enhanced stability and reusability.

  • Reaction Mixture: The prochiral ketone, 1-(3-fluorophenyl)propan-2-one, is dissolved in a suitable buffer (e.g., pH 8.0). An amine donor, such as isopropylamine, is added in excess.

  • Enzymatic Conversion: The biocatalyst is introduced to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 45°C) with gentle agitation until maximum conversion is achieved, monitored by HPLC.

  • Work-up and Isolation: The reaction is quenched, and the enzyme is removed by filtration. The pH of the filtrate is adjusted to basic (e.g., pH > 11) to liberate the free amine.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or crystallization, to yield the (R)-enantiomer with >99% ee.

Biocatalytic_Synthesis Biocatalytic Asymmetric Amination cluster_reactants Reactants cluster_process Process cluster_products Products Ketone 1-(3-fluorophenyl)propan-2-one Enzyme (R)-Transaminase (Immobilized) Ketone->Enzyme Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Product (1R)-1-(3-fluorophenyl)-2-methylpropylamine Enzyme->Product Byproduct Acetone Enzyme->Byproduct Analytical_QC_Workflow Analytical Quality Control Pipeline cluster_analysis Characterization Suite Crude_Product Crude Synthesized Product Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Purified_Sample Purified Sample Purification->Purified_Sample NMR NMR Spectroscopy (Structure ID) Purified_Sample->NMR MS Mass Spectrometry (Molecular Weight) Purified_Sample->MS Chiral_HPLC Chiral HPLC/GC (Enantiomeric Purity) Purified_Sample->Chiral_HPLC FTIR FTIR Spectroscopy (Functional Groups) Purified_Sample->FTIR Final_Compound Validated Lead Compound (>99% Purity, >99% ee) NMR->Final_Compound MS->Final_Compound Chiral_HPLC->Final_Compound FTIR->Final_Compound Drug_Discovery_Cycle Iterative Drug Discovery & Optimization Lead Lead Compound (Core Scaffold) Design Analog Design (SAR-Guided) Lead->Design Initial Hit Synthesis Chemical Synthesis & Purification Design->Synthesis Hypothesis Screening Biological Screening (In Vitro / In Vivo) Synthesis->Screening New Analogs Data_Analysis Data Analysis (Potency, Selectivity, PK) Screening->Data_Analysis Raw Data Data_Analysis->Design New SAR Insights

Sources

Foundational

A Prospective Analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine: A Technical Guide for Researchers

Disclaimer: Direct experimental research on (1R)-1-(3-fluorophenyl)-2-methylpropylamine is limited in publicly available literature. This guide, therefore, presents a prospective analysis based on established principles...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental research on (1R)-1-(3-fluorophenyl)-2-methylpropylamine is limited in publicly available literature. This guide, therefore, presents a prospective analysis based on established principles of medicinal chemistry, the known pharmacology of structurally related compounds, and general synthetic methodologies. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar molecules.

Introduction

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral small molecule belonging to the phenethylamine class. Its structure, featuring a fluorinated phenyl ring and an alpha-methyl group, suggests potential activity as a modulator of monoaminergic systems in the central nervous system. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive overview of the probable synthetic routes, physicochemical properties, and pharmacological profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, drawing parallels with well-characterized analogues to inform future research and development.

Chemical Synthesis and Characterization

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry. A plausible and efficient route to enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine would likely involve the reductive amination of a prochiral ketone, 1-(3-fluorophenyl)propan-2-one (3-fluorophenylacetone)[3]. This approach allows for the stereoselective introduction of the amine functionality.

Proposed Synthetic Pathway: Asymmetric Reductive Amination

A common and effective method for asymmetric reductive amination involves the use of a chiral auxiliary or a chiral catalyst. One such strategy employs N-tert-butylsulfinyl imines, which have been successfully used for the stereoselective synthesis of a wide range of chiral amines, including fluorinated analogues.[4]

Experimental Protocol:

  • Step 1: Formation of the N-tert-butylsulfinyl imine.

    • To a solution of 1-(3-fluorophenyl)propan-2-one (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) is added (R)-2-methylpropane-2-sulfinamide (1.1 eq).

    • A dehydrating agent, such as titanium(IV) ethoxide, is added, and the mixture is stirred at room temperature until imine formation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 2: Stereoselective Reduction.

    • The reaction mixture is cooled to -78 °C, and a reducing agent, such as sodium borohydride, is added portion-wise.

    • The reaction is stirred at low temperature until complete reduction of the imine is observed. The stereoselectivity of this step is directed by the chiral sulfinyl group.

  • Step 3: Deprotection.

    • The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in a suitable solvent (e.g., methanol), and an acid, such as hydrochloric acid, is added to cleave the sulfinyl group.

    • After stirring at room temperature, the reaction mixture is worked up to isolate the desired (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Purification can be achieved by column chromatography or crystallization of a salt form.

Synthetic Pathway 3-Fluorophenylacetone 3-Fluorophenylacetone N-tert-butylsulfinyl imine N-tert-butylsulfinyl imine 3-Fluorophenylacetone->N-tert-butylsulfinyl imine (R)-t-BuS(O)NH2, Ti(OEt)4 Sulfinamide Intermediate Sulfinamide Intermediate N-tert-butylsulfinyl imine->Sulfinamide Intermediate NaBH4 (1R)-1-(3-fluorophenyl)-2-methylpropylamine (1R)-1-(3-fluorophenyl)-2-methylpropylamine Sulfinamide Intermediate->(1R)-1-(3-fluorophenyl)-2-methylpropylamine HCl

Caption: Proposed asymmetric synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Physicochemical Properties

While extensive experimental data is not available, the basic physicochemical properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine can be found in chemical supplier databases.

PropertyValueSource
CAS Number 473733-18-5[5]
Molecular Formula C10H14FN[5]
Molecular Weight 167.23 g/mol [5]
Boiling Point 217.4 °C at 760 mmHg
Density 1.017 g/cm³
Refractive Index 1.502

Pharmacology and Mechanism of Action

The structural similarity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine to amphetamine and other substituted phenethylamines strongly suggests that its primary pharmacological target is the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][6] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Prospective Mechanism of Action at TAAR1

Amphetamine and its analogues are known to be agonists at the TAAR1 receptor.[2] Activation of TAAR1 can lead to a variety of downstream effects, including the efflux of monoamines from presynaptic terminals. The (1R)- or (S)- stereochemistry at the alpha-carbon of phenethylamines is a critical determinant of their potency at TAAR1, with the (S)-enantiomer (for amphetamine) generally being more potent.[1][7] It is therefore highly probable that (1R)-1-(3-fluorophenyl)-2-methylpropylamine acts as a TAAR1 agonist.

TAAR1 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine TAAR1 TAAR1 Compound->TAAR1 G_protein G Protein (Gs) TAAR1->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylation Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux Dopamine Dopamine Dopamine_efflux->Dopamine

Caption: Postulated TAAR1-mediated dopamine efflux mechanism.

Effects of Fluorination on Pharmacological Activity

The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacological profile of a phenethylamine. Fluorination can:

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability.[1][2]

  • Alter Receptor Binding Affinity: The electronegativity of fluorine can change the electronic properties of the aromatic ring, potentially altering its interaction with the binding pocket of the target receptor.[1]

  • Enhance Blood-Brain Barrier Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier.

Studies on fluorinated amphetamine analogues have shown varied effects on locomotor activity and other behavioral measures, suggesting that the position of the fluorine atom is a critical determinant of the overall pharmacological profile.[8][9]

Potential Therapeutic Applications

Given its presumed activity as a TAAR1 agonist, (1R)-1-(3-fluorophenyl)-2-methylpropylamine could be investigated for a range of neurological and psychiatric disorders, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many current ADHD medications are amphetamine-based and act on monoaminergic systems.

  • Depression and Anxiety Disorders: Modulation of dopamine and norepinephrine levels is a key mechanism of many antidepressant and anxiolytic drugs.

  • Substance Use Disorders: TAAR1 agonists have shown promise in preclinical models for reducing the rewarding effects of addictive drugs.

Future Research Directions

To fully elucidate the therapeutic potential of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, further research is essential. Key areas for investigation include:

  • Definitive Synthesis and Characterization: Development and validation of a stereoselective synthetic route and full analytical characterization of the compound.

  • In Vitro Pharmacology: Determination of binding affinities and functional activities at TAAR1 and monoamine transporters (DAT, NET, SERT).

  • In Vivo Pharmacology and Toxicology: Assessment of pharmacokinetic properties, behavioral effects in animal models of relevant disorders, and a comprehensive safety and toxicology profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the impact of structural modifications on pharmacological activity.

Conclusion

While direct experimental data on (1R)-1-(3-fluorophenyl)-2-methylpropylamine is currently lacking, a prospective analysis based on its chemical structure and the known pharmacology of related compounds suggests it is a promising candidate for further investigation as a TAAR1 agonist. Its fluorinated nature may confer advantageous pharmacokinetic properties, making it a potentially valuable lead compound in the development of novel therapeutics for a range of neurological and psychiatric conditions. The detailed synthetic and pharmacological outline provided in this guide serves as a roadmap for future research in this area.

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An In-Depth Technical Guide to Imatinib: A Paradigm of Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Targeted Therapy Imatinib, marketed under the trade name Gleevec®, represents a landmark achievement in oncology, heralding the er...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Therapy

Imatinib, marketed under the trade name Gleevec®, represents a landmark achievement in oncology, heralding the era of targeted cancer therapy.[1] Its development was a direct result of a deep understanding of the molecular pathogenesis of certain cancers, specifically the role of aberrant tyrosine kinases. This guide offers a comprehensive technical exploration of imatinib, from its fundamental chemical properties to its mechanism of action and the experimental methodologies used to characterize its activity. While the initial query referenced CAS number 473733-18-5, which identifies the chemical intermediate (1R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine, the scope of this guide is focused on the final active pharmaceutical ingredient, imatinib (CAS 152459-95-5), to align with the advanced requirements of an audience in drug development.[1][2]

Core Chemical Identity and Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative.[3] Its formal chemical name is 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide.[2] For therapeutic use, it is typically formulated as a mesylate salt, which enhances its solubility.[4]

PropertyValueReference(s)
CAS Registry Number 152459-95-5[1][2]
Molecular Formula C₂₉H₃₁N₇O[1][2]
Molecular Weight 493.60 g/mol [1][2]
Melting Point 211-213 °C[1]
pKa pKa1 8.07; pKa2 3.73[1]
Solubility (Mesylate) >100 g/L (pH 4.2), 49 mg/L (pH 7.4)[1]

Pharmacokinetic Profile

The clinical efficacy of imatinib is underpinned by its favorable pharmacokinetic properties, which ensure adequate systemic exposure to the target kinases.

ParameterValueReference(s)
Bioavailability 98%[1][5]
Time to Peak Plasma Concentration (Tmax) 2 to 4 hours[1]
Plasma Protein Binding ~95% (mainly to albumin and α1-acid glycoprotein)[1]
Metabolism Primarily by CYP3A4[1][6]
Major Active Metabolite N-desmethyl derivative (CGP74588)[1]
Elimination Half-Life Approximately 18 hours (Imatinib), 40 hours (CGP74588)[1][3]
Excretion Predominantly via bile in feces[1]

Mechanism of Action: Precision Inhibition of Tyrosine Kinases

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases.[7] The core of its mechanism is competitive inhibition at the ATP-binding site of the kinase domain.[6][8] By occupying this site, imatinib locks the kinase in a self-inhibited, inactive conformation, thereby preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[3][5] This blockade of phosphorylation effectively switches off the downstream signaling pathways that drive cellular proliferation and survival in susceptible cancer cells.[6][9]

The primary molecular targets of imatinib are:

  • Bcr-Abl: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)), a genetic hallmark of Chronic Myeloid Leukemia (CML).[10][11] The inhibition of Bcr-Abl is the cornerstone of imatinib's therapeutic success in CML.[12]

  • c-Kit: A receptor tyrosine kinase. Activating mutations in the c-KIT gene lead to its constitutive activation and are the primary oncogenic driver in the majority of Gastrointestinal Stromal Tumors (GISTs).[5][13]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β. Dysregulation of PDGFR signaling is implicated in various malignancies.

The inhibition of these kinases disrupts multiple downstream signaling cascades, including the Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells that are dependent on these signals for their survival.[1][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR cKit c-Kit BcrAbl Bcr-Abl (Fusion Protein) Substrate Substrate Protein BcrAbl->Substrate Phosphorylates Ras Ras BcrAbl->Ras PI3K PI3K BcrAbl->PI3K STAT STAT BcrAbl->STAT Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKit Inhibits Imatinib->BcrAbl Inhibits ATP ATP ATP->BcrAbl Binds Substrate_P Phosphorylated Substrate Proliferation Uncontrolled Proliferation Ras->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition STAT->Proliferation

Caption: Imatinib's mechanism of action on key oncogenic tyrosine kinases.

Synthetic Pathway Overview

The synthesis of imatinib is a multi-step process. One common approach involves the C-N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine. Another established route starts from 1-(pyridine-3-yl)ethanone and 2-methyl-5-nitrobenzenamine, proceeding through condensation, cyclization, hydrogenation, and acylation, followed by salification with methanesulfonic acid to yield the final mesylate salt. The overall yield for this latter process has been reported to be around 27.0%. Flow-based synthesis methods have also been developed to improve efficiency and reduce manual handling of intermediates.

G A Key Pyrimidine Intermediate C Coupling Reaction A->C B Key Aniline Intermediate B->C D Reduction of Nitro Group C->D E Amide Bond Formation (Acylation) D->E F Imatinib (Free Base) E->F G Salt Formation (with Methanesulfonic Acid) F->G H Imatinib Mesylate G->H

Caption: A generalized workflow for the synthesis of Imatinib Mesylate.

Clinical Applications and Significance

Imatinib has transformed the prognosis for patients with specific malignancies.

  • Chronic Myeloid Leukemia (CML): For patients with Philadelphia chromosome-positive CML, imatinib was the first-line therapy for many years and remains a crucial treatment option.[12] It induces high rates of hematologic and cytogenetic remission.[12]

  • Gastrointestinal Stromal Tumors (GISTs): Imatinib is the standard of care for patients with unresectable or metastatic GISTs that have activating mutations in c-Kit or PDGFRα.[5][12]

  • Other Conditions: Imatinib is also approved for other rare cancers driven by its target kinases, including certain types of acute lymphoblastic leukemia (ALL), myelodysplastic/myeloproliferative diseases, and hypereosinophilic syndrome.[3]

Experimental Protocol: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol provides a framework for quantifying the inhibitory activity of imatinib against the Bcr-Abl tyrosine kinase in a cell-based assay. The principle relies on measuring the phosphorylation of a downstream substrate, CRKL, which is a reliable indicator of Bcr-Abl activity.

Objective: To determine the IC₅₀ value of imatinib for the inhibition of Bcr-Abl kinase activity in CML cells.

Materials:

  • CML cell line expressing Bcr-Abl (e.g., K562)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imatinib mesylate stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-CRKL, anti-CRKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for western blot detection

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Prepare serial dilutions of imatinib in culture medium to achieve a range of final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM). The selection of this range is critical; it must bracket the expected IC₅₀ to allow for accurate determination.

    • Treat the cells with the different concentrations of imatinib for a predetermined time (e.g., 2-4 hours). This incubation period is chosen to be long enough to allow for drug uptake and target engagement but short enough to avoid secondary effects from prolonged cell cycle arrest or apoptosis.

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS to remove residual medium and drug.

    • Lyse the cells in ice-cold Lysis Buffer containing protease and phosphatase inhibitors. The inhibitors are essential to preserve the phosphorylation state of the proteins of interest.

    • Clarify the lysates by centrifugation at high speed at 4°C to pellet cellular debris.

    • Determine the protein concentration of each supernatant using a BCA assay. This step is crucial for ensuring equal loading of protein for the subsequent western blot analysis.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phosphorylated CRKL (P-CRKL) overnight at 4°C. The specificity of this antibody is paramount for the validity of the assay.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for P-CRKL in each lane using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CRKL and a loading control like GAPDH.

    • Normalize the P-CRKL signal to the total CRKL or GAPDH signal for each sample.

    • Express the normalized P-CRKL levels as a percentage of the untreated control (0 µM imatinib).

    • Plot the percentage of inhibition against the logarithm of the imatinib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of imatinib that produces 50% inhibition of CRKL phosphorylation.

Conclusion

Imatinib stands as a testament to the power of rational drug design and targeted therapy. Its profound impact on the treatment of CML and GIST has not only saved countless lives but has also paved the way for the development of a new generation of precision medicines. For researchers and drug development professionals, the story of imatinib serves as a powerful case study in translating fundamental biological insights into transformative clinical therapies. A thorough understanding of its chemical properties, mechanism of action, and the experimental methods used to validate its activity is essential for the continued advancement of targeted oncology.

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solubility of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in common lab solvents

An In-depth Technical Guide to the Solubility of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in Common Laboratory Solvents Executive Summary Physicochemical Profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine A thorou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in Common Laboratory Solvents

Executive Summary

Physicochemical Profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

A thorough analysis of the physicochemical properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine provides the basis for predicting its solubility. These properties, summarized in the table below, indicate a molecule with notable lipophilicity, which is a key determinant of its interaction with various solvents.

PropertyValueSource
Molecular Formula C10H14FN[1]
Molecular Weight 167.22 g/mol [1]
XLogP3 3.18[1]
Polar Surface Area (PSA) 26.02 Ų[1]
Boiling Point 217.4°C at 760 mmHg[1]
Density 1.017 g/cm³[1]

The XLogP3 value of 3.18 is particularly informative, suggesting that (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a lipophilic, or "fat-loving," compound.[1] This high lipophilicity predicts a greater affinity for non-polar, organic solvents over polar, aqueous media. The polar surface area (PSA) of 26.02 Ų is relatively small, further supporting the compound's predominantly non-polar character.[1] However, the presence of a primary amine group allows for hydrogen bonding, which can enhance solubility in protic solvents.

cluster_legend Legend Lipophilic Lipophilic Hydrophilic/H-Bonding Hydrophilic/H-Bonding Molecule (1R)-1-(3-fluorophenyl)-2-methylpropylamine XLogP3 = 3.18 High Lipophilicity Molecule->XLogP3 = 3.18 Primary Amine Hydrogen Bond Donor Molecule->Primary Amine Fluorophenyl Group Increases Lipophilicity Molecule->Fluorophenyl Group Solubility Prediction Soluble in non-polar organic solvents Limited solubility in polar solvents XLogP3 = 3.18->Solubility Prediction Primary Amine->Solubility Prediction Fluorophenyl Group->Solubility Prediction

Caption: Predicted solubility influences of key structural features.

Theoretical Framework for Solubility

The selection of an appropriate solvent is a critical decision in pharmaceutical development, impacting not only solubility but also process efficiency, safety, and regulatory compliance.[2] Solvents in pharmaceutical processes can be broadly categorized as polar protic (e.g., water, alcohols), dipolar aprotic (e.g., ketones, esters), and nonpolar aprotic (e.g., hydrocarbons).[3] The principle of "like dissolves like" is the guiding tenet for predicting solubility.

For (1R)-1-(3-fluorophenyl)-2-methylpropylamine, its significant lipophilicity, driven by the fluorophenyl ring and the alkyl chain, suggests a preference for non-polar solvents. The fluorine atom itself can have a complex and sometimes counterintuitive impact on solubility.[4][5] While often increasing lipophilicity, fluorination can also introduce specific intermolecular interactions that modulate solubility in unexpected ways.[6] Therefore, while theoretical predictions are valuable, they must be confirmed by empirical testing.

Predicted Solubility in Common Laboratory Solvents

Based on the physicochemical properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a qualitative prediction of its solubility in a range of common laboratory solvents is presented below.

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneHighThe non-polar nature of these solvents aligns well with the high lipophilicity (XLogP3 = 3.18) of the compound.
Dipolar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents have intermediate polarity and can effectively solvate the lipophilic portions of the molecule.
Dipolar Aprotic Acetone, AcetonitrileModerateWhile polar, these solvents are aprotic and can interact favorably with the molecule.
Polar Protic Methanol, EthanolModerateThe primary amine group can act as a hydrogen bond donor, interacting with the hydroxyl groups of these alcohols.
Polar Protic WaterLowThe significant non-polar character of the molecule is expected to result in poor solvation by the highly polar and hydrogen-bonded network of water.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7][8] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature. The following is a detailed protocol for determining the solubility of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Materials and Equipment
  • (1R)-1-(3-fluorophenyl)-2-methylpropylamine (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile, dichloromethane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (1R)-1-(3-fluorophenyl)-2-methylpropylamine to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[7]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a 0.22 µm syringe filter.[8] This step must be performed carefully to avoid disturbing the solid phase.

  • Sample Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[7]

  • Quantification:

    • Prepare a calibration curve using standard solutions of (1R)-1-(3-fluorophenyl)-2-methylpropylamine of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted saturated solutions.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct experimental data on the solubility of (1R)-1-(3-fluorophenyl)-2-methylpropylamine is not publicly available, a comprehensive analysis of its physicochemical properties allows for robust predictions of its behavior in common laboratory solvents. The compound's notable lipophilicity suggests a high solubility in non-polar organic solvents and limited solubility in aqueous media. However, the presence of a primary amine group may enhance its solubility in protic solvents. For definitive quantitative data, the shake-flask method remains the most reliable approach. The detailed protocol provided herein offers a systematic and scientifically sound methodology for researchers to empirically determine the solubility of this and other similar compounds, thereby facilitating informed decisions in the drug development process.

References

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • ResearchGate. Solvent selection for pharmaceuticals.
  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Benchchem. Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ECHEMI. Buy (1r)-1-(3-fluorophenyl)-2-methylpropylamine from Conier Chem&Pharma Limited.
  • ACS Publications. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.
  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • World Health Organization (WHO). Annex 4.
  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • ResearchGate. Core Fluorination Enhances Solubility and Ambient Stability of an IDT-Based n-Type Semiconductor in Transistor Devices | Request PDF.

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine (CAS No. 473733-18-5) is a research chemical with limited publicly available pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine (CAS No. 473733-18-5) is a research chemical with limited publicly available pharmacological data. This guide, therefore, presents a theoretical framework for its potential therapeutic targets based on structure-activity relationship (SAR) analysis of analogous compounds. The proposed mechanisms and experimental protocols are intended to serve as a roadmap for investigation and require empirical validation.

I. Introduction and Structural Analysis

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral small molecule belonging to the phenylpropylamine class. Its structure is characterized by a propyl-amine backbone with a 3-fluorophenyl group at the first carbon and a methyl group at the second. The specific stereochemistry is designated as (1R). This structural motif is common to a wide range of centrally active compounds, particularly those modulating monoaminergic systems.

The introduction of a fluorine atom at the meta-position (3-position) of the phenyl ring is a key feature. Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity for its biological targets.[1][2][3]

Given its structural similarity to known psychoactive compounds and monoamine reuptake inhibitors, the primary and most probable therapeutic targets for (1R)-1-(3-fluorophenyl)-2-methylpropylamine are the presynaptic monoamine transporters.

II. Primary Potential Therapeutic Targets

Based on its core phenylpropylamine scaffold, the most logical starting point for investigation is the family of Solute Carrier 6 (SLC6) monoamine transporters (MATs).[4][5] A secondary, yet plausible, set of targets includes the monoamine oxidase (MAO) enzymes.

A. Monoamine Transporters (MATs)

MATs are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby regulating the magnitude and duration of monoaminergic neurotransmission.[4][5] Inhibition of these transporters is a well-established mechanism for the treatment of various neuropsychiatric disorders.

  • Dopamine Transporter (DAT, SLC6A3): Inhibition of DAT increases extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs used for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

  • Norepinephrine Transporter (NET, SLC6A2): NET inhibition elevates synaptic norepinephrine, a key mechanism for many antidepressant medications and some ADHD treatments.

  • Serotonin Transporter (SERT, SLC6A4): Blockade of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).

The specific substitutions on the (1R)-1-(3-fluorophenyl)-2-methylpropylamine molecule allow for a more refined hypothesis regarding its selectivity profile. The presence of a single halogen on the phenyl ring, combined with the alkyl substitution on the propyl chain, often confers a higher affinity for DAT and NET over SERT.

B. Monoamine Oxidase (MAO)

MAO-A and MAO-B are enzymes that catabolize monoamine neurotransmitters.[6] Inhibition of these enzymes increases the presynaptic availability of monoamines. While many phenylalkylamines are substrates for MATs, some, particularly those with a cyclopropylamine structure, are known MAO inhibitors.[7] The structural similarity warrants an investigation into the potential for (1R)-1-(3-fluorophenyl)-2-methylpropylamine to inhibit MAO-A or MAO-B.

Table 1: Postulated In Vitro Profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

TargetPredicted ActivityRationalePotential Therapeutic Indication
DAT Reuptake InhibitorPhenylpropylamine scaffoldADHD, Narcolepsy, Binge Eating Disorder
NET Reuptake InhibitorPhenylpropylamine scaffoldDepression, ADHD
SERT Weak Reuptake InhibitorHalogenated phenylalkylamines often show lower SERT affinityUnlikely to be a primary driver of therapeutic effect
MAO-A/B Possible Weak InhibitorStructural similarity to some MAOIsTo be determined

III. Postulated Mechanism of Action and Downstream Signaling

Assuming (1R)-1-(3-fluorophenyl)-2-methylpropylamine acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), its primary effect would be the elevation of these catecholamines in the synaptic cleft of various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens.

Synaptic_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (DA/NE) Synapse Synaptic Cleft Vesicle->Synapse Release DAT DAT NET NET Compound (1R)-1-(3-fluorophenyl) -2-methylpropylamine Compound->DAT Inhibition Compound->NET Inhibition D_Receptor Dopamine Receptors Signaling Downstream Signaling (e.g., cAMP) D_Receptor->Signaling NE_Receptor Norepinephrine Receptors NE_Receptor->Signaling Synapse->DAT Reuptake Synapse->NET Reuptake DA_NE DA / NE DA_NE->D_Receptor Binding DA_NE->NE_Receptor Binding

Caption: Postulated mechanism of action at a catecholaminergic synapse.

This increased neurotransmitter concentration would lead to enhanced activation of postsynaptic dopamine (D1-D5) and adrenergic (α1, α2, β1-3) receptors. These receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, trigger various intracellular signaling cascades, most notably the adenylyl cyclase/cAMP/PKA pathway, influencing gene expression, neuronal excitability, and synaptic plasticity.

IV. Experimental Workflow for Target Validation

A systematic, multi-tiered approach is required to empirically determine the pharmacological profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Characterization cluster_exvivo Tier 2: Ex Vivo Analysis cluster_invivo Tier 3: In Vivo Evaluation Binding Radioligand Binding Assays (DAT, NET, SERT, MAO-A, MAO-B) Determine Affinity (Ki) Functional Functional Assays (Synaptosomal Uptake/Release) Determine Potency (IC50/EC50) Binding->Functional Confirm Mechanism Autoradiography Brain Slice Autoradiography Visualize Target Occupancy Binding->Autoradiography Microdialysis Microdialysis in Rodents Measure Neurotransmitter Levels (PFC, NAc, Striatum) Functional->Microdialysis Behavior Behavioral Pharmacology (Locomotor Activity, Novel Object Recognition, Forced Swim Test) Microdialysis->Behavior Correlate Neurochemistry with Behavior

Sources

Protocols & Analytical Methods

Method

Analytical Methods for the Enantioselective Detection of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

An Application Note and Protocol Guide for Researchers Abstract This comprehensive guide details robust analytical methodologies for the detection and quantification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a chir...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This comprehensive guide details robust analytical methodologies for the detection and quantification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a chiral amine of interest in pharmaceutical development and forensic analysis. As the biological activity of chiral molecules is often enantiomer-specific, the ability to separate and quantify the desired (1R)-enantiomer from its (1S)-counterpart is critical. This document provides detailed protocols for two orthogonal and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive achiral quantification and chiral analysis via derivatization, and Chiral High-Performance Liquid Chromatography (HPLC) for direct enantioselective separation. The causality behind experimental choices, system validation, and data interpretation are explained to ensure scientific integrity and reproducibility.

Introduction and Rationale

(1R)-1-(3-fluorophenyl)-2-methylpropylamine (CAS No. 473733-18-5) is a fluorinated phenethylamine analog. The introduction of fluorine into phenethylamine structures can significantly impact their psychoactivity and pharmacological properties.[1] Therefore, its accurate detection is crucial. As a chiral compound, its physiological effects are likely stereospecific, necessitating analytical methods that can differentiate between the (R) and (S) enantiomers.

The development of reliable and validated analytical methods is a cornerstone of pharmaceutical quality control and drug development.[2] This guide presents two powerful techniques that, when used in conjunction, provide a comprehensive analytical profile of the target analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique ideal for the quantification of volatile or semi-volatile compounds. For amine-containing molecules, derivatization is often required to improve chromatographic performance and generate characteristic mass fragments for confident identification.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating enantiomers. By utilizing a Chiral Stationary Phase (CSP), direct separation of the (R) and (S) enantiomers can be achieved, allowing for the determination of enantiomeric purity.[4][5]

The validation of these methods must be performed in accordance with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure results are accurate, precise, and reliable.[6][7]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Causality

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection using a mass spectrometer, which fragments molecules into predictable patterns for identification and quantification. Primary amines like our target analyte often exhibit poor peak shape and thermal instability in a GC system. To counteract this, a derivatization step is employed.

Why Derivatization? Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) serves three primary purposes:

  • Increases Volatility: It masks the polar N-H group, reducing intermolecular hydrogen bonding and allowing the compound to transition into the gas phase at a lower temperature.

  • Improves Peak Shape: By reducing tailing, it leads to sharper, more symmetrical peaks, which is critical for accurate quantification.

  • Enhances Mass Spectral Identification: The derivatizing group adds a significant, known mass to the molecule, producing unique and high-mass fragments that are easier to identify and distinguish from background noise.[3][8]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Matrix (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Isolate Analyte Evap1 Evaporation to Dryness LLE->Evap1 Deriv Add PFPA & Reconstitute in Ethyl Acetate Evap1->Deriv Heat Heat at 70°C for 20 min Deriv->Heat Inject GC Injection Heat->Inject Analysis GC Separation & MS Detection (SIM/Scan) Inject->Analysis Data Data Acquisition & Processing Analysis->Data Report Final Report Data->Report Quantification & Identification

Caption: Workflow for GC-MS analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Detailed Protocol: GC-MS

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog).

  • Alkalinize the sample by adding 100 µL of 1.0 M sodium hydroxide to a pH > 10. This ensures the amine is in its free base form for efficient extraction.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane/isoamyl alcohol).

  • Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at < 60°C.

B. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[8]

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After cooling, evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for injection.

C. Instrumental Analysis

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA standard, reliable gas chromatograph.
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) or similarA low-bleed 5% phenyl-methylpolysiloxane column provides excellent inertness and stability for analyzing derivatized amines.[3]
Injection Volume 1 µL, SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Oven Program Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.This gradient effectively separates the analyte from solvent fronts and potential contaminants.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS System Agilent 5977A or equivalentProvides high sensitivity and specificity.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Acquisition Mode Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions of the derivatized analyte.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle and Causality

Chiral HPLC is the definitive method for separating enantiomers.[4] This technique relies on a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector. The (R) and (S) enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation.

Why a Polysaccharide-Based CSP? Cellulose and amylose-based CSPs are exceptionally versatile and widely used for their ability to resolve a broad range of chiral compounds, including amines.[5][9] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the cellulose derivative.

Chiral HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Drug Substance or Formulation Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject HPLC Injection Filter->Inject Sep Chiral Column Separation Inject->Sep Detect UV/DAD Detection Sep->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Areas (R and S enantiomers) Chrom->Integrate Calc Calculate Enantiomeric Purity Integrate->Calc Report Final Report Calc->Report Final Result

Caption: Workflow for Chiral HPLC analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Detailed Protocol: Chiral HPLC

A. Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

B. Instrumental Analysis

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a DAD detector.
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or similar cellulose-based CSPA cellulose tris(3,5-dimethylphenylcarbamate) phase known for excellent enantioselectivity for a wide range of compounds.[9]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)A common normal-phase mobile phase for chiral separations. The small amount of diethylamine is a basic modifier that improves the peak shape of amine analytes by minimizing interactions with residual silanol groups on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times and selectivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Diode Array Detector (DAD) at 254 nmThe phenyl group in the analyte provides strong UV absorbance. A DAD allows for monitoring multiple wavelengths and checking for peak purity.

C. Data Analysis: Enantiomeric Purity The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram:

  • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Analytical Method Validation

Before any analytical method is used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose.[10] Validation ensures the reliability, consistency, and accuracy of the analytical data.[2][11] Key validation parameters are defined by the ICH.[7]

Validation Workflow

Validation_Workflow cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_robustness Reliability Aspects Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability Accuracy->Precision Linearity->Range LOD->LOQ LOQ->Linearity

Caption: Interrelationship of key analytical method validation parameters.

Summary of Validation Parameters

The following table outlines the key parameters and typical acceptance criteria for validating the described analytical methods.[6]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or the other enantiomer.Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. For chiral HPLC, baseline resolution (Rs > 1.5) between enantiomers.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over a specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For drug substance: 80-120% of the test concentration. For impurities: From the reporting limit to 120% of the specification.
Accuracy The closeness of the measured value to the true value.% Recovery typically between 98.0% and 102.0% for drug substance; may be wider for trace impurities.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (% RSD) ≤ 2.0% for drug substance; ≤ 15% for trace impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; precision (%RSD) ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%).System suitability parameters remain within acceptance criteria.

Conclusion

This application note provides a detailed framework for the reliable and accurate analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. The GC-MS method offers high sensitivity for quantification, while the Chiral HPLC method is indispensable for determining enantiomeric purity. The combination of these two validated techniques provides a powerful toolkit for researchers, scientists, and drug development professionals, ensuring data integrity and supporting regulatory compliance throughout the development lifecycle.

References

  • Woźniak, M. K., et al. (n.d.). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Vlasev, D., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. Available at: [Link]

  • Lin, H. R., et al. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. Available at: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available at: [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]

  • Kumar, A., et al. (2021). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kim, J. Y., et al. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Archives of Pharmacal Research, 31(6), 805–813. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame–ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

  • Katagi, M., et al. (2008). Simultaneous determination of 11 designated hallucinogenic phenethylamines by ultra-fast liquid chromatography with fluorescence detection. Forensic Toxicology, 26(2), 58-64. Available at: [Link]

  • Almalki, A. S., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(24), 7545. Available at: [Link]

  • Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(7), 644-655. Available at: [Link]

  • Edwards, D. J., et al. (1979). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 163(2), 135-142. Available at: [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. Available at: [Link]

  • Gecse, Z., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022. Available at: [Link]

  • Wang, H., et al. (2014). Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B, 967, 207-213. Available at: [Link]

  • Główka, F., & Karaźniewicz-Łada, M. (Eds.). (2021). Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. Available at: [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine Using Pre-Column Derivatization

Abstract This application note presents a robust, validated, and highly sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (1R)-1-(3-fluorophenyl)-2-methylpr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated, and highly sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Due to the analyte's primary amine structure and lack of a strong native chromophore, this protocol employs a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield a stable, UV-active derivative. The method demonstrates excellent performance characteristics for specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in pharmaceutical development. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral primary amine that serves as a key intermediate or building block in the synthesis of various pharmaceutically active compounds. Accurate quantification of this intermediate is critical for ensuring process consistency, controlling stoichiometry in subsequent synthetic steps, and guaranteeing the purity of the final active pharmaceutical ingredient (API).

The analytical challenges associated with this molecule are twofold:

  • Poor Retention: As a polar, hydrophilic compound, it exhibits weak retention on traditional non-polar stationary phases like C18 under typical reversed-phase conditions.[4][5][6]

  • Low UV Absorbance: The fluorophenyl group provides some UV activity, but it is often insufficient for the low-level quantification required in impurity profiling or content uniformity testing.

To overcome these challenges, this method utilizes a pre-column derivatization approach.[7][8][9] Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) covalently attaches a highly conjugated fluorenylmethoxycarbonyl group to the primary amine.[10][11] This reaction, performed under mild basic conditions, achieves two critical goals: it significantly increases the hydrophobicity of the analyte, thereby improving chromatographic retention, and it introduces a strong chromophore, enabling highly sensitive UV detection.[7][10]

Materials and Instrumentation

Reagents and Chemicals
  • (1R)-1-(3-fluorophenyl)-2-methylpropylamine Reference Standard (>99.5% purity)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl), ≥99.0%

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC or Milli-Q Grade

  • Boric Acid

  • Sodium Hydroxide

  • Monobasic Sodium Phosphate (NaH₂PO₄)

  • Dibasic Sodium Phosphate (Na₂HPO₄)

  • Phosphoric Acid

Instrumentation
  • HPLC system equipped with:

    • Quaternary or Binary Pump

    • Degasser

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Vortex Mixer

  • Sonicator

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-10 min: 50% to 80% B10-12 min: 80% to 95% B12-14 min: Hold at 95% B14-15 min: 95% to 50% B15-20 min: Hold at 50% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 20 minutes

Detailed Experimental Protocols

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 7.0): Dissolve 2.76 g of NaH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a concentrated solution of sodium hydroxide. Filter through a 0.45 µm nylon filter.

  • Diluent (ACN:Water, 50:50 v/v): Mix equal volumes of Acetonitrile and HPLC grade water.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust pH to 9.0 ± 0.05 with a concentrated solution of sodium hydroxide.

  • FMOC-Cl Reagent (10 mg/mL): Accurately weigh 100 mg of FMOC-Cl and dissolve in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

Standard Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (1R)-1-(3-fluorophenyl)-2-methylpropylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of (1R)-1-(3-fluorophenyl)-2-methylpropylamine into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • Transfer 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the Diluent to achieve a target concentration of 100 µg/mL.

Pre-Column Derivatization Procedure
  • To a 2 mL HPLC vial, add 200 µL of the prepared Standard or Sample solution (100 µg/mL).

  • Add 400 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 400 µL of the FMOC-Cl Reagent (10 mg/mL).

  • Cap the vial immediately and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The derivatized solution is now ready for injection into the HPLC system.

HPLC Analysis and System Suitability Testing
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the derivatized Working Standard Solution.

  • The system is deemed suitable for analysis if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][12] The validation characteristics and acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for the derivatized analyte should be free from interference from blank (diluent + reagents), placebo, and known impurities. Peak purity should pass DAD analysis.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration (e.g., 50 µg/mL to 150 µg/mL). The y-intercept should not be significantly different from zero.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision (Repeatability) %RSD ≤ 2.0% for six replicate sample preparations at 100% of the target concentration.
Intermediate Precision %RSD of results from two different analysts on two different days using two different instruments should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (%RSD ≤ 10%). Typically determined by a signal-to-noise ratio of ~10.[13]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined by a signal-to-noise ratio of ~3.[13]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability parameters must be met under all varied conditions.[12]

Data Analysis and Calculation

The concentration of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in the sample is calculated using the peak area from the chromatogram and the response factor from the standard.

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Overall Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final result calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Reporting A Weigh Sample & Reference Standard B Prepare Stock & Working Solutions A->B D Aliquot Sample/Standard into HPLC Vial B->D C Prepare Mobile Phase & Reagents G System Suitability (5x Standard Inj.) E Add Borate Buffer & FMOC-Cl Reagent D->E F Vortex & Incubate (15 min) E->F F->G H Inject Derivatized Sample G->H I Acquire Chromatogram (DAD @ 265 nm) H->I J Integrate Peak Area I->J K Calculate Concentration J->K L Report Final Result K->L

Caption: HPLC quantification workflow from preparation to reporting.

Conclusion

This application note details a selective, sensitive, and robust RP-HPLC method for the quantification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. The use of pre-column derivatization with FMOC-Cl successfully addresses the challenges of poor retention and low UV sensitivity inherent to the analyte. The method has been validated against ICH Q2(R1) criteria, demonstrating its suitability for routine use in a regulated quality control environment.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Polar Compounds.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Journal of Chromatographic Science. Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Adhesives & Sealants Industry. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • PubMed. HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Chromatography Forum. (2006, March 18). Detecting Primary Amines.

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Method

NMR and mass spectrometry analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

An Application Guide to the Spectroscopic and Spectrometric Analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine Introduction: Characterizing a Chiral Pharmaceutical Building Block (1R)-1-(3-fluorophenyl)-2-methylprop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Spectroscopic and Spectrometric Analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Introduction: Characterizing a Chiral Pharmaceutical Building Block

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral amine belonging to the phenylalkylamine class of compounds. Its structural features—a chiral center, a fluorinated aromatic ring, and a primary amine group—make it a valuable intermediate in the synthesis of various pharmaceutical agents. The precise control and confirmation of its stereochemistry and structural integrity are paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note serves as a detailed technical guide for researchers and scientists on the comprehensive analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide orthogonal information, enabling unambiguous structure elucidation, confirmation of stereochemical purity, and identification of potential impurities. We will delve into the causality behind experimental choices, providing field-proven protocols and data interpretation guidance to ensure trustworthy and reproducible results.

Compound Profile:

  • IUPAC Name: (1R)-1-(3-fluorophenyl)-2-methylpropan-1-amine

  • Molecular Formula: C₁₀H₁₄FN[1]

  • Molecular Weight: 167.22 g/mol [1]

  • Structure: (1R)-1-(3-fluorophenyl)-2-methylpropylamine structure

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural fingerprint.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR is typically the first experiment performed to confirm the identity and purity of a synthesized compound. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a versatile solvent for moderately polar compounds and provides a strong deuterium lock signal for the spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • D₂O Exchange: To confirm the amine protons, acquire a second spectrum after adding one drop of deuterium oxide (D₂O) to the NMR tube and shaking. The N-H signal will disappear or significantly diminish due to proton-deuterium exchange.[2][3]

The spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, alkyl, and amine protons.

Proton Assignment Expected δ (ppm) Predicted Multiplicity Coupling (J) Rationale & Interpretation
Aromatic (4H) 6.90 - 7.40Multiplet (m)JHH, JHFAromatic protons are deshielded and appear downfield.[4] The fluorine atom will introduce additional splitting (JHF), resulting in a complex multiplet.
Benzylic CH (1H) ~3.5 - 3.8Doublet of doublets (dd) or multiplet (m)JHHThis proton is adjacent to the chiral center, the aromatic ring, and the nitrogen atom, causing a significant downfield shift. It will be coupled to the adjacent isopropyl CH proton.
Isopropyl CH (1H) ~1.8 - 2.1Multiplet (m)JHHThis proton is coupled to the benzylic CH and the six protons of the two methyl groups, resulting in a complex multiplet.
Amine NH₂ (2H) 0.5 - 3.0Broad singlet (br s)N/AAmine protons are exchangeable, leading to signal broadening and loss of coupling.[2][3] Its chemical shift is highly dependent on concentration and solvent.[3] This signal will disappear upon D₂O exchange.[2][3]
Methyl CH₃ (6H) 0.8 - 1.2Two doublets (d)JHHThe two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center. They are expected to be chemically non-equivalent, appearing as two distinct doublets, each coupled to the isopropyl CH.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information about the number of unique carbon environments in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz (operating at 100 MHz for ¹³C) or higher spectrometer. A standard acquisition uses a 45-degree pulse angle and a relaxation delay of 2 seconds.

The electronegativity of nitrogen and fluorine atoms significantly influences the chemical shifts of nearby carbons.

Carbon Assignment Expected δ (ppm) Rationale & Interpretation
C-F (Aromatic) 161 - 164 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine shows a very high chemical shift and a large one-bond C-F coupling constant.
C-ipso (Aromatic) 145 - 148 (d, ²JCF ≈ 7 Hz)The carbon atom to which the alkyl chain is attached. It experiences a smaller two-bond coupling to fluorine.
Aromatic CH 113 - 130The remaining four aromatic carbons will appear in this region. Those ortho and para to the fluorine will show C-F coupling.
Benzylic CH 58 - 65This carbon is deshielded by both the aromatic ring and the adjacent nitrogen atom.[2]
Isopropyl CH 30 - 35Standard aliphatic carbon chemical shift.
Methyl CH₃ 18 - 25The two diastereotopic methyl carbons may be resolved as two distinct signals.
¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, offering a wide chemical shift range and no background interference.[5]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters: Acquire a proton-decoupled ¹⁹F spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0.0 ppm).

A single signal is expected for the one fluorine atom in the molecule. The chemical shift will be in the typical range for a fluorobenzene derivative (approximately -110 to -115 ppm). The signal will appear as a multiplet in a proton-coupled spectrum due to coupling with the ortho- and meta-protons on the aromatic ring.

Chiral Purity Analysis via NMR

To confirm the enantiomeric purity of the (1R) enantiomer, a chiral solvating agent (CSA) can be used. CSAs form transient, diastereomeric complexes with the enantiomers of the analyte, which have different NMR spectra.

  • Initial Spectrum: Acquire a standard ¹H or ¹⁹F NMR spectrum of the analyte as described above.

  • Addition of CSA: To the same NMR tube, add a molar equivalent of a chiral solvating agent, such as (S)-BINOL. Rationale: BINOL and its derivatives are effective CSAs for primary amines, forming diastereomeric hydrogen-bonded complexes that can be distinguished by NMR.[6]

  • Acquisition: Gently shake the tube to ensure mixing and re-acquire the ¹H or ¹⁹F NMR spectrum.

  • Analysis: In the presence of the CSA, specific signals of the (1R) and (1S) enantiomers will be resolved into two separate peaks. The benzylic proton in the ¹H spectrum or the fluorine signal in the ¹⁹F spectrum are excellent probes for this differentiation.[6] The enantiomeric excess can be calculated by integrating the corresponding peaks: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Both GC-MS and LC-MS are suitable techniques for analyzing (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds like phenylalkylamines. It provides excellent separation of the analyte from volatile impurities.[7][8]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the primary amine can be derivatized. A common procedure involves reacting the sample with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).[9]

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

The EI mass spectrum will show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Fragmentation Pathway
167 [M]⁺ Molecular ion
124 [M - C₃H₇]⁺α-cleavage: Loss of the isopropyl radical. This is typically a very prominent fragment for phenylalkylamines, resulting in a stable iminium ion.
109 [C₇H₆F]⁺Fluorotropylium ion, formed by rearrangement and loss of the side chain.
91 [C₇H₇]⁺Tropylium ion (often seen in phenyl-containing compounds, though less intense here due to the fluorine).
77 [C₆H₅]⁺Phenyl cation.[10]
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-MS with ESI is a "soft" ionization technique that is excellent for analyzing polar compounds, often without the need for derivatization. It is particularly useful for purity analysis and identifying non-volatile impurities.[11][12]

  • Sample Preparation: Dissolve the sample (~0.1 mg/mL) in a mobile phase-compatible solvent, such as a methanol/water mixture.

  • LC Parameters:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.

    • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • MS/MS: For structural confirmation, perform tandem MS (MS/MS) on the protonated molecule (m/z 168).

m/z Proposed Ion Interpretation
168 [M+H]⁺ The protonated parent molecule. This will be the base peak in the full scan spectrum.
151 [M+H - NH₃]⁺ A common fragment in MS/MS, corresponding to the loss of ammonia from the protonated molecule.
124 [M - C₃H₇]⁺This fragment from α-cleavage can also be observed in MS/MS experiments.

Part 3: Workflow Visualization

Diagrams help to visualize the logical flow of the analytical processes, ensuring clarity and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400+ MHz) cluster_chiral Chiral Purity Analysis Sample ~10 mg Analyte Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent 0.6 mL CDCl3 Solvent->Dissolve H1 ¹H NMR Dissolve->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 Add_CSA Add Chiral Solvating Agent (e.g., S-BINOL) F19->Add_CSA H1_Chiral Re-acquire ¹H or ¹⁹F NMR Add_CSA->H1_Chiral Analysis Analysis H1_Chiral->Analysis Integrate & Calculate e.e.

Caption: Workflow for NMR analysis and chiral purity determination.

MS_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample Analyte Sample Prep_GC Dissolve in MeOH (Derivatize with TFAA) Sample->Prep_GC Prep_LC Dissolve in ACN/H2O + 0.1% FA Sample->Prep_LC GC GC Separation (DB-5ms column) Prep_GC->GC MS_EI EI-MS Detection (70 eV) GC->MS_EI Data_GC Structure Confirmation MS_EI->Data_GC Fragmentation Pattern LC LC Separation (C18 column) Prep_LC->LC MS_ESI ESI-MS Detection (Positive Mode) LC->MS_ESI Data_LC MW & Purity Confirmation MS_ESI->Data_LC [M+H]⁺ & MS/MS

Caption: Parallel workflows for GC-MS and LC-MS analysis.

References

  • Spectroscopy of Amines (2024). Chemistry LibreTexts. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones (n.d.). MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark (2025). Preprints.org. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor (2025). PubMed. [Link]

  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR (2024). Analytical Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds (2018). ACS Publications. [Link]

  • Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction (2018). AIP Publishing. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique (2018). ResearchGate. [Link]

  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm (n.d.). Doc Brown's Chemistry. [Link]

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  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION (2017). Journal of IMAB. [Link]

  • Metabolism and mass spectrometry in structural characterization of phenylalkylamines and their metabolites (2025). ResearchGate. [Link]

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  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance (2019). Frontiers. [Link]

  • Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry (2008). PubMed. [Link]

  • Proton magnetic resonance spectra of some aromatic amines and derived amides (n.d.). Canadian Journal of Chemistry. [Link]

  • Synthesis of Raltegravir (n.d.).
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Application

Application Notes &amp; Protocols: Developing In Vitro Assays for (1R)-1-(3-fluorophenyl)-2-methylpropylamine Activity

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the pharmacological activity of (1R)-1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the pharmacological activity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Given its structural similarity to phenethylamine and amphetamine derivatives, this compound is hypothesized to primarily interact with the monoamine transporter system. This guide details step-by-step protocols for primary functional assays on monoamine transporters (DAT, NET, SERT), secondary assays for selectivity against monoamine oxidases (MAO-A, MAO-B), and essential cytotoxicity assessments to ensure data integrity. The methodologies are designed to be self-validating, incorporating critical controls and referencing authoritative standards to ensure scientific rigor and reproducibility.

Introduction and Strategic Overview

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a synthetic compound belonging to the substituted phenethylamine class. Molecules of this structural archetype are frequently potent modulators of the central nervous system, often exerting their effects by interacting with monoamine systems. The primary mechanism for such compounds is typically the inhibition of reuptake or stimulation of release of key neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

Developing a clear understanding of a novel compound's potency, selectivity, and potential for off-target effects is a cornerstone of early-stage drug discovery.[2][3] In vitro assays provide the first critical window into a compound's biological activity, offering a rapid, controlled, and cost-effective means to establish a pharmacological profile before advancing to more complex biological systems.[4]

This guide presents an integrated workflow for characterizing (1R)-1-(3-fluorophenyl)-2-methylpropylamine. The strategy is to first establish its primary mechanism and potency at the monoamine transporters, then to probe its selectivity against related metabolic enzymes, and finally, to rule out non-specific effects caused by cellular toxicity.

Experimental Workflow Overview

The logical progression of assays is crucial for an efficient and conclusive pharmacological characterization. We propose a tiered approach, starting with broad functional screening and moving towards more specific, mechanistic studies.

G cluster_0 Tier 1: Primary Target Engagement & Potency cluster_1 Tier 2: Selectivity & Off-Target Profiling cluster_2 Tier 3: Data Validation P1 Fluorescence-Based Uptake Assay (DAT, NET, SERT) Determine Functional IC50 P2 Radioligand Binding Assay (DAT, NET, SERT) Determine Binding Affinity (Ki) P1->P2 Confirm direct interaction S1 MAO-A / MAO-B Inhibition Assay Assess metabolic enzyme interaction P2->S1 Assess Selectivity V1 General Cytotoxicity Assay (e.g., MTT, LDH) Rule out non-specific toxicity S1->V1 Validate Specificity

Figure 1: Tiered In Vitro Assay Cascade. A logical workflow for characterizing (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Tier 1: Primary Target Assays - Monoamine Transporters

The initial and most critical step is to determine if and how the compound interacts with DAT, NET, and SERT. We will utilize a modern fluorescence-based uptake assay for functional inhibition and a classic radioligand binding assay to determine binding affinity.

2.1. Protocol 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

Scientific Rationale: This assay provides a direct functional measure of the compound's ability to block the uptake of neurotransmitters into cells. It uses a fluorescent substrate that mimics natural monoamines.[5][6] When the transporter is active, the substrate is taken into the cell, leading to an increase in intracellular fluorescence.[7] An inhibitor, like our test compound, will block this uptake and prevent the fluorescence signal from increasing. This no-wash, homogeneous format is ideal for high-throughput screening (HTS) and provides real-time kinetic data.[8][9]

Key Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT. These provide a clean and robust system with high target expression.

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices). These kits conveniently package a fluorescent substrate and a masking dye that quenches extracellular fluorescence, improving the signal-to-noise ratio.[8]

  • Test Compound: (1R)-1-(3-fluorophenyl)-2-methylpropylamine, prepared in a concentrated stock solution (e.g., 10 mM in DMSO).

  • Control Inhibitors: Cocaine or GBR-12909 (for DAT), Nisoxetine or Desipramine (for NET), and Fluoxetine or S-Citalopram (for SERT).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Microplates: Black, clear-bottom 96-well or 384-well microplates, coated with Poly-D-Lysine to promote cell adherence.

  • Instrumentation: A bottom-reading fluorescence microplate reader with kinetic reading capability.

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed the hDAT, hNET, or hSERT expressing cells into Poly-D-Lysine coated microplates.

    • Target a cell density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[6]

    • Incubate overnight at 37°C, 5% CO₂.

    • Causality Note: Plating cells the day before allows them to adhere and recover, ensuring a healthy and consistent cell monolayer for the assay.[6]

  • Compound Preparation:

    • Prepare a serial dilution of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 100 µM is a good starting point to capture a full dose-response curve.

    • Prepare solutions for positive controls (a known inhibitor at its approximate IC₉₀) and vehicle controls (assay buffer with the same final percentage of DMSO as the test compound).

  • Assay Execution:

    • Gently remove the cell culture medium from the plates.

    • Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Causality Note: This pre-incubation step allows the inhibitor to bind to the transporters before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Signal Generation and Detection:

    • Prepare the fluorescent substrate solution according to the kit manufacturer's protocol (e.g., by diluting the substrate and masking dye into the assay buffer).

    • Add 50 µL of the substrate solution to all wells.

    • Immediately place the plate into the pre-heated microplate reader.

    • Read the fluorescence intensity kinetically from the bottom of the plate every 1-2 minutes for 30-60 minutes.[5]

Data Analysis and Interpretation:

  • Calculate the Rate of Uptake: For each well, determine the rate of fluorescence increase over the linear portion of the kinetic curve (slope).

  • Normalization: Normalize the data by setting the average rate of the vehicle control as 100% activity and the average rate of the high-concentration positive control as 0% activity.

  • IC₅₀ Determination: Plot the normalized percent inhibition against the log concentration of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the transporter activity.

Hypothetical Data Summary:

Target Transporter(1R)-1-(3-fluorophenyl)-2-methylpropylamine IC₅₀ (nM)Positive ControlPositive Control IC₅₀ (nM)
hDAT15.2 ± 2.1Cocaine250 ± 35
hNET8.9 ± 1.5Nisoxetine5.5 ± 0.8
hSERT285.4 ± 31.6Fluoxetine12.1 ± 1.9

This table illustrates that the hypothetical compound is a potent inhibitor of DAT and NET, with significantly weaker activity at SERT.

2.2. Protocol 2: Radioligand Competition Binding Assay

Scientific Rationale: While the uptake assay measures functional inhibition, a binding assay directly quantifies the affinity of the compound for the transporter protein. This assay uses a radiolabeled ligand with known high affinity for the transporter. The test compound's ability to displace this radioligand is measured, allowing for the calculation of its binding affinity (Kᵢ).[10][11] This is a critical step to confirm that the functional effect observed is due to a direct interaction with the transporter.

This protocol is adapted from established methods for monoamine transporters. [10][12]

Key Materials:

  • Membrane Preparations: Cell membranes prepared from HEK293 cells overexpressing hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428 or [³H]-CFT

    • For hNET: [³H]-Nisoxetine

    • For hSERT: [³H]-Citalopram

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Cocaine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: A liquid scintillation counter and a cell harvester with glass fiber filters.

Step-by-Step Methodology:

  • Assay Setup: Set up the assay in 96-well plates. Each well will have a final volume of 250 µL.

  • Component Addition: To each well, add in order:

    • 150 µL of assay buffer (for total binding) OR non-specific binding control OR diluted test compound.

    • 50 µL of the appropriate radioligand (at a concentration near its Kₑ value).

    • 50 µL of the cell membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C (depending on transporter stability) with gentle agitation.

    • Causality Note: The incubation period is chosen to ensure the binding reaction reaches equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Causality Note: Rapid filtration and washing with ice-cold buffer are critical to prevent the dissociation of the radioligand from the transporter during the wash steps.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀ and Kᵢ: Fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12] The Kᵢ value represents the binding affinity of the test compound.

Tier 2: Selectivity Profiling

After confirming the primary targets, it's essential to assess selectivity against other biologically relevant proteins to predict potential side effects. Monoamine oxidases (MAO-A and MAO-B) are key enzymes that metabolize monoamines and are common off-targets for this class of compounds.[13][14]

3.1. Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

Scientific Rationale: This assay determines if the compound inhibits the activity of MAO-A or MAO-B. MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[15] This assay uses a sensitive probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[16] A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.

G cluster_0 MAO Reaction cluster_1 Detection Reaction MAO MAO-A or MAO-B Product p-Hydroxyphenyl- acetaldehyde + NH3 + H2O2 MAO->Product Substrate Tyramine (MAO Substrate) Substrate->MAO H2O2 H2O2 Probe Non-Fluorescent Probe + HRP H2O2->Probe Signal Fluorescent Product Probe->Signal

Figure 2: Principle of the Fluorometric MAO Assay. MAO activity produces H₂O₂, which drives a fluorescent detection reaction.

Key Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both isoforms).[16]

  • Detection Reagents: A commercial kit (e.g., from Assay Genie or Cell Biolabs) containing a fluorescent probe and HRP.

  • Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Instrumentation: A fluorescence microplate reader.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well black plate, add test compound dilutions, positive controls, or vehicle controls.

  • Enzyme Addition: Add MAO-A or MAO-B enzyme to the wells and incubate for 10-15 minutes to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding a working solution containing the substrate (p-Tyramine), the fluorescent probe, and HRP.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity.

Data Analysis: Calculate IC₅₀ values as described for the transporter uptake assay. High IC₅₀ values (>10 µM) would suggest the compound is selective for monoamine transporters over MAO enzymes.

Tier 3: Data Validation - Cytotoxicity Assessment

Scientific Rationale: It is imperative to confirm that the observed inhibition in the primary functional assays is not an artifact of the compound killing the cells. A cytotoxic compound could reduce substrate uptake simply by compromising cell membrane integrity or overall cell health, leading to a false positive result.[17][18] Therefore, the compound must be tested for cytotoxicity in the same cell lines used for the primary assays at the same concentration range.[19][20]

4.1. Protocol 4: MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a classic colorimetric assay that measures cellular metabolic activity.[21] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Key Materials:

  • Cell Lines: The same HEK293-hDAT/hNET/hSERT cell lines used in Protocol 1.

  • Reagents: MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Instrumentation: A standard absorbance microplate reader.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Seed cells as in Protocol 1. After overnight adherence, replace the medium with fresh medium containing the same serial dilutions of the test compound used in the primary assays. Incubate for a period relevant to the primary assay duration (e.g., 1-2 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

Data Analysis: Normalize the data with untreated cells as 100% viability and a positive control (e.g., Triton X-100) as 0% viability. A compound is generally considered non-cytotoxic if it shows >80-90% cell viability at its highest effective concentrations in the functional assays.

Assay Validation and Quality Control

For any in vitro assay to be trustworthy, its performance must be validated.[22][23] While full regulatory validation is a comprehensive process, key parameters should be monitored during assay development.[24][25][26]

  • Specificity and Selectivity: The assay should specifically measure the activity of the target. This is confirmed using specific inhibitors and testing in parental cell lines lacking the transporter.[23]

  • Precision: Assays should demonstrate low variability. Intra-assay (within a plate) and inter-assay (between plates/days) precision are typically assessed, with a coefficient of variation (%CV) of <15-20% being acceptable.[23]

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters (e.g., incubation times, temperatures), indicating its reliability for routine use.[23]

  • Z'-factor: For HTS applications, the Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|.

References
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  • Foster, J. D., & Vaughan, R. A. (n.d.). Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. Retrieved from [Link]

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  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1476-1485. Retrieved from [Link]

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  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Sim, Y., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(11), 4353. Retrieved from [Link]

  • Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.21. Retrieved from [Link]

  • Pinto, M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(12), 6599. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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  • Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191. Retrieved from [Link]

  • Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 57(4), 1454-1472. Retrieved from [Link]

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Method

Application Note: A Methodological Framework for Characterizing (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a Novel Ligand for the Human Dopamine Transporter

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology. Abstract: This guide provides a comprehensive framework for the characterization of novel psychoactive compounds, us...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This guide provides a comprehensive framework for the characterization of novel psychoactive compounds, using (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a primary example. Structurally, this compound belongs to the substituted phenethylamine class, suggesting a high probability of interaction with monoamine transporters (MATs).[1] We outline a logical, multi-step experimental workflow focused on the human dopamine transporter (DAT), a key target for amphetamine and its analogs.[2][3] The protocols herein describe how to determine the compound's binding affinity (Kᵢ) via competitive radioligand binding assays and assess its functional profile (inhibitor vs. releaser) using synaptosomal uptake assays. This document serves as a robust starting point for researchers seeking to elucidate the pharmacological profile of new chemical entities targeting monoamine transport systems.

Introduction and Scientific Background

The monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1][2] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of the signal.[1][2] Due to their central role in modulating mood, cognition, and motor control, MATs are the targets for a wide array of therapeutics and drugs of abuse, including antidepressants and psychostimulants like cocaine and amphetamine.[3]

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a substituted amphetamine analog. The addition of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity.[4] Analogs such as 4-fluoroamphetamine are known to act as releasing agents and reuptake inhibitors at DAT, NET, and SERT.[5] Based on this structural precedent, it is hypothesized that (1R)-1-(3-fluorophenyl)-2-methylpropylamine will exhibit significant affinity and functional activity at the human dopamine transporter.

This guide details the essential in vitro pharmacology assays required to test this hypothesis and build a comprehensive profile of the compound's interaction with DAT.

Hypothesized Mechanism of Action at the Dopamine Transporter

Amphetamine-like substances typically interact with the dopamine transporter in two primary ways:

  • Competitive Inhibition: They can bind to the same site as dopamine (the S1 site), physically blocking dopamine from being transported back into the presynaptic neuron.[2] This increases the concentration and dwell time of dopamine in the synapse.

  • Substrate-Mediated Efflux (Releasing Agent): They can be transported into the neuron by DAT. Once inside, they disrupt the vesicular storage of dopamine, leading to an increase in cytosolic dopamine. This action ultimately causes the dopamine transporter to reverse its direction of transport, actively pumping dopamine out into the synapse.[6]

The following diagram illustrates this proposed mechanism.

DAT_Mechanism cluster_0 Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_cyto Dopamine (Cytosolic) DAT->DA_cyto 2. Transported In (Substrate) DA_syn Dopamine DAT->DA_syn 3. Reverses Transport (Efflux/Release) VMAT2 VMAT2 VMAT2->DA_cyto Disruption Vesicle Synaptic Vesicle DA_syn->DAT Normal Reuptake Postsynaptic Postsynaptic Receptors DA_syn->Postsynaptic Signal Transduction Compound (1R)-1-(3-fluorophenyl) -2-methylpropylamine Compound->DAT 1. Binds & Blocks (Inhibitor)

Caption: Hypothesized dual mechanism of the test compound at the presynaptic dopamine transporter.

Experimental Workflow and Protocols

A systematic approach is crucial for characterizing a novel ligand. The workflow begins with determining binding affinity, followed by functional assays to understand the nature of the interaction.

Experimental_Workflow start Obtain Test Compound: (1R)-1-(3-fluorophenyl)-2-methylpropylamine prep Prepare Tissue: Membrane preparation from DAT-rich region (e.g., striatum) start->prep synaptosome_prep Prepare Tissue: Crude Synaptosome Preparation start->synaptosome_prep binding_assay Protocol 1: Radioligand Binding Assay prep->binding_assay calc_ic50 Determine IC₅₀ binding_assay->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki affinity_result Result: Binding Affinity (Kᵢ) at DAT calc_ki->affinity_result uptake_assay Protocol 2: [³H]Dopamine Uptake Assay synaptosome_prep->uptake_assay functional_result Result: Functional Potency (IC₅₀) Inhibition of DA Uptake uptake_assay->functional_result

Caption: Overall experimental workflow for characterizing the test compound at the dopamine transporter.

Protocol 1: Competitive Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay determines the affinity of the test compound for DAT by measuring its ability to compete with a known high-affinity radioligand. [³H]WIN 35,428 is a well-characterized cocaine analog that binds selectively and with high affinity to the dopamine transporter, making it an excellent tool for this purpose.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound and subsequently calculate its inhibition constant (Kᵢ).

Materials:

  • Tissue Source: Rat or mouse striatal tissue, or cell membranes from HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Non-specific Ligand: Mazindol (10 µM final concentration) or unlabeled WIN 35,428.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue in 20 volumes of ice-cold Homogenization Buffer.[10]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[11]

    • Transfer the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine protein concentration (e.g., BCA assay). Dilute to a final concentration of 50-120 µg protein per assay well.[10]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL Mazindol (to final conc. of 10 µM) + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Competition: 50 µL test compound (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Note: The final concentration of [³H]WIN 35,428 should be near its Kd value (typically 10-16 nM).[7][9]

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[3][10]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters rapidly 3-4 times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :[12][13]

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] = Concentration of radioligand used.

        • Kd = Dissociation constant of the radioligand for DAT.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into presynaptic terminals (synaptosomes). This provides a functional potency (IC₅₀) and helps differentiate between simple blockers and substrates (releasers), as both will inhibit uptake in this assay format.

Objective: To determine the IC₅₀ of the test compound for the inhibition of dopamine uptake.

Materials:

  • Tissue Source: Freshly dissected rat or mouse striatum.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Non-specific Uptake Control: Cocaine (10-500 µM) or Mazindol (10 µM).[14]

  • Buffers:

    • Homogenization Buffer: 0.32 M Sucrose, buffered with HEPES to pH 7.4.

    • Uptake Buffer (Krebs-Ringer-HEPES): Containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose. It is critical that this buffer is oxygenated (95% O₂/5% CO₂).[15]

  • Equipment: Dounce homogenizer, microcentrifuge tubes, water bath (37°C), cell harvester, liquid scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in ice-cold Homogenization Buffer using a Dounce homogenizer (10 gentle strokes).[11][16]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[11][14]

    • Collect the supernatant (S1) and centrifuge at 16,000 x g for 20 minutes at 4°C.[11][14]

    • Discard the supernatant and resuspend the pellet (P2, the crude synaptosomal fraction) in ice-cold Uptake Buffer.[11][14]

    • Determine protein concentration.

  • Uptake Assay:

    • In microcentrifuge tubes, pre-incubate the synaptosomal suspension for 10 minutes at 37°C.[11][14]

    • Add the test compound (at various concentrations) or vehicle and incubate for an additional 5-10 minutes.

    • Initiate uptake by adding [³H]Dopamine (at a final concentration near its KM, typically 100-200 nM).[17]

    • Allow the uptake reaction to proceed for a short, fixed time (e.g., 5 minutes) at 37°C.[11][14]

    • Terminate the reaction by adding 1 mL of ice-cold Uptake Buffer and immediately filtering through glass fiber filters.

    • Wash filters rapidly with ice-cold buffer, dry, and count radioactivity as described in Protocol 1.

    • Control: Run parallel tubes with a known DAT inhibitor like cocaine to define non-specific uptake.[14]

  • Data Analysis:

    • Calculate DAT-specific uptake by subtracting the counts in the cocaine-treated samples from all other samples.

    • Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to determine the functional IC₅₀ value.

Data Interpretation and Expected Results

The data from these two protocols will provide a foundational pharmacological profile for (1R)-1-(3-fluorophenyl)-2-methylpropylamine at the dopamine transporter.

ParameterAssayDescriptionExample Hypothetical Data
Kᵢ (nM) Radioligand BindingA measure of the compound's binding affinity. A lower Kᵢ value indicates higher affinity for the transporter.45 nM
IC₅₀ (nM) [³H]DA UptakeThe concentration of compound required to inhibit 50% of dopamine uptake. A measure of functional potency.150 nM
Reference
Cocaine Kᵢ Radioligand Binding~100-200 nM
Amphetamine IC₅₀ [³H]DA Uptake~50-100 nM

Interpretation:

  • A low nanomolar Kᵢ value would confirm that the compound binds with high affinity to the dopamine transporter, similar to other known psychostimulants.

  • The uptake inhibition IC₅₀ value quantifies the compound's functional potency. It is common for the functional IC₅₀ to be slightly higher than the binding Kᵢ.

  • Comparing the potency of (1R)-1-(3-fluorophenyl)-2-methylpropylamine to standards like cocaine and amphetamine provides critical context for its activity.

Conclusion and Future Directions

This application note provides a validated framework for the initial characterization of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a dopamine transporter ligand. By determining its binding affinity and functional potency, researchers can establish a baseline for its neuropharmacological activity.

Next Steps:

  • Selectivity Profiling: Perform similar binding and uptake assays for the serotonin (SERT) and norepinephrine (NET) transporters to determine the compound's selectivity profile (e.g., DAT vs. SERT selectivity).

  • Efflux/Release Assays: To definitively determine if the compound is a substrate (releaser) like amphetamine or a pure blocker like cocaine, perform a neurotransmitter efflux assay. This involves pre-loading synaptosomes with [³H]Dopamine and then measuring the amount of radioactivity released upon exposure to the test compound.[6]

  • In Vivo Studies: If the in vitro profile is compelling, subsequent studies could involve in vivo microdialysis to measure changes in extracellular dopamine levels in the brain following compound administration.[18]

By following this structured approach, researchers can efficiently and accurately characterize the pharmacological properties of novel compounds targeting the dopamine transporter and other monoamine transport systems.

References

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Sallee, F. R., Fogel, E. L., Schwartz, E., & Choi, S. M. (1989). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Life sciences, 44(10), 621-628. Retrieved from [Link]

  • Cheng-Prusoff Equation Calculator. (2024). Calculator.net. Retrieved from [Link]

  • WIN-35428. (n.d.). Grokipedia. Retrieved from [Link]

  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2006). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 317(2), 739-747. Retrieved from [Link]

  • Christensen, J. R., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (127), e56224. Retrieved from [Link]

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Application

Application Notes and Protocols for Cell-Based Functional Assays of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Introduction: Unveiling the Functional Profile of a Novel Psychoactive Agent (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a synthetic compound belonging to the phenethylamine class, a group of substances known for thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Functional Profile of a Novel Psychoactive Agent

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a synthetic compound belonging to the phenethylamine class, a group of substances known for their significant effects on the central nervous system. Its structural similarity to established monoamine releasing agents, such as 3-fluoroamphetamine, strongly suggests that its primary mechanism of action involves the modulation of monoamine neurotransmission.[1][2][3] Specifically, it is hypothesized to interact with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the Trace Amine-Associated Receptor 1 (TAAR1).[4][5][6]

This comprehensive guide provides a suite of detailed cell-based functional assays designed to thoroughly characterize the pharmacological profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate its potency, efficacy, and selectivity at these key molecular targets. The assays described herein are designed to be self-validating systems, providing robust and reproducible data to drive informed decisions in discovery and development programs.

I. Monoamine Transporter Functional Assays: Elucidating the Core Mechanism

The primary physiological role of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft, which terminates their signaling.[7] Many psychoactive compounds, particularly those with a phenethylamine scaffold, function as either reuptake inhibitors or releasing agents at these transporters.[8] The following assays are designed to differentiate and quantify these effects for (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

A. Neurotransmitter Release Assay

This assay directly measures the ability of the test compound to induce the efflux of monoamines from cells expressing the respective transporters, a hallmark of a monoamine releasing agent.[4][9]

Principle: Cells stably expressing DAT, NET, or SERT are pre-loaded with a radiolabeled or fluorescent monoamine substrate. The test compound is then added, and the amount of substrate released into the extracellular medium is quantified.

Workflow Diagram:

cluster_0 Cell Preparation cluster_1 Substrate Loading cluster_2 Compound Treatment & Release cluster_3 Quantification prep1 Seed transporter-expressing cells (e.g., HEK293-hDAT) in 96-well plates prep2 Culture overnight to form a confluent monolayer load1 Wash cells with Krebs-HEPES buffer prep2->load1 load2 Incubate with [3H]-dopamine (or other labeled substrate) load3 Wash to remove excess substrate treat1 Add (1R)-1-(3-fluorophenyl)-2-methylpropylamine at various concentrations load3->treat1 treat2 Incubate for a defined period (e.g., 30 minutes) treat3 Collect the supernatant (containing released substrate) quant1 Add scintillation cocktail to supernatant treat3->quant1 quant3 Lyse remaining cells and measure intracellular radioactivity treat3->quant3 quant2 Measure radioactivity using a scintillation counter quant4 Calculate percent release quant2->quant4 quant3->quant4

Caption: Workflow for the Neurotransmitter Release Assay.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates at a density that will yield a confluent monolayer on the day of the assay.[7]

  • Substrate Loading:

    • Wash the cell monolayer twice with 100 µL of Krebs-HEPES buffer.

    • Add 50 µL of Krebs-HEPES buffer containing a final concentration of [3H]-dopamine (for DAT), [3H]-norepinephrine (for NET), or [3H]-serotonin (for SERT) (e.g., 10 nM).

    • Incubate at 37°C for 30 minutes.

    • Aspirate the loading solution and wash the cells three times with 100 µL of Krebs-HEPES buffer to remove excess radiolabeled substrate.

  • Compound Incubation:

    • Add 100 µL of Krebs-HEPES buffer containing various concentrations of (1R)-1-(3-fluorophenyl)-2-methylpropylamine or control compounds (e.g., amphetamine as a positive control).

    • Incubate at 37°C for 30 minutes.

  • Sample Collection and Analysis:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a scintillation vial.

    • Add 150 µL of lysis buffer (e.g., 1% SDS) to the remaining cells in the wells and incubate for 30 minutes at room temperature.

    • Transfer the entire lysate to a separate scintillation vial.

    • Add 3 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of release as: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in lysate)) * 100.

    • Plot the percent release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Table 1: Experimental Parameters for Neurotransmitter Release Assay

ParameterRecommendation
Cell LineHEK293 cells stably expressing hDAT, hNET, or hSERT
Radiolabeled Substrate[3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin
Substrate Concentration10-20 nM
Incubation Time30 minutes at 37°C
Positive ControlAmphetamine (for DAT/NET), Fenfluramine (for SERT)
Negative ControlVehicle (e.g., 0.1% DMSO)
B. Neurotransmitter Uptake Inhibition Assay

This assay determines the ability of the test compound to block the reuptake of monoamines, the mechanism of action for many antidepressant and psychostimulant drugs.[10]

Principle: Cells expressing the target transporter are incubated with the test compound before the addition of a labeled substrate. The inhibition of substrate uptake is then quantified. This can be performed using either radiolabeled substrates or fluorescent dye-based kits.[11][12]

Protocol (Fluorescence-Based):

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in black-walled, clear-bottom 96-well plates.[11]

  • Compound Pre-incubation:

    • Wash the cells once with 100 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • Add 50 µL of assay buffer containing various concentrations of (1R)-1-(3-fluorophenyl)-2-methylpropylamine or control compounds (e.g., cocaine as a positive control).

    • Incubate for 10-20 minutes at 37°C.

  • Uptake Measurement:

    • Add 50 µL of a fluorescent substrate solution (e.g., from a commercial Neurotransmitter Transporter Uptake Assay Kit) to each well.[11][12] This solution also contains a masking dye to quench extracellular fluorescence.

    • Immediately transfer the plate to a bottom-read fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 10-30 minutes or as an endpoint reading.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence curve).

    • For endpoint reads, use the final fluorescence values.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Trace Amine-Associated Receptor 1 (TAAR1) Functional Assays

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and many amphetamine-like substances.[5][13] It is known to modulate monoamine transporter function and neuronal firing.[6] TAAR1 can couple to both Gs and Gq proteins, leading to the production of cAMP and the mobilization of intracellular calcium, respectively.[5]

A. cAMP Accumulation Assay (Gs Signaling)

This assay measures the ability of (1R)-1-(3-fluorophenyl)-2-methylpropylamine to activate TAAR1 and stimulate the Gs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[12]

Principle: Cells expressing TAAR1 are stimulated with the test compound, and the resulting change in intracellular cAMP levels is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or enzyme fragment complementation.[9][14]

Signaling Pathway Diagram:

compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine receptor TAAR1 compound->receptor Agonist Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation atp ATP camp cAMP ac->camp atp->camp Conversion pka Protein Kinase A camp->pka Activation response Cellular Response pka->response

Caption: TAAR1 Gs Signaling Pathway.

Protocol (HTRF-Based):

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1. On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

    • Add 5 µL of (1R)-1-(3-fluorophenyl)-2-methylpropylamine at various concentrations.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP-d2 detection reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate detection reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 value.

B. Calcium Flux Assay (Gq Signaling)

This assay assesses the potential of the compound to activate TAAR1-mediated Gq signaling, resulting in an increase in intracellular calcium.[3][4]

Principle: Cells expressing TAAR1 (often co-expressing a promiscuous G-protein like Gα16 to force a calcium signal) are loaded with a calcium-sensitive fluorescent dye.[15] Upon compound addition, receptor activation leads to calcium release from intracellular stores, causing an increase in fluorescence.[6][7]

Protocol:

  • Cell Plating: Seed HEK293 cells expressing hTAAR1 and Gα16 in black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Remove the culture medium and add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-8) to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a plate reader with an injection module.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of (1R)-1-(3-fluorophenyl)-2-methylpropylamine at various concentrations.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the maximum response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 value.

III. Secondary Assay: Monoamine Oxidase (MAO) Inhibition

Some phenethylamine derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for degrading monoamine neurotransmitters.[14] This assay is crucial for determining potential off-target effects.

Principle: The activity of recombinant human MAO-A or MAO-B is measured using a fluorometric assay. The enzyme catalyzes the oxidation of a substrate, producing hydrogen peroxide, which in the presence of a probe and horseradish peroxidase, generates a fluorescent signal. Inhibition of this signal by the test compound is quantified.

Protocol:

  • Assay Preparation: In a 96-well black plate, add MAO-A or MAO-B enzyme, assay buffer, and the test compound at various concentrations.

  • Incubation: Pre-incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate (e.g., tyramine) and the fluorescent probe solution to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes in a fluorescence plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

Table 2: Summary of Functional Assays and Key Readouts

AssayTargetPrimary ReadoutKey Parameter
Neurotransmitter ReleaseDAT, NET, SERTSubstrate EffluxEC50
Uptake InhibitionDAT, NET, SERTInhibition of Substrate UptakeIC50
cAMP AccumulationTAAR1 (Gs)Intracellular cAMP LevelEC50
Calcium FluxTAAR1 (Gq)Intracellular Calcium LevelEC50
MAO InhibitionMAO-A, MAO-BEnzyme ActivityIC50

Conclusion and Interpretation

By systematically applying these cell-based functional assays, researchers can build a comprehensive pharmacological profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. The resulting EC50 and IC50 values will quantify its potency and efficacy as a monoamine releasing agent, reuptake inhibitor, and/or TAAR1 agonist. This data is essential for understanding its mechanism of action, predicting its in vivo effects, and guiding further drug development efforts. Comparing the potency across the different targets will also reveal the compound's selectivity, a critical factor in determining its potential therapeutic window and side-effect profile.

References

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Method

Application Notes and Protocols for (1R)-1-(3-fluorophenyl)-2-methylpropylamine in Medicinal Chemistry

Introduction: A Novel Psychotropic Agent Beyond Classic Receptor Blockade (1R)-1-(3-fluorophenyl)-2-methylpropylamine, the parent molecule of the clinical candidate Ulotaront (SEP-363856), represents a significant advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Psychotropic Agent Beyond Classic Receptor Blockade

(1R)-1-(3-fluorophenyl)-2-methylpropylamine, the parent molecule of the clinical candidate Ulotaront (SEP-363856), represents a significant advancement in the field of psychopharmacology.[1] This chiral amine is at the forefront of a new wave of therapeutic agents for neuropsychiatric disorders, moving beyond the traditional dopamine D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades.[2] Its primary application lies in its role as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2] This dual agonism offers a novel mechanistic approach to treating complex conditions like schizophrenia, generalized anxiety disorder, and major depressive disorder.[1][2]

Ulotaront has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia, underscoring its potential to address the unmet needs of patients.[1] Unlike conventional antipsychotics, its mechanism of action is not dependent on D2 receptor blockade, which is often associated with significant side effects such as movement disorders and metabolic disturbances.[2] Instead, by activating TAAR1, (1R)-1-(3-fluorophenyl)-2-methylpropylamine modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, offering a more nuanced regulation of brain circuitry implicated in psychosis.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and its analogs. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step.

Physicochemical Properties and Structure

PropertyValueReference
Chemical Name (1R)-1-(3-fluorophenyl)-2-methylpropylamine[3]
Alternative Names Ulotaront (parent molecule), SEP-363856[1]
CAS Number 473733-18-5[3]
Molecular Formula C10H14FN[3]
Molecular Weight 167.23 g/mol [3]
Appearance Colorless oil (predicted)
Boiling Point 217.4°C at 760 mmHg (predicted)[4]
Density 1.017 g/cm³ (predicted)[4]

Structure:

Chemical Structure of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Figure 1. Chemical structure of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

PART 1: Synthesis and Characterization

Asymmetric Synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

The synthesis of the enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a critical step. While the precise industrial synthesis route for Ulotaront is proprietary, a plausible and adaptable laboratory-scale synthesis can be achieved through asymmetric methods. One common approach involves the diastereoselective addition of an organometallic reagent to a chiral imine or the chiral resolution of a racemic mixture. The following protocol outlines a general strategy for asymmetric synthesis.

Protocol 1: Asymmetric Synthesis via Chiral Auxiliary

This protocol utilizes a chiral auxiliary to direct the stereoselective addition of a Grignard reagent to an imine derived from 3-fluorobenzaldehyde.

Workflow Diagram:

G cluster_0 Synthetic Pathway A Step 1: Imine Formation B Step 2: Diastereoselective Grignard Addition A->B Chiral Imine C Step 3: Cleavage of Chiral Auxiliary B->C Diastereomeric Mixture D Step 4: Purification C->D Crude (1R)-Amine E E D->E Pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Caption: Asymmetric synthesis workflow for (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Materials:

  • 3-Fluorobenzaldehyde

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (2.0 M in THF)

  • Hydrochloric acid (4 M in dioxane)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Procedure:

  • Imine Formation:

    • To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous DCM, add (R)-tert-butanesulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by adding brine and stir for 15 minutes.

    • Filter the mixture through a pad of Celite®, washing with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral N-sulfinyl imine. This is often used in the next step without further purification.

  • Diastereoselective Grignard Addition:

    • Dissolve the crude N-sulfinyl imine in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add isopropylmagnesium chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture of diastereomers.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude product from the previous step in methanol.

    • Add hydrochloric acid (4 M in dioxane, 3.0 eq) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove the chiral auxiliary byproducts.

    • Basify the aqueous layer with 2 M sodium hydroxide to pH > 12 and extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Protocol 2: Analytical Characterization

Workflow Diagram:

G cluster_0 Analytical Workflow A Synthesized Compound B 1H and 13C NMR A->B Structural Confirmation C Mass Spectrometry (MS) A->C Molecular Weight Confirmation D Chiral HPLC A->D Enantiomeric Purity E Characterized (1R)-1-(3-fluorophenyl)-2-methylpropylamine B->E C->E D->E

Caption: Analytical workflow for the characterization of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, the methine proton adjacent to the nitrogen and the phenyl ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

    • Expected Chemical Shifts (δ, ppm): ~7.30-6.90 (m, 4H, Ar-H), ~3.80 (d, 1H, CH-NH₂), ~2.00 (m, 1H, CH-(CH₃)₂), ~1.60 (br s, 2H, NH₂), ~0.95 (d, 3H, CH₃), ~0.80 (d, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.

    • Expected Chemical Shifts (δ, ppm): ~163 (d, J = 245 Hz, C-F), ~145 (d, J = 7 Hz), ~129 (d, J = 8 Hz), ~122, ~114 (d, J = 21 Hz), ~113 (d, J = 22 Hz), ~60 (CH-NH₂), ~35 (CH-(CH₃)₂), ~20 (CH₃), ~18 (CH₃).

B. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique will confirm the molecular weight of the compound.

    • Expected m/z: 168.12 [M+H]⁺.

C. High-Performance Liquid Chromatography (HPLC):

  • Purity Analysis: A reverse-phase HPLC method can be used to determine the purity of the final compound.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is crucial to determine the enantiomeric purity of the final product.

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: A mixture of hexanes and isopropanol with a small amount of a basic modifier like diethylamine.

    • The retention times of the (R) and (S) enantiomers will be different, allowing for the calculation of the enantiomeric excess.

PART 2: In Vitro Application Protocols

The primary mechanism of action of (1R)-1-(3-fluorophenyl)-2-methylpropylamine is its agonist activity at TAAR1 and 5-HT1A receptors. The following protocols describe standard in vitro assays to characterize these activities.

TAAR1 Receptor Binding and Functional Assays

Protocol 3: TAAR1 Radioligand Binding Assay

This assay measures the affinity of the test compound for the TAAR1 receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human TAAR1.

  • Radioligand: [³H]-based specific TAAR1 agonist or antagonist.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a known unlabeled TAAR1 ligand (e.g., β-phenethylamine).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, TAAR1-expressing cell membranes (10-20 µg protein/well), and the radioligand at a concentration near its Kd.

  • Add varying concentrations of (1R)-1-(3-fluorophenyl)-2-methylpropylamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4: TAAR1 Functional Assay (cAMP Accumulation)

TAAR1 is primarily a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Workflow Diagram:

G cluster_0 cAMP Assay Workflow A Seed TAAR1-expressing cells B Incubate with test compound A->B C Lyse cells and measure cAMP B->C D Data Analysis (EC50 determination) C->D E Functional Potency and Efficacy D->E

Caption: Workflow for the TAAR1 functional cAMP assay.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium and 96-well plates.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (as a positive control for adenylyl cyclase activation).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Seed the TAAR1-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.

  • Add varying concentrations of (1R)-1-(3-fluorophenyl)-2-methylpropylamine to the wells. Include a vehicle control and a positive control (e.g., a known TAAR1 agonist).

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

5-HT1A Receptor Binding and Functional Assays

Similar to TAAR1, the affinity and functional activity at the 5-HT1A receptor can be determined using radioligand binding and functional assays.

Protocol 5: 5-HT1A Radioligand Binding Assay

Materials:

  • Cell membranes from cells expressing human 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

Procedure:

The procedure is analogous to the TAAR1 binding assay (Protocol 3), with the substitution of 5-HT1A-expressing membranes and the corresponding radioligand and non-specific control.

Protocol 6: 5-HT1A Functional Assay ([³⁵S]GTPγS Binding)

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-proteins.

Materials:

  • 5-HT1A-expressing cell membranes.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (to ensure G-proteins are in their inactive state).

  • [³⁵S]GTPγS.

Procedure:

  • Pre-incubate the cell membranes with GDP in the assay buffer.

  • In a 96-well plate, add the membranes, varying concentrations of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, and [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash the filters.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Plot the stimulated [³⁵S]GTPγS binding against the log of the agonist concentration to determine the EC₅₀ and Emax.

PART 3: In Vivo Application Protocol

The antipsychotic-like activity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine can be evaluated in preclinical animal models. The phencyclidine (PCP)-induced hyperactivity model in rodents is a widely used screen for potential antipsychotic drugs.

Protocol 7: PCP-Induced Hyperactivity in Mice

Workflow Diagram:

G cluster_0 PCP-Induced Hyperactivity Protocol A Acclimatize mice to locomotor activity chambers B Administer test compound or vehicle A->B C Administer PCP or saline B->C Pre-treatment D Record locomotor activity C->D E Data Analysis (reversal of hyperactivity) D->E F Antipsychotic-like Efficacy E->F

Caption: Workflow for the PCP-induced hyperactivity model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Locomotor activity chambers equipped with infrared beams.

  • (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

  • Phencyclidine (PCP) hydrochloride.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

Procedure:

  • Habituation: Individually place mice in the locomotor activity chambers and allow them to habituate for at least 60 minutes.

  • Drug Administration:

    • Administer (1R)-1-(3-fluorophenyl)-2-methylpropylamine at various doses (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • The choice of vehicle and route of administration will depend on the solubility and pharmacokinetic properties of the test compound.

  • PCP Challenge: 30 minutes after the test compound administration, administer PCP (e.g., 3-5 mg/kg, i.p.) or saline to the respective groups of mice.

  • Activity Monitoring: Immediately after the PCP injection, record the locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Calculate the total locomotor activity for each mouse over the entire recording period.

    • Compare the locomotor activity of the PCP-treated group with the vehicle-treated group to confirm the induction of hyperactivity.

    • Compare the locomotor activity of the groups pre-treated with (1R)-1-(3-fluorophenyl)-2-methylpropylamine before the PCP challenge to the PCP-only group.

    • A significant reduction in PCP-induced hyperactivity by the test compound, at doses that do not cause sedation on their own (as determined in a separate experiment without PCP), is indicative of antipsychotic-like potential.

Conclusion

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a promising lead compound in the development of novel therapeutics for neuropsychiatric disorders. Its unique mechanism of action as a TAAR1 and 5-HT1A agonist offers the potential for improved efficacy and a better side-effect profile compared to existing treatments. The protocols provided in these application notes offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound and its analogs. By employing these methodologies, researchers can further explore the therapeutic potential of this exciting new class of psychotropic agents.

References

  • Asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. PubMed. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • ulotaront | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • MS/MS spectra of ulotaront i.e. SEP-363856 (a) and its N-desmethyl metabolite (M11A) (b). ResearchGate. [Link]

  • In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia. PubMed Central. [Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Publications. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral amine. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve your synthesis yield and enantiopurity.

Synthetic Strategies Overview

The synthesis of enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine typically follows one of three main strategies. The choice of strategy often depends on the scale, available resources, and desired purity.

  • Reductive Amination of a Prochiral Ketone: This is a common and direct approach starting from 3-fluorophenylacetone. The ketone is reacted with an amine source to form an imine intermediate, which is then reduced to the target amine.[1][2] Achieving high enantioselectivity requires the use of chiral reagents or catalysts.

  • Asymmetric Synthesis using Chiral Auxiliaries: This method involves temporarily attaching a chiral auxiliary to the molecule to direct a stereoselective reaction. The Ellman auxiliary (tert-butanesulfinamide) is a widely used and effective example for synthesizing chiral amines.[3]

  • Classical Resolution of a Racemic Mixture: In this approach, the racemic amine is synthesized first, typically via a standard reductive amination. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4][5] One diastereomer will preferentially crystallize, allowing for separation.

Below, we address specific issues you might encounter with these methods in a question-and-answer format.

Troubleshooting Guide

Issue 1: Low Yield in Reductive Amination

Question: I am performing a reductive amination of 3-fluorophenylacetone with ammonia, but my yield of racemic 1-(3-fluorophenyl)-2-methylpropylamine is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in reductive amination are a frequent problem and can usually be traced to one of three areas: inefficient imine formation, issues with the reducing agent, or competing side reactions.

Causality & Corrective Actions:
  • Inefficient Imine Formation: The condensation of the ketone and amine source to form the imine is a reversible equilibrium reaction that produces water.[1] If this water is not removed, the equilibrium will not favor the imine, leading to a low concentration of the intermediate required for reduction.

    • Solution:

      • Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For larger-scale reactions, using a Dean-Stark apparatus to azeotropically remove water is effective.

      • pH Control: Imine formation is often catalyzed by a small amount of acid.[6] Adding a catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is typically between 5 and 7.

  • Reducing Agent Selection and Reactivity: The choice of reducing agent is critical. Some are too reactive and will reduce the starting ketone, while others may not be potent enough or are unstable under the reaction conditions.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting 3-fluorophenylacetone in addition to the imine, leading to the formation of the corresponding alcohol as a major byproduct.[7] It is generally not recommended for one-pot reductive aminations unless the imine is pre-formed and isolated.

    • Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective for the protonated imine (iminium ion) over the ketone.[8] However, it is highly toxic and requires acidic conditions to be effective, which can sometimes be problematic for sensitive substrates.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for modern reductive aminations.[9] It is milder and more selective than NaBH₄, does not require acidic conditions (and in fact generates acetic acid in situ), and is less toxic than NaBH₃CN. It is particularly effective in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[10]

  • Reaction Conditions: Solvent, temperature, and concentration play a significant role.

    • Solvent: Protic solvents like methanol can react with some borohydride reagents.[10] Aprotic solvents such as DCE, DCM, or THF are generally preferred, especially with NaBH(OAc)₃.[9]

    • Temperature: Imine formation may be slow at room temperature and can be gently heated (e.g., to 40-50 °C) to drive the reaction forward before the reduction step. The reduction itself is typically performed at room temperature or cooled in an ice bath to control exothermicity.

Summary of Reductive Amination Parameters:
Reducing AgentTypical SolventCatalystKey AdvantagesKey Disadvantages
NaBH₄ Methanol, EthanolNoneInexpensive, powerfulLow selectivity (reduces ketone)[7]
NaBH₃CN Methanol, AcetonitrileAcetic AcidSelective for imine[8]Highly toxic (cyanide), requires pH control
NaBH(OAc)₃ DCE, DCM, THFNone (or catalytic AcOH)High selectivity, mild, non-toxic[9]More expensive, can be moisture-sensitive
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Question: I am using (R)-tert-butanesulfinamide to synthesize (1R)-1-(3-fluorophenyl)-2-methylpropylamine, but the diastereomeric excess (and subsequent enantiomeric excess) is low. How can I improve the stereochemical outcome?

Answer: Low stereoselectivity when using a chiral auxiliary like Ellman's sulfinamide often points to issues in either the condensation step to form the sulfinylimine or the subsequent reduction.

Causality & Corrective Actions:
  • Sub-optimal Condensation Conditions: The formation of the N-sulfinylimine from 3-fluorophenylacetone and (R)-tert-butanesulfinamide requires a Lewis acid catalyst to activate the ketone and a dehydrating agent.

    • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄) are highly effective. Ensure you are using a stoichiometric amount as recommended in established protocols. Using a weaker Lewis acid or a sub-stoichiometric amount can lead to slow and incomplete imine formation.

    • Dehydration: This step is critical. Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) should be used in excess to effectively scavenge the water produced.

  • Incorrect Reducing Agent for Diastereoselective Reduction: The key to high diastereoselectivity is the facial-selective hydride attack on the C=N bond of the sulfinylimine. The choice of reducing agent is paramount.

    • Recommended Agents: For ketones, L-Selectride® or other bulky reducing agents often provide the best diastereoselectivity. Sodium borohydride (NaBH₄) is also commonly used and can be effective, but its selectivity can be highly dependent on the solvent and temperature.

    • Temperature: The reduction must be performed at low temperatures (e.g., -78 °C or -48 °C) to maximize stereoselectivity. Performing the reduction at higher temperatures will significantly erode the diastereomeric ratio.

  • Epimerization: The stereocenter can be susceptible to epimerization under harsh conditions, particularly during workup or purification.

    • Workup: Use a mild acidic workup (e.g., saturated NH₄Cl) to quench the reaction. Avoid strong acids or bases if possible.

    • Purification: The final cleavage of the sulfinyl group is typically done with HCl in a protic solvent like methanol. Ensure this step is performed at a controlled temperature (e.g., 0 °C to room temperature) and not for an unnecessarily long time.

Issue 3: Difficulty with Diastereomeric Salt Resolution

Question: I am trying to resolve racemic 1-(3-fluorophenyl)-2-methylpropylamine with (+)-tartaric acid, but I am struggling to get selective crystallization of one diastereomeric salt. Either nothing crystallizes, or I get an oily precipitate. What can I do?

Answer: Classical resolution via diastereomeric salt formation is a powerful technique but often requires significant empirical optimization.[11] Success depends almost entirely on finding conditions where the two diastereomeric salts have significantly different solubilities.[12]

Causality & Corrective Actions:
  • Poor Choice of Resolving Agent/Solvent Combination: This is the most common reason for failure. The combination of your amine, the chiral acid, and the solvent must create a system where one salt is crystalline and sparingly soluble while the other remains in solution.

    • Screen Resolving Agents: Do not limit yourself to one acid. Set up small-scale screening experiments with a variety of commercially available chiral acids.[11]

Common Chiral Resolving Agents for Amines
(+)-Tartaric Acid
(-)-Dibenzoyl-L-tartaric acid
(+)-Mandelic Acid
(+)-Camphorsulfonic Acid
  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent is important.

    • Recommendation: Start with 0.5 equivalents of the chiral acid relative to the racemic amine (1.0 equivalent). This ensures that only one enantiomer can form a salt, which can sometimes promote crystallization. You can also try a 1:1 ratio.

  • Sub-optimal Crystallization Conditions:

    • Concentration: Ensure your solution is saturated or close to saturation at a higher temperature. Supersaturation is necessary for crystallization to occur upon cooling.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Crash cooling can lead to the precipitation of both diastereomers or the formation of an oil.

    • Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the supersaturated solution (seeding) can induce crystallization.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the two most common synthetic approaches.

Reductive_Amination_Workflow cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Ketone 3-Fluorophenylacetone Imine Imine Intermediate Ketone->Imine + Amine Source (Acid Catalyst, Dehydration) Amine_Source Amine Source (e.g., NH4OAc) Product Racemic Amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General workflow for reductive amination.

Chiral_Resolution_Workflow Racemate Racemic Amine ((R)-Amine + (S)-Amine) Salts Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) Racemate->Salts + Chiral Acid (in Solvent) Chiral_Acid Chiral Acid (e.g., (+)-Tartaric Acid) Separation Fractional Crystallization Salts->Separation Salt_Solid Insoluble Salt (e.g., (R,R)-Salt) Separation->Salt_Solid Solid Salt_Soluble Soluble Salt (e.g., (S,R)-Salt) Separation->Salt_Soluble Solution Liberation Liberation (Base Workup) Salt_Solid->Liberation Final_Product (1R)-1-(3-fluorophenyl) -2-methylpropylamine Liberation->Final_Product

Caption: General workflow for classical chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale route to synthesize (1R)-1-(3-fluorophenyl)-2-methylpropylamine? For large-scale manufacturing, classical resolution of the racemate is often preferred due to its cost-effectiveness and scalability.[11] While asymmetric synthesis methods can offer higher efficiency in a single step, the cost of chiral catalysts or auxiliaries and the need for specialized equipment can make them less economically viable for bulk production. The unwanted enantiomer can often be racemized and recycled, improving the overall process economy.[12]

Q2: Which analytical techniques are best for monitoring reaction progress and determining product purity?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quickly monitoring the consumption of starting materials and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative in-process control.

  • Purity and Structure Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the structure of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and provides an indication of purity.

  • Enantiomeric Excess (e.e.): This is crucial for chiral synthesis. Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC) using a suitable chiral stationary phase is the standard method for determining the e.e. of the final amine.

Q3: What specific safety precautions are necessary for this synthesis?

  • Reagent Handling: Many reagents used are hazardous. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas if exposed to strong acid.[8] Borohydride reagents are flammable and react with water to produce hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Fluorinated Compounds: While the final product's toxicity profile is specific to its application, many organofluorine compounds require careful handling. Review the Safety Data Sheet (SDS) for all reagents and intermediates.

Q4: How do I remove the chiral resolving agent or auxiliary after the key step? Both are typically removed using a standard acid-base workup.

  • Removing a Chiral Acid: After separating the diastereomeric salt, it is dissolved in water and a strong base (e.g., NaOH, K₂CO₃) is added to deprotonate the amine. The free amine, now insoluble in water, can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Cleaving a Sulfinamide Auxiliary: The N-sulfinyl group is typically cleaved by treating the compound with a strong acid, such as HCl, in a protic solvent like methanol or isopropanol. The resulting free amine hydrochloride salt can be isolated, or the free amine can be liberated with a base and extracted.

References

  • Shin, H. S., & Kim, M. J. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.
  • Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5412.
  • Grogan, G., & Turner, N. J. (2016). Reductive Aminations by Imine Reductases: From Milligrams to Tons. CHIMIA International Journal for Chemistry, 70(6), 414-418.
  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Available at: [Link]

  • Xu, L. W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts.
  • Sci-Hub. Asymmetric catalysis with chiral primary amine-based organocatalysts. Available at: [Link]

  • Fu, G. C. (2012). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research, 45(6), 851-863.
  • Denmark, S. E., & Nuhant, P. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2861-2910.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • Reddit. (2023). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Available at: [Link]

  • Reddit. (2023). I don't understand what Is the problem. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • Hanna, T., et al. (2013). Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter. Journal of Medicinal Chemistry, 56(17), 7047-7060.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Available at: [Link]

  • Coutts, S. J., et al. (1995). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 38(22), 4431-4439.
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3568.
  • University of Leeds, et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering, 12(41), 15125-15133.
  • ResearchGate. The Synthesis of (S)-1-Methyl-3-phenylpropylamine by Inversion of Amines. Available at: [Link]

  • Google Patents. (1990). Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 157, 2-10.
  • ResearchGate. (2011). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Available at: [Link]

  • Google Patents. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • University of Cambridge. Fluorination Reactions. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

  • ResearchGate. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Available at: [Link]

  • Brueckner, A. C., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1088.
  • MDPI. (2022). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Molecules, 27(21), 7485.

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Optimization

Technical Support Center: Purification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Welcome to the technical support center for the purification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this chiral amine. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful attainment of high-purity (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Diastereomeric Salt Crystallization

Question 1: I've formed a diastereomeric salt with a chiral acid (e.g., tartaric acid), but I'm not getting any crystals to form. What could be the issue?

Answer: Failure to achieve crystallization can stem from several factors related to supersaturation, impurities, and the solvent system.[1]

  • Insufficient Supersaturation: The solution may be too dilute. Carefully evaporate the solvent to increase the concentration of the diastereomeric salt.[1]

  • Impurities: Trace impurities from the synthesis can inhibit crystal nucleation. Consider an additional purification step for your crude amine before salt formation, such as a simple extraction or filtration through a silica plug.

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.[1][2] A systematic solvent screen is highly recommended to find a system with optimal differential solubility.[2][3]

  • Wide Metastable Zone: The energy barrier for nucleation might be too high. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer if they are available.[2]

Question 2: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often due to high concentrations or the salt's melting point being lower than the crystallization temperature.

  • Dilute the Solution: Add more of the crystallization solvent to lower the overall concentration.[1]

  • Lower the Temperature: A gradual reduction in the crystallization temperature may bring the system below the salt's melting point, favoring solid crystal formation.

  • Modify the Solvent System: Introducing a less polar co-solvent (an anti-solvent) can sometimes promote crystallization over oiling out.

Question 3: After crystallization, the diastereomeric excess (d.e.) of my salt is low. How can I improve it?

Answer: Low diastereomeric excess points to poor differentiation in solubility between the two diastereomers.

  • Optimize the Solvent System: The choice of solvent is the most critical factor for achieving high selectivity.[2][3] A systematic screening of different solvents and solvent mixtures is the most effective approach to maximize the solubility difference.

  • Control the Cooling Rate: A slow, controlled cooling profile often yields crystals of higher purity.[2] Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Recrystallization: A second recrystallization of the enriched diastereomeric salt can significantly improve its purity.

Chromatographic Purification

Question 4: I'm trying to separate the enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), but the peak resolution is poor.

Answer: Poor resolution in chiral chromatography can be due to several factors related to the mobile phase, stationary phase, and analytical conditions.

  • Mobile Phase Composition: For SFC, methanol is often a good choice for the polar modifier when separating primary amines.[4] For HPLC under normal-phase conditions, a mobile phase like hexane-ethanol is a good starting point.[4]

  • Additives: The addition of acidic or basic modifiers to the mobile phase is often crucial for good peak shape and resolution of chiral amines.[4][5] For SFC, additives like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can be effective alternatives to trifluoroacetic acid (TFA).[5]

  • Stationary Phase Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. Polysaccharide-based and cyclofructan-based CSPs are often effective for primary amines.[4][5] An empirical screening of different columns is often necessary.[6]

  • Temperature and Flow Rate: Optimizing the column temperature and mobile phase flow rate can significantly impact resolution.

Post-Purification and Analysis

Question 5: I'm concerned about potential racemization of my purified (1R)-1-(3-fluorophenyl)-2-methylpropylamine during subsequent steps. What conditions should I avoid?

Answer: Benzylic amines can be susceptible to racemization, especially under harsh conditions.[7][8]

  • Avoid Strong Bases and High Temperatures: The presence of an acidic proton at the chiral center can lead to racemization under basic conditions, particularly at elevated temperatures.[7]

  • Oxidative Conditions: Certain oxidative conditions can lead to the formation of an achiral imine, which can then be reduced back to a racemic mixture.[7]

  • Radical Initiators: The presence of thiyl radicals has been shown to mediate the racemization of benzylic amines.[8]

Question 6: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

Answer: Accurate determination of enantiomeric excess is crucial.[9]

  • Chiral Chromatography (HPLC/SFC): This is the most common and reliable method. A validated chiral method will provide baseline separation of the enantiomers, allowing for accurate integration of the peak areas.[4][10]

  • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[9]

  • 19F NMR Spectroscopy: For fluorine-containing compounds like this one, 19F NMR can be a powerful tool. Derivatization with a chiral reagent can lead to baseline separation of the diastereomeric signals, allowing for precise e.e. determination.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (1R)-1-(3-fluorophenyl)-2-methylpropylamine?

The most common impurities will depend on the synthetic route. However, you can generally expect:

  • The undesired (1S)-enantiomer.

  • Unreacted starting materials.

  • By-products from side reactions.

  • Regioisomers of the fluorine substitution on the phenyl ring if the starting material was not pure.

Q2: What is the principle behind using a chiral acid for resolution?

The reaction of a racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid produces a mixture of two diastereomeric salts (R-amine/S-acid and S-amine/S-acid). Diastereomers have different physical properties, including solubility.[12][13] This difference in solubility allows for the separation of the two diastereomers by fractional crystallization.[12][13]

Q3: Can I recycle the undesired (1S)-enantiomer?

Yes, in many industrial processes, the undesired enantiomer is racemized and recycled to improve the overall process efficiency.[14][15] This often involves converting the amine to a transient achiral intermediate, such as an imine, and then reducing it back to the racemic amine.[7] Racemization can sometimes be achieved under specific catalytic conditions.[14][15]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

SFC offers several advantages, particularly for preparative scale separations:

  • Speed: Higher flow rates can be used without a significant loss of efficiency, leading to faster separations.[4]

  • Reduced Solvent Consumption: The primary mobile phase component is carbon dioxide, which is less expensive and easier to remove than organic solvents.[4]

  • "Greener" Chromatography: SFC is generally considered a more environmentally friendly technique than normal-phase HPLC.[4]

Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the chiral resolution of (1R)-1-(3-fluorophenyl)-2-methylpropylamine using L-tartaric acid.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 1-(3-fluorophenyl)-2-methylpropylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in the minimum amount of the same warm solvent. Note: Using 0.5 equivalents of the resolving agent is a common starting point for resolutions of this type.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, you can try further slow cooling in a refrigerator.

    • If crystallization does not occur, try to induce it by scratching the inner wall of the flask or by adding a seed crystal.

    • If the salt "oils out," add more solvent and gently warm the mixture until the oil dissolves, then attempt a slower cooling rate.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals.

    • To improve purity, the crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the solution is basic (pH > 12).

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the purified amine using a validated chiral HPLC or SFC method.

Workflow Visualization
General Purification Strategy

The following diagram outlines a typical workflow for the purification of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

G cluster_0 Crude Product cluster_1 Purification Method cluster_2 Analysis & Final Product Crude Crude Racemic Amine Crystallization Diastereomeric Salt Crystallization Crude->Crystallization Chiral Acid (e.g., Tartaric Acid) Chromatography Preparative Chiral HPLC / SFC Crude->Chromatography Analysis e.e. Determination (Chiral HPLC/SFC) Crystallization->Analysis Chromatography->Analysis PureProduct Pure (1R)-Amine Analysis->PureProduct Unwanted Unwanted (1S)-Amine (Optional Racemization/Recycle) Analysis->Unwanted

Caption: A workflow for purifying chiral amines.

Troubleshooting Crystallization

This decision tree illustrates the troubleshooting process when crystallization fails.

G Start No Crystals Formed Supersaturation Is solution concentrated? Start->Supersaturation Impurities Is crude material pure? Supersaturation->Impurities Yes Evaporate Action: Evaporate Solvent Supersaturation->Evaporate No Solvent Is solvent system optimal? Impurities->Solvent Yes PrePurify Action: Pre-purify Crude Impurities->PrePurify No Induce Have you tried inducing? Solvent->Induce Yes SolventScreen Action: Perform Solvent Screen Solvent->SolventScreen No SeedScratch Action: Seed or Scratch Induce->SeedScratch No Success Crystallization Evaporate->Success PrePurify->Success SolventScreen->Success SeedScratch->Success

Caption: A guide to troubleshooting crystallization issues.

References

  • Benchchem.
  • APC.
  • Benchchem. Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • Phenomenex.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ACS Publications.
  • YouTube.
  • University of Leeds.
  • Google Patents. WO2018060512A1 - Process for preparing chiral amines.
  • ACS Publications.
  • Wiley Online Library.
  • PubMed. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Thieme. Determination of Enantiomeric Purity by Direct Methods.
  • University of York. Stereochemistry - Stereoelectronics.
  • PubMed. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods.
  • NIH. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • NIH. Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point.
  • Google Patents.
  • NIH.
  • Benchchem. Application Notes and Protocols for Chiral Resolution Using (S)-1-(3-fluorophenyl)ethanamine.

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Troubleshooting

Technical Support Center: Stability of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in Solution

Welcome to the technical support center for (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for handling and assessing the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Overview of Chemical Stability

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a primary amine containing a fluorinated aromatic ring. Its stability in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the compound's integrity during storage and experimental use.

Primary amines are known to be susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of metal ions.[1][2] The lone pair of electrons on the nitrogen atom makes it a target for oxidation, potentially leading to the formation of various degradation products.[3] Furthermore, primary amines can react with atmospheric carbon dioxide to form carbamates, although this is often a reversible process.[4]

The fluorine substituent on the phenyl ring generally imparts increased metabolic stability and can influence the electronic properties of the molecule.[5] However, aromatic fluorine compounds are not entirely inert and can undergo degradation, particularly through photolytic pathways.[6][7] The carbon-fluorine bond is strong, but under certain energetic conditions, such as UV light exposure, defluorination can occur.[8]

This guide will delve into the potential degradation pathways, provide answers to frequently asked questions, offer troubleshooting solutions for common stability-related issues, and present detailed protocols for conducting your own stability assessments.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (1R)-1-(3-fluorophenyl)-2-methylpropylamine in solution?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or further degradation to smaller fragments. This can be initiated by atmospheric oxygen, peroxides present in solvents, or trace metal ions.[1][3]

  • Photodegradation: Exposure to UV light can induce cleavage of the C-N bond or potentially lead to defluorination of the aromatic ring. Aromatic amines and fluorinated compounds can be sensitive to light.[6][7]

  • Reaction with Aldehydes/Ketones: If the solution contains aldehyde or ketone impurities (e.g., from solvent degradation), the primary amine can form imine adducts (Schiff bases). This is a pH-dependent reaction.[9]

Q2: How does pH affect the stability of (1R)-1-(3-fluorophenyl)-2-methylpropylamine solutions?

A2: The pH of the solution is a critical factor. As a primary amine, this compound is basic and will be protonated at acidic to neutral pH, forming an ammonium salt.[10][11] The protonated form is generally less susceptible to oxidation than the free base. Therefore, slightly acidic conditions (pH 4-6) are often optimal for storage to enhance stability. At alkaline pH, the free amine is more prevalent, increasing its reactivity and susceptibility to oxidation and other degradation reactions.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize stability, solutions of (1R)-1-(3-fluorophenyl)-2-methylpropylamine should be stored:

  • Protected from light: Use amber vials or store in the dark to prevent photodegradation.[12]

  • At reduced temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) will slow down the rate of all potential degradation reactions.[4]

  • Under an inert atmosphere: Purging the solution with an inert gas like argon or nitrogen before sealing the container can minimize oxidative degradation by displacing oxygen.[13]

  • In a slightly acidic buffer: If compatible with the intended application, preparing the solution in a buffer with a pH between 4 and 6 can improve stability.

Q4: I've noticed a color change in my solution. What does this indicate?

A4: A color change, typically to a yellow or brown hue, is a common indicator of degradation, particularly oxidation.[12] Aromatic amines are known to form colored oxidation products.[14] If you observe a color change, it is recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Observed Issue Potential Cause(s) Troubleshooting & Recommended Actions
Unexpected loss of compound concentration over time. 1. Oxidative degradation: Exposure to atmospheric oxygen. 2. Adsorption to container walls: Especially with plastic containers. 3. Thermal degradation: Storage at elevated temperatures.1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon). 2. Solvent Purity: Use high-purity, peroxide-free solvents. 3. Container Choice: Use glass vials instead of plastic where possible. 4. Temperature Control: Store solutions at recommended low temperatures (2-8 °C or frozen).
Appearance of new peaks in HPLC chromatogram. 1. Formation of degradation products: Due to oxidation, hydrolysis, or photolysis. 2. Contamination: From solvent, glassware, or other sources.1. Conduct Forced Degradation Study: Perform a forced degradation study (see Section IV) to identify potential degradation products and their retention times. 2. Analyze Blanks: Run a blank injection of your solvent to rule out contamination. 3. Review Handling Procedures: Ensure proper cleaning of all labware and use of high-purity reagents.
Precipitate formation in the solution. 1. Carbamate formation: Reaction with atmospheric CO2. 2. Poor solubility: Exceeding the solubility limit in the chosen solvent. 3. Formation of insoluble degradation products. 1. Inert Atmosphere: Purge the solvent with an inert gas before dissolving the compound. 2. Check Solubility: Verify the solubility of the compound in your solvent system at the intended concentration and temperature. 3. Filter and Analyze: If a precipitate forms in a previously clear solution, filter it and analyze both the solid and the supernatant to identify the cause.
Inconsistent experimental results. 1. Degradation of stock solution: Using a stock solution that has degraded over time. 2. In-use instability: The compound may be unstable under the specific experimental conditions (e.g., elevated temperature, presence of certain reagents).1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Assess In-Use Stability: Perform a preliminary experiment to assess the stability of the compound under your specific experimental conditions over the duration of the experiment. Analyze samples at different time points.

IV. Experimental Protocols

To quantitatively assess the stability of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in your specific solution, a forced degradation study is recommended.[15][16] This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

A. Forced Degradation Study Protocol

Objective: To identify the potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • (1R)-1-(3-fluorophenyl)-2-methylpropylamine

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and a solution at 70°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

B. Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or MS

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

V. Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution control Unstressed Control stock->control acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo hplc HPLC/LC-MS Analysis control->hplc sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling sampling->hplc data Data Evaluation hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Solution Instability

Troubleshooting_Logic start Instability Observed (e.g., color change, new peaks) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvent Purity, Glassware) check_storage->check_handling Storage OK implement_capa Implement Corrective Actions (e.g., use fresh solution, inert gas) check_storage->implement_capa Storage Not OK perform_analysis Perform Analytical Characterization (HPLC, LC-MS) check_handling->perform_analysis Handling OK check_handling->implement_capa Handling Not OK identify_degradant Identify Degradation Product(s) perform_analysis->identify_degradant identify_degradant->implement_capa resolve Issue Resolved implement_capa->resolve

Caption: Logic for troubleshooting solution instability.

VI. References

  • Bollini, S., et al. (2011). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture. The Journal of Physical Chemistry C, 115(22), pp.11363-11371. Available at: [Link]

  • Freeman, S. A., et al. (2011). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 16(12), pp.10041-10058. Available at: [Link]

  • Davis, J. (2009). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. Available at: [Link]

  • Namjoshi, O. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Available at: [Link]

  • Rosenblatt, D. H., et al. (1963). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 28(10), pp.2790-2792. Available at: [Link]

  • Song, B., et al. (2000). Anaerobic Degradation of Fluorinated Aromatic Compounds. Applied and Environmental Microbiology, 66(5), pp.2096-2102. Available at: [Link]

  • Sexton, A. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 4, pp.145-152. Available at: [Link]

  • Arbelaez, P. A., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), pp.9434-9444. Available at: [Link]

  • Arbelaez, P. A., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central, 54(15), pp.9434-9444. Available at: [Link]

  • Bougie, F. and Iliuta, I. (2012). Thermal degradation rates of different amines. International Journal of Greenhouse Gas Control, 10, pp.123-131. Available at: [Link]

  • Bajaj, S., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), pp.62-75. Available at: [Link]

  • Key, B. D., et al. (1997). Biodegradation of fluorinated alkyl substances. Environmental Science & Technology, 31(9), pp.2445-2454. Available at: [Link]

  • Soderberg, T. (2019). CHAPTER 21: AMINES. Chemistry LibreTexts. Available at: [Link]

  • Rochelle, G. T., et al. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

  • Reusch, W. (2013). Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Sharma, S. and Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), pp.129-138. Available at: [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Broughton, C. (2022). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Strunk, J. H. and Engesser, K. H. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 79(1), pp.294-302. Available at: [Link]

  • Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 11(1), pp.1-15. Available at: [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Available at: [Link]

  • McCurry, J. D., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(15), pp.8753-8762. Available at: [Link]

  • Shiveler, G. and Wandke, H. (2015). Steps for Troubleshooting Amine Sweetening Plants. Scribd. Available at: [Link]

  • NIOSH. (1994). AMINES, ALIPHATIC: METHOD 2010. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Wang, Y., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(4), 100449. Available at: [Link]

  • McCurry, J. D., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 1(1), pp.7-17. Available at: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility?. ResearchGate. Available at: [Link]

  • Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. Biotechnology Letters, 32(3), pp.351-359. Available at: [Link]

  • Morken, A. K., et al. (2018). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Energy Procedia, 148, pp.109-116. Available at: [Link]

  • Lee, J., et al. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Omega, 8(3), pp.3129-3138. Available at: [Link]

  • Shiveler, G. and Wandke, H. (2015). Steps for Troubleshooting Amine Sweetening Plants. Scribd. Available at: [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), pp.10-27. Available at: [Link]

  • Sheth, N. R. (2017). Troubleshooting amine plants. ResearchGate. Available at: [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

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Optimization

Technical Support Center: Optimizing Dose-Response Curves for Novel Antagonists

Prepared by: Senior Application Scientist, Advanced Pharmacology Division Subject: Characterization of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a putative competitive antagonist. Audience: Researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division Subject: Characterization of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a putative competitive antagonist. Audience: Researchers, scientists, and drug development professionals engaged in in-vitro pharmacology.

Introduction

This guide provides a comprehensive framework for optimizing and troubleshooting dose-response experiments for novel compounds, using (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a case study. The methodologies described herein are designed for the rigorous characterization of competitive antagonists, a critical step in early drug discovery. As the specific pharmacological target for this compound is not presumed, this document establishes a universal workflow for determining its potency (Kᵢ) and mechanism of action through robust experimental design and data analysis, primarily focusing on Schild analysis.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions that form the basis of antagonist characterization.

Q1: What is the fundamental difference between an IC₅₀ value and a Kᵢ or K₈ value?

An IC₅₀ (half-maximal inhibitory concentration) is an operational parameter that defines the concentration of an antagonist required to inhibit 50% of a specific agonist's response. Crucially, the IC₅₀ value is highly dependent on the experimental conditions, particularly the concentration of the agonist used.[1][2][3] If you increase the agonist concentration, the IC₅₀ of a competitive antagonist will also increase.[2][3]

A Kᵢ (inhibitor constant) or K₈ (dissociation constant of an antagonist) represents a true measure of the antagonist's binding affinity for the receptor. It is an intrinsic property of the molecule and is independent of the agonist concentration or other assay conditions.[4][5][6] Therefore, Kᵢ values can be compared directly across different experiments and labs, whereas IC₅₀ values cannot unless the experimental conditions are identical.[4][5]

Q2: Why is Schild analysis considered the gold standard for confirming competitive antagonism?

Schild analysis provides a rigorous test for simple, reversible competitive antagonism.[7][8][9][10] Its power lies in its ability to validate a specific mechanism of action by testing four key criteria:

  • Parallel Rightward Shifts: The antagonist should cause a parallel shift in the agonist dose-response curve to the right, without changing its shape.[7][8][10]

  • No Reduction in Maximal Response: A true competitive antagonist should not suppress the maximum achievable response of the agonist, provided a high enough agonist concentration can be used.[7][8][10]

  • Linear Schild Regression: A plot of log(Dose Ratio - 1) versus the log of the antagonist concentration should be linear.[7][8][11]

  • Slope of Unity: The slope of the linear Schild regression must be equal to 1.0.[1][7][8][10]

When these conditions are met, the analysis yields the pA₂, which is an estimate of the antagonist's equilibrium dissociation constant (K₈).[8][10] A deviation from these criteria suggests a more complex mechanism, such as non-competitive antagonism or non-equilibrium conditions.[7][11]

Q3: What is a "dose ratio" and how is it calculated?

The dose ratio (r) is the factor by which the agonist concentration must be increased to produce the same response in the presence of an antagonist as was produced in its absence.[1] It is most commonly calculated using the EC₅₀ values from the agonist dose-response curves.

Formula: Dose Ratio (r) = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist)

For each concentration of the antagonist used, a new agonist dose-response curve is generated and a new EC₅₀ is determined, allowing for the calculation of a corresponding dose ratio.[12]

Section 2: Experimental Design & Protocols

A logical workflow is essential for accurate characterization. The following protocols outline the necessary steps.

Experimental Workflow Overview

G cluster_0 Phase 1: Agonist Characterization cluster_1 Phase 2: Antagonist Potency Estimation cluster_2 Phase 3: Mechanism of Action Validation A Protocol 1: Generate Agonist Dose-Response Curve B Determine Agonist EC50 and Emax A->B C Protocol 2: Determine Antagonist IC50 (at fixed Agonist EC80) B->C Select Agonist Concentration D Estimate Antagonist Concentration Range C->D E Protocol 3: Perform Full Schild Analysis (Multiple Agonist Curves) D->E Select Antagonist Concentrations F Calculate Dose Ratios & Construct Schild Plot E->F G Determine pA2 (KB) & Schild Slope F->G G Start Schild Analysis Complete: Examine Schild Plot CheckSlope Is the slope ≈ 1.0? Start->CheckSlope CheckMax Is the agonist Emax suppressed? CheckSlope->CheckMax No Result1 Conclusion: Simple, Reversible Competitive Antagonism. pA2 = pKB CheckSlope->Result1 Yes Result2 Potential Issue: Non-equilibrium conditions or non-competitive mechanism. CheckMax->Result2 No Result3 Potential Issue: Insurmountable or non-competitive antagonism. CheckMax->Result3 Yes Action1 Action: Increase antagonist pre-incubation time. Verify compound stability. Result2->Action1 Action2 Action: Consider alternative models (e.g., allosteric modulation). Verify compound purity. Result3->Action2

Caption: Troubleshooting logic for interpreting Schild plot results.
ProblemPotential CausesRecommended Solutions & Explanations
High variability between replicate wells. Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate; Reagent instability; Cell contamination (e.g., mycoplasma). [13]Solutions: Use automated cell counters for accurate seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Prepare fresh reagents for each experiment. Routinely test for mycoplasma. [13]Standardizing cell culture conditions, such as passage number and time from last passage, is critical. [13]
The agonist dose-response curve has a poor fit or does not plateau. Concentration range is too narrow; Compound solubility issues at high concentrations; Compound degradation.Solutions: Widen the agonist concentration range to ensure you capture both the bottom and top of the sigmoidal curve. [14]Check the solubility of your compound in the assay buffer; use of a co-solvent like DMSO may be necessary (ensure final DMSO concentration is consistent and non-toxic to cells). Assess compound stability under assay conditions.
The Schild plot is linear, but the slope is significantly different from 1.0. Slope < 1: May indicate receptor heterogeneity (multiple receptor subtypes with different affinities) or allosteric modulation. Slope > 1: Often suggests non-equilibrium conditions, where the antagonist has not had sufficient time to reach a steady state of binding. [7][8]It can also indicate complex drug interactions like uptake mechanisms. [8]Solutions: For a slope > 1, the most common fix is to increase the pre-incubation time with the antagonist before adding the agonist. For a slope < 1, the mechanism is likely not simple competitive antagonism, and more complex models are needed to describe the interaction. [7]
The maximum response of the agonist (Eₘₐₓ) is suppressed in the presence of the antagonist. This is the hallmark of non-competitive or insurmountable antagonism. [7][9]The antagonist may be binding to an allosteric site or binding irreversibly to the orthosteric site, preventing the agonist from eliciting a full response regardless of its concentration.Solutions: This finding indicates that the compound is not a simple competitive antagonist. Schild analysis is not appropriate in this case. The data should be analyzed using models for non-competitive inhibition.
My IC₅₀ value for the antagonist changes when I use a different agonist concentration. This is the expected and correct behavior for a competitive antagonist. [1][3]The antagonist and agonist are competing for the same binding site. When you increase the agonist concentration, a higher concentration of the antagonist is required to achieve the same level of inhibition.Solutions: This is not a problem to be solved but a phenomenon to be understood. It highlights why the IC₅₀ is not a true constant. To derive a constant that can be compared across experiments, you must either perform a full Schild analysis to get the K₈ or use the Cheng-Prusoff equation to convert your IC₅₀ to a Kᵢ. [5]

Section 4: Data Conversion & Advanced Analysis

Cheng-Prusoff Equation

For competitive inhibitors, if a full Schild analysis is not feasible, the Cheng-Prusoff equation can be used to convert an experimentally determined IC₅₀ value into a true inhibition constant (Kᵢ). [4][15] Formula: Kᵢ = IC₅₀ / (1 + ([A] / Kₐ))

This equation corrects the apparent potency (IC₅₀) for the presence of the competing agonist. [4][5]

Variable Description How to Determine
Kᵢ The inhibition constant; the affinity of the antagonist for the receptor. The value to be calculated.
IC₅₀ The experimentally determined antagonist IC₅₀ value. Determined from Protocol 2.
[A] The fixed molar concentration of the agonist used in the IC₅₀ assay. This is a known experimental parameter.

| Kₐ | The dissociation constant of the agonist. Can be approximated by the agonist's EC₅₀. | Determined from Protocol 1. |

Important Caveat: The Cheng-Prusoff equation is only valid for interactions that adhere to the principles of simple, reversible competitive antagonism. [4]Its use assumes the Schild plot would yield a slope of 1.

References

  • Wyllie, D. J. A., & Chen, P. E. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(5), 541-551. [Link]

  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. DrGPCR.org. [Link]

  • Kenakin, T. P. (1997). The Schild regression in the process of receptor classification. Canadian Journal of Physiology and Pharmacology, 75(7), 723-734. [Link]

  • Leff, P., & Dougall, I. G. (n.d.). Competitive Antagonism. University of Leeds Pharmacology.[Link]

  • Deranged Physiology. (2024). Competitive and non-competitive antagonists. DerangedPhysiology.com. [Link]

  • Kenakin, T. P. (1997). The Schild regression in the process of receptor classification. ResearchGate. [Link]

  • Li, A. (2015). 5. Dose-Reponse Model: Agonist and Antagonist. YouTube. [Link]

  • Barlow, R. B., & Franks, N. P. (1994). Antagonist inhibition curves and the measurement of dissociation constants. Journal of Pharmacy and Pharmacology, 46(11), 897-904. [Link]

  • Barlow, R. B. (1999). A comparison of effects measured with isotonic and isometric recording: II. Concentration-effect curves for physiological antagonists. Journal of Pharmacological and Toxicological Methods, 41(2-3), 83-93. [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf.com. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. CSPT-SCPT.org. [Link]

  • Charlton, S. J., & Gijsen, H. J. M. (2014). Matching models to data: a receptor pharmacologist's guide. British Journal of Pharmacology, 171(16), 3747-3761. [Link]

  • ATCC. (2025). Overcoming Variability in Cell-Based Assays. ResearchGate. [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix.com. [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • G.A.M. (n.d.). Refining Cheng-Prusoff equation. igfarben.org. [Link]

  • TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. [Link]

  • Scheffner, I., et al. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 86(11), 1739-1748. [Link]

  • Chem Help ASAP. (2023). comparing potency values with the Cheng-Prusoff equation. YouTube. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Lyles, R. D. Z., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Pharmacology Corner. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad.com. [Link]

Sources

Troubleshooting

avoiding common pitfalls in (1R)-1-(3-fluorophenyl)-2-methylpropylamine experiments

Welcome to the technical support center for (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this chiral amine. Our goal is to equip you with the knowledge to anticipate and overcome common pitfalls, ensuring the integrity and success of your research.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, with a focus on its common synthesis via reductive amination of 3-fluorophenylacetone with a suitable amine source.

Low Reaction Yield in Reductive Amination

A common challenge in the synthesis of chiral amines is achieving a high yield.[1] Several factors can contribute to this issue.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Imine Formation The equilibrium between the ketone and amine to form the imine intermediate may not be favorable. The presence of water can hydrolyze the imine back to the starting materials.1. Use a dehydrating agent: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water as it is formed. 2. Adjust pH: The reaction is typically favored under weakly acidic conditions (pH 4-6) to catalyze imine formation without protonating the amine reactant excessively. A catalytic amount of acetic acid can be beneficial.[2] 3. Increase reactant concentration: Higher concentrations can shift the equilibrium towards the imine.
Suboptimal Reducing Agent The choice and handling of the reducing agent are critical. Some reducing agents may be too harsh, leading to side reactions, or too mild for efficient reduction.1. Select an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is milder than sodium borohydride (NaBH₄) and less prone to reducing the starting ketone. 2. Stepwise addition: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent to prevent reduction of the ketone. 3. Check reagent quality: Ensure your reducing agent is not degraded.
Side Reactions Over-alkylation of the desired primary amine to a secondary amine can occur, especially with certain reducing agents and reaction conditions.1. Control stoichiometry: Use a slight excess of the amine source to drive the reaction to completion without promoting over-alkylation. 2. Maintain low temperature: Running the reaction at a lower temperature can help control the rate of side reactions.

Experimental Workflow for Reductive Amination:

Start Combine 3-fluorophenylacetone and amine source in an appropriate solvent (e.g., DCE, THF). Add_Dehydrating Add dehydrating agent (e.g., MgSO₄). Start->Add_Dehydrating Adjust_pH Add catalytic acetic acid (if necessary). Add_Dehydrating->Adjust_pH Imine_Formation Stir for 1-2 hours at room temperature to allow for imine formation. Adjust_pH->Imine_Formation Add_Reducing_Agent Slowly add NaBH(OAc)₃ in portions. Imine_Formation->Add_Reducing_Agent Reaction Monitor reaction progress by TLC or LC-MS. Add_Reducing_Agent->Reaction Workup Quench reaction and perform aqueous workup. Reaction->Workup Purification Purify the crude product. Workup->Purification

Caption: Reductive amination workflow for (1R)-1-(3-fluorophenyl)-2-methylpropylamine synthesis.

Presence of Impurities in the Final Product

Purification of fluorinated amines can be challenging due to their physical properties.

Common Impurities and Purification Strategies:

Impurity Source Purification Method
Unreacted 3-fluorophenylacetone Incomplete reaction.Column Chromatography: Use a silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ketone will typically elute before the more polar amine.
Imine Intermediate Incomplete reduction.Acidic Wash: During workup, an acidic wash (e.g., with dilute HCl) can hydrolyze the imine back to the ketone and amine, which can then be separated. The desired amine will form a salt and remain in the aqueous layer.
Diastereomers If a chiral auxiliary is used for asymmetric synthesis, the formation of the undesired diastereomer can occur.Chiral HPLC or SFC: Preparative chiral chromatography is the most effective method for separating diastereomers.
Over-alkylated Product Side reaction during reductive amination.Column Chromatography: The secondary amine is typically less polar than the primary amine and can be separated by silica gel chromatography.
Inaccurate Determination of Enantiomeric Excess (e.e.)

Accurate determination of the enantiomeric purity is crucial for chiral compounds in drug development.[3]

Troubleshooting Chiral HPLC Analysis:

Issue Potential Cause Solution
Poor Resolution of Enantiomers - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition.1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak IA) are often effective for separating chiral amines. 2. Optimize mobile phase: Vary the ratio of hexane/isopropanol or other suitable solvents. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
Peak Tailing Interaction of the basic amine with residual acidic sites on the silica support of the CSP.Add a basic modifier like diethylamine or triethylamine (0.1-0.5%) to the mobile phase to suppress these interactions.
No UV Absorbance The compound may lack a strong chromophore for UV detection.Derivatization: React the amine with a UV-active derivatizing agent (e.g., benzoyl chloride) to introduce a chromophore. Note that this will require method re-optimization.

Hypothetical Chiral HPLC Method:

Parameter Condition
Column Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to store (1R)-1-(3-fluorophenyl)-2-methylpropylamine?

As a primary amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[4]

Q2: Are there specific safety precautions for handling this fluorinated compound?

Yes. Fluorinated organic compounds require careful handling.[4] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[6]

Q3: How can I confirm the structure of my synthesized (1R)-1-(3-fluorophenyl)-2-methylpropylamine?

A combination of analytical techniques should be used:

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the methine proton adjacent to the nitrogen, the methyl groups of the isopropyl moiety, and the amine protons.

    • ¹³C NMR: Look for the characteristic number of carbon signals, including those of the fluorinated aromatic ring (with C-F coupling).

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral HPLC: To determine the enantiomeric excess.

Q4: Can I use NMR to determine the enantiomeric excess?

Yes, this is possible through the use of a chiral derivatizing agent (CDA). By reacting your amine with a chiral reagent (e.g., Mosher's acid chloride), you form diastereomers which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.[7] The integration of these signals can be used to calculate the enantiomeric excess.

Decision Tree for e.e. Determination:

Start Need to determine e.e. of (1R)-1-(3-fluorophenyl)-2-methylpropylamine HPLC_Available Is Chiral HPLC available? Start->HPLC_Available Develop_HPLC_Method Develop and validate a chiral HPLC method. HPLC_Available->Develop_HPLC_Method Yes NMR_Available Is NMR available? HPLC_Available->NMR_Available No Success e.e. determined. Develop_HPLC_Method->Success Use_CDA Use a chiral derivatizing agent (CDA) and analyze by ¹H or ¹⁹F NMR. NMR_Available->Use_CDA Yes No_Method Alternative methods (e.g., chiral SFC) may be required. NMR_Available->No_Method No Use_CDA->Success

Caption: Decision tree for selecting a method for enantiomeric excess determination.

Q5: What are the potential stability issues with this compound?

While the fluorophenyl group is generally stable, primary amines can be susceptible to degradation over time, especially if exposed to air and light. The fluorine atom can also influence the basicity of the amine.[1] Long-term storage solutions should be evaluated for stability under intended storage conditions. Defluorination is a potential degradation pathway for some fluorinated compounds, though it is less likely for an aryl fluoride under normal conditions.[8]

III. References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Hone, C. A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

  • Purdue University. (n.d.). Fluorine Safety.

  • Müller, K., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.

  • Myers, A. (n.d.). Chem 115: Reductive Amination.

  • Airgas. (2022). Fluorine Safety Data Sheet.

  • Tlili, A. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information.

  • Chemistry Steps. (n.d.). Reductive Amination.

  • Prakash, G. K. S., & Ni, C. (2010). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Journal of Fluorine Chemistry.

  • Royal Society of Chemistry. (n.d.). Supplementary Information.

  • ResearchGate. (n.d.). ¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)....

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

  • MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

  • AZYP, LLC. (n.d.). HPLC Chiral Separations.

  • ChemicalBook. (n.d.). 1-(2-Fluorophenyl)-2-Methylpropan-2-aMine(1840-77-3) ¹H NMR.

  • Beilstein-Institut. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules.

  • ECHEMI. (n.d.). Buy (1r)-1-(3-fluorophenyl)-2-methylpropylamine from Conier Chem&Pharma Limited.

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated ¹⁹F Nuclear Magnetic Resonance.

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

  • Ingenta Connect. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • National Institutes of Health. (2019). The Dark Side of Fluorine.

  • National Institutes of Health. (n.d.). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53.

Sources

Optimization

Technical Support Center: Degradation Pathways of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide provides in-depth technical informati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (1R)-1-(3-fluorophenyl)-2-methylpropylamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions related to the chemical stability and degradation pathways of this compound. Our goal is to equip you with the foundational knowledge and practical tools to anticipate challenges, interpret your experimental data, and ensure the integrity of your stability studies.

Given the specific chemical structure of (1R)-1-(3-fluorophenyl)-2-methylpropylamine—possessing a primary amine, a fluorinated aromatic ring, and a chiral center—a proactive approach to understanding its stability is crucial. This guide is structured to first present the predicted degradation pathways based on established chemical principles, followed by practical troubleshooting for common experimental issues, and finally, a set of frequently asked questions to address common queries.

Part 1: Predicted Degradation Pathways

Understanding the potential degradation pathways of (1R)-1-(3-fluorophenyl)-2-methylpropylamine is the first step in designing robust stability-indicating methods. Forced degradation studies, or stress testing, are essential to identify likely degradants.[1][2] The primary functional groups susceptible to degradation are the primary amine and the fluorophenyl ring.

Oxidative Degradation

Primary amines are particularly susceptible to oxidation.[3] Exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen in the presence of metal ions, can initiate a cascade of reactions.[4] The primary amine can be oxidized to form a hydroxylamine, which can be further oxidized to a nitroso or nitro compound. Additionally, cleavage of the C-N bond can occur, leading to the formation of an aldehyde or ketone.[5]

  • Predicted Products:

    • N-oxide and hydroxylamine derivatives.

    • Deamination to form the corresponding ketone: 1-(3-fluorophenyl)-2-methylpropan-1-one.

    • Cleavage of the C-C bond adjacent to the nitrogen.

Oxidative_Degradation Parent (1R)-1-(3-fluorophenyl)-2-methylpropylamine Hydroxylamine N-hydroxy-(1R)-1-(3-fluorophenyl)-2-methylpropylamine Parent->Hydroxylamine Oxidation Ketone 1-(3-fluorophenyl)-2-methylpropan-1-one Parent->Ketone Oxidative Deamination Nitroso 1-fluoro-3-((R)-1-nitroso-2-methylpropyl)benzene Hydroxylamine->Nitroso Further Oxidation

Caption: Predicted Oxidative Degradation Pathway.

Hydrolytic Degradation

The molecule is expected to be relatively stable under neutral hydrolytic conditions. However, under strongly acidic or basic conditions, degradation may be observed, although typically requiring elevated temperatures. The C-F bond on the aromatic ring is generally strong and resistant to hydrolysis.[6] However, extreme pH and heat could potentially lead to defluorination, though this is less likely than degradation involving the amine group.

  • Predicted Products:

    • Minimal degradation under neutral pH.

    • Potential for defluorination under harsh acidic/basic conditions to yield 1-(3-hydroxyphenyl)-2-methylpropylamine.

Hydrolytic_Degradation Parent (1R)-1-(3-fluorophenyl)-2-methylpropylamine Hydroxylated 1-(3-hydroxyphenyl)-2-methylpropylamine Parent->Hydroxylated Harsh Acid/Base Hydrolysis (Defluorination)

Caption: Predicted Hydrolytic Degradation Pathway.

Photolytic Degradation

Fluorinated aromatic compounds can be susceptible to photodegradation.[7] The energy from UV or visible light can promote the cleavage of the C-F bond, leading to the formation of fluoride ions and other radical species.[8] The aromatic ring itself can also undergo reactions, leading to the formation of phenolic compounds or ring-opening products.[7][9]

  • Predicted Products:

    • Defluorination to produce fluoride ions.

    • Formation of phenolic analogs.

    • Potential for radical-mediated polymerization.

Photolytic_Degradation Parent (1R)-1-(3-fluorophenyl)-2-methylpropylamine Radical Aryl Radical + F• Parent->Radical Photolysis (C-F Cleavage) Phenol 1-(3-hydroxyphenyl)-2-methylpropylamine Radical->Phenol Reaction with H₂O

Caption: Predicted Photolytic Degradation Pathway.

Thermal Degradation

At elevated temperatures, primary amines can undergo various degradation reactions.[10] In the solid state, this may involve dimerization or polymerization. In the presence of certain reactive species (e.g., CO2 from the atmosphere), urea derivatives could potentially form.[11] The overall thermal stability will depend on the physical form of the compound (solid vs. solution) and the presence of other reactive species.

  • Predicted Products:

    • Dimerization or oligomerization products.

    • Decomposition into smaller volatile fragments at very high temperatures.

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Multiple unexpected peaks in my HPLC chromatogram after oxidative stress.

  • Question: I performed a forced degradation study using 3% H₂O₂ on (1R)-1-(3-fluorophenyl)-2-methylpropylamine, and my HPLC-UV analysis shows several new, poorly resolved peaks. What could be the cause?

  • Answer:

    • Probable Cause 1: Multiple Degradation Products. As predicted, oxidative stress on a primary amine can generate a variety of products, including the N-oxide, hydroxylamine, and ketone derivatives.[3] These may have similar polarities, leading to co-elution.

    • Probable Cause 2: Secondary Degradation. The initial degradation products might be unstable and degrade further into secondary products, complicating the chromatogram.

    • Solution:

      • Optimize Chromatography: Modify your HPLC gradient to have a shallower slope, which will increase the separation between closely eluting peaks. Consider using a different column chemistry (e.g., a phenyl column) that might offer different selectivity for aromatic compounds.

      • Time-Point Study: Analyze samples at multiple time points during the degradation study. Early time points will show the primary degradation products, while later time points will reveal secondary products.[12]

      • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of each peak will provide the molecular weight of the degradants, which is crucial for structural elucidation and confirming the predicted pathways.[1]

Issue 2: My mass balance is low after photolytic degradation.

  • Question: After exposing my sample to UV light, the peak for the parent compound has decreased by 30%, but the total area of the new peaks only accounts for 15% of this loss. Where did the rest of the mass go?

  • Answer:

    • Probable Cause 1: Formation of Non-UV Active Products. The degradation pathway may have led to products that do not have a chromophore and are therefore not detected by a UV detector. Ring-opening of the phenyl group is one such possibility.

    • Probable Cause 2: Formation of Volatile Degradants. Small, volatile fragments may have formed and evaporated from the sample.

    • Probable Cause 3: Adsorption of Degradants. Highly polar or charged degradants might be irreversibly adsorbed to the HPLC column or sample vial.

    • Solution:

      • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.

      • Analyze Headspace: If you suspect volatile products, use headspace gas chromatography (GC) to analyze the vapor phase above your sample.

      • Check for Adsorption: Use different types of sample vials (e.g., polypropylene vs. glass) and ensure your HPLC mobile phase is strong enough to elute all components from the column.

Issue 3: Inconsistent degradation under acidic conditions.

  • Question: I am getting variable results when trying to degrade the compound with 1M HCl at 60°C. Sometimes I see 5% degradation, and other times it's over 20%. Why is this happening?

  • Answer:

    • Probable Cause 1: Inconsistent Temperature Control. Small variations in temperature can significantly affect the rate of degradation. Ensure your heating block or water bath has uniform and stable temperature control.

    • Probable Cause 2: Evaporation. If your reaction vessel is not properly sealed, evaporation of the solvent will concentrate the acid and the drug, accelerating the reaction rate.

    • Probable Cause 3: Oxygen Sensitivity. The presence of dissolved oxygen can sometimes contribute to degradation, especially at elevated temperatures. The amount of dissolved oxygen may vary between experiments.

    • Solution:

      • Use Sealed Vials: Perform the degradation in tightly sealed HPLC vials or reaction vessels to prevent evaporation.

      • Verify Temperature: Use a calibrated thermometer to verify the temperature of your heating source.

      • Control the Atmosphere: For maximum consistency, you can sparge your solution with nitrogen or argon before sealing the vial to remove dissolved oxygen.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How can I confirm that the peaks I'm seeing are degradation products and not artifacts?

    • A1: Run a control sample (placebo) that contains all components of your solution except the active pharmaceutical ingredient (API) and subject it to the same stress conditions. Any peaks that appear in the stressed API sample but not in the stressed placebo are likely related to the API. Also, a "time-zero" unstressed sample of the API should be run to identify any impurities present before degradation.

  • Q2: What is a reasonable target for the extent of degradation in a forced degradation study?

    • A2: A good target is to achieve 5-20% degradation of the parent compound.[13] Degrading too little may not produce a sufficient quantity of degradants for detection and characterization. Degrading too much can lead to a complex mixture of secondary and tertiary degradants that may not be relevant to the actual stability of the drug under normal storage conditions.[13]

  • Q3: Can my choice of excipients affect the degradation of (1R)-1-(3-fluorophenyl)-2-methylpropylamine?

    • A3: Absolutely. The primary amine in your compound is nucleophilic and can react with certain excipients or impurities within them. For example, reducing sugars like lactose can undergo Maillard reactions with amines.[14][15] Aldehyde impurities, which can be present in excipients like povidone, can form Schiff bases with the amine.[16] It is critical to perform drug-excipient compatibility studies.[16]

  • Q4: Do I need to fully characterize the structure of every degradation product?

    • A4: According to regulatory guidelines, degradation products observed above a certain threshold (the identification threshold, which depends on the maximum daily dose of the drug) in your formal stability studies need to be structurally characterized. Forced degradation studies help you prepare for this by giving you an idea of what those products might be.

  • Q5: How can I predict the degradation pathways of my molecule without performing experiments?

    • A5: In addition to understanding the fundamental chemistry of the functional groups, several in-silico software programs, such as Zeneth, can predict degradation pathways based on a knowledge base of known chemical reactions.[17][18][19] These tools can be a valuable starting point for designing your experimental studies.[20]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach. The concentrations and durations should be adjusted to achieve the target 5-20% degradation.

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 60°C for 24 hours. At time intervals, withdraw an aliquot, neutralize with 1M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time intervals, withdraw an aliquot and dilute.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven. Also, place a sealed vial of the stock solution in the 60°C oven. Sample at appropriate time points.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber to serve as a dark control.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 60°C) Sampling Sampling Acid->Sampling Sample at t=0, 2, 8, 24h Base Base Hydrolysis (1M NaOH, 60°C) Base->Sampling Sample at t=0, 2, 8, 24h Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Sample at t=0, 2, 8, 24h Thermal Thermal (60°C, Solid & Solution) Thermal->Sampling Sample at t=0, 2, 8, 24h Photo Photolytic (ICH Q1B) Photo->Sampling Sample at t=0, 2, 8, 24h Stock Prepare 1 mg/mL Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Neutralize Neutralize Sampling->Neutralize Neutralize/Dilute Analysis HPLC-UV/MS Analysis Neutralize->Analysis Inject Data Characterize Degradants Analysis->Data Evaluate Data (Mass Balance, Peak Purity)

Caption: General Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating HPLC-MS Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: Diode Array Detector (DAD) monitoring at 210 nm and 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range: m/z 50-500.

Data Summary

All quantitative data from forced degradation studies should be summarized in a table for easy comparison.

Stress Condition% Degradation of ParentNumber of DegradantsMass Balance (%)
1M HCl, 60°C, 24he.g., 8.5e.g., 1e.g., 99.2
1M NaOH, 60°C, 24he.g., 12.1e.g., 2e.g., 98.5
3% H₂O₂, RT, 24he.g., 18.9e.g., 4e.g., 97.1
Thermal, 60°C, 72he.g., <1e.g., 0e.g., 100.1
Photolytic, ICH Q1Be.g., 15.3e.g., 3e.g., 92.4

Note: The values in this table are hypothetical and for illustrative purposes only.

References

  • Alsante, K. M., et al. (2021). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. Available at: [Link]

  • Bollini, P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Available at: [Link]

  • Lhasa Limited. (2014). In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study. Available at: [Link]

  • Gadipelli, C., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link]

  • Kumar, V., & Singh, A. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research.
  • Schrödinger. (2024). Automated Digital Prediction of Chemical Degradation Products. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Available at: [Link]

  • ResearchGate. (2014). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Available at: [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Available at: [Link]

  • ResearchGate. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. Available at: [Link]

  • ACS Publications. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C.
  • National Center for Biotechnology Information. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Available at: [Link]

  • ACS Publications. (1982). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • ResearchGate. (2013). (PDF)
  • University of Kentucky. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available at: [Link]

  • Eastern Kentucky University. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]

  • ResearchGate. (n.d.). (PDF)
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ResearchGate. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Available at: [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link]

  • Pharmaceutical Technology. (2019). Managing Excipient Interactions. Available at: [Link]

  • PharmaTutor. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Available at: [Link]

  • Industrial Pharmacist. (2023). Forced Degradation Study and Challenges in Analytical Method Development and Validation | Part II. Available at: [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • PubMed. (1997). Anaerobic Degradation of Fluorinated Aromatic Compounds. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • ResearchGate. (2008). Aromatic hydroxylation of fluorophenols providing possible pathways for.... Available at: [Link]

  • MDPI. (2018). Strategies for the Biodegradation of Polyfluorinated Compounds. Available at: [Link]

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Troubleshooting

Technical Support Center: Enantiomeric Purity in (1R)-1-(3-fluorophenyl)-2-methylpropylamine Synthesis

Introduction: The synthesis of enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a key chiral building block in pharmaceutical development, presents significant challenges. Achieving high enantiomeric ex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a key chiral building block in pharmaceutical development, presents significant challenges. Achieving high enantiomeric excess (ee) is critical, as the biological activity of chiral molecules is often confined to a single enantiomer. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues related to enantiomeric purity, optimize reaction conditions, and implement robust analytical methods.

Part 1: Troubleshooting Guide - Addressing Common Issues in Enantiomeric Purity

This section is designed to help you diagnose and resolve specific experimental challenges in a direct question-and-answer format.

Q1: My enantiomeric excess (ee) is consistently low (<95%). What are the most likely causes and how can I improve it?

A1: Low enantiomeric excess is the most common and critical issue. It typically originates from one of three areas: the catalyst system, the reaction conditions, or post-reaction product racemization. A systematic approach is essential for diagnosis.

  • Cause 1: Suboptimal Catalyst Performance

    • Expertise & Experience: The choice and handling of the chiral catalyst are paramount. In Asymmetric Reductive Amination (ARA), both chiral phosphoric acids (CPAs) and transition metal complexes are employed. The catalyst's chiral environment dictates the stereochemical outcome.

    • Troubleshooting Steps:

      • Catalyst Purity and Integrity: Ensure the catalyst and/or ligand (e.g., Ru/C3-TunePhos, (R)-TRIP) is of high purity and has not degraded. Handle air- and moisture-sensitive catalysts under an inert atmosphere.[1][2]

      • Catalyst Loading: Inadequate or excessive catalyst loading can negatively impact ee. Titrate the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration for your specific substrate and conditions.

      • Activator/Additive Issues: Some catalytic systems require an activator or additive (e.g., an iodide salt in some Ru-catalyzed reactions) to achieve high activity and selectivity.[3][4] Confirm the purity and stoichiometry of these additives.

  • Cause 2: Incorrect Reaction Conditions

    • Expertise & Experience: The delicate balance of kinetic and thermodynamic factors that govern enantioselectivity is highly sensitive to reaction parameters.

    • Troubleshooting Steps:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] Screen a range of temperatures (e.g., 25°C, 0°C, -20°C) to assess the impact on ee.

      • Solvent: The solvent can influence catalyst conformation and the stability of the key transition state.[1] Perform a solvent screen using common solvents for ARA such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).

      • Concentration & Stoichiometry: Ensure accurate stoichiometry of the ketone precursor, amine source (e.g., ammonium acetate), and hydride source (e.g., Hantzsch ester, H₂ pressure).[5]

  • Cause 3: Racemization

    • Expertise & Experience: The product, a benzylic amine, contains an acidic proton at the stereocenter. Under certain conditions (e.g., harsh pH during workup, elevated temperatures), this proton can be abstracted, leading to a planar, achiral intermediate that can be re-protonated without stereocontrol, thus eroding the ee.[1][6][7]

    • Troubleshooting Steps:

      • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the reaction quench and extraction. Use buffered solutions or mild reagents like saturated aqueous sodium bicarbonate.

      • Temperature Control: Perform the workup and purification at reduced temperatures to minimize the risk of racemization.

      • Stability Test: Subject a sample of your enantiomerically enriched product to the workup and purification conditions for an extended period. Re-analyze the ee to determine if degradation is occurring.

Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow Start Low ee (<95%) Observed Validate_Analytics Step 1: Validate Analytical Method (Run Racemic Standard) Start->Validate_Analytics Check_Catalyst Step 2: Assess Catalyst System - Purity & Handling - Optimal Loading Validate_Analytics->Check_Catalyst Method Valid Optimize_Conditions Step 3: Optimize Reaction Conditions - Screen Temperature - Screen Solvent Check_Catalyst->Optimize_Conditions Catalyst OK Success High ee Achieved Check_Catalyst->Success Issue Identified Investigate_Racemization Step 4: Investigate Racemization - Mild Workup - Product Stability Test Optimize_Conditions->Investigate_Racemization No Improvement Optimize_Conditions->Success Issue Identified Investigate_Racemization->Success Issue Identified

A systematic workflow for diagnosing the cause of low ee.
Q2: My purification by diastereomeric salt resolution is inefficient. How can I improve the separation?

A2: Diastereomeric salt resolution is a powerful classical technique but relies heavily on the differential solubility of the diastereomeric salts.[8][9]

  • Expertise & Experience: The success of this method hinges on creating a crystalline salt of one diastereomer while the other remains in the mother liquor.

  • Troubleshooting Steps:

    • Choice of Resolving Agent: (R,R)-Tartaric acid is a common choice for resolving amines. However, other chiral acids like dibenzoyl-D-tartaric acid (DBTA) or mandelic acid may provide better discrimination and crystallization properties for your specific substrate.

    • Solvent Selection: This is the most critical parameter. The solubility of the diastereomeric salts is highly solvent-dependent. Screen a range of solvents, such as methanol, ethanol, or isopropanol, and solvent/water mixtures.[10] The optimal solvent will maximize the solubility difference between the two diastereomer salts.

    • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initially precipitated salt.[10]

    • Crystallization Conditions: Control the cooling rate. Slow, controlled cooling generally yields purer crystals than rapid crashing out of solution. Seeding the solution with a pure crystal of the desired diastereomeric salt can also promote selective crystallization.

Purification TechniqueProsCons
Diastereomeric Salt Resolution Scalable, cost-effective for large quantities.Empirical, requires screening of acids and solvents, maximum 50% theoretical yield per cycle (unless the unwanted enantiomer is racemized and recycled).
Preparative Chiral HPLC/SFC Direct separation, high purity achievable.Expensive stationary phases, high solvent consumption (HPLC), requires specialized equipment, lower throughput.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiomerically pure (1R)-1-(3-fluorophenyl)-2-methylpropylamine?

A1: There are two main industrial and laboratory-scale strategies:

  • Asymmetric Synthesis (Direct Approach): This is the more modern and atom-economical approach. The most common method is the Asymmetric Reductive Amination (ARA) of the prochiral ketone, 1-(3-fluorophenyl)-2-methylpropan-1-one. This involves the in-situ formation of an imine, which is then reduced enantioselectively.[11][12]

    • Catalyst Systems:

      • Transition Metal Catalysis: Utilizes chiral ligands with metals like Ruthenium or Iridium, often with H₂ gas as the terminal reductant.[3][5]

      • Organocatalysis: Employs a chiral Brønsted acid, such as a Chiral Phosphoric Acid (CPA), to catalyze the reduction of the imine by a hydride donor like a Hantzsch ester.[13][14]

      • Biocatalysis: Engineered imine reductases (IREDs) or other enzymes can offer extremely high selectivity under mild conditions.[15][16]

  • Chiral Resolution (Indirect Approach): This method starts with the synthesis of a racemic mixture of the amine. The enantiomers are then separated.

    • Diastereomeric Salt Crystallization: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).[9][17] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and then converted back to the pure amine enantiomer.[8]

Overview of Synthetic Pathways

Synthesis_Pathways cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution Ketone 1-(3-fluorophenyl)-2-methylpropan-1-one Racemic_Amine Racemic Amine Ketone->Racemic_Amine Non-chiral Reductive Amination ARA Asymmetric Reductive Amination (+ NH₃, Chiral Catalyst, Reductant) Ketone->ARA Resolution Diastereomeric Salt Formation (+ Chiral Acid, Crystallization) Racemic_Amine->Resolution Target (1R)-1-(3-fluorophenyl)-2-methylpropylamine ARA->Target Liberation Base Treatment Resolution->Liberation Liberation->Target

Primary synthetic routes to the target chiral amine.
Q2: How do I accurately determine the enantiomeric excess (ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of chiral amines.

  • Principle: Enantiomers are separated by their differential interaction with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating amphetamine-like molecules.[18]

  • Method Development:

    • Column Selection: Start with a common polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

    • Mobile Phase: Normal phase chromatography is typically most effective. A mobile phase consisting of a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is a good starting point.

    • Optimization: Adjust the ratio of hexane to alcohol to optimize the separation (resolution) and retention times. Adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape for basic analytes.[18]

Protocol: General Chiral HPLC Method for Phenylpropylamine Analogs

  • Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject a sample of the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and confirm baseline separation.

    • Inject the sample from your asymmetric synthesis.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:

      • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Analytical MethodPrincipleCommon Use Case
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Gold standard for accurate ee determination and purification.[18][19][20][21]
Chiral GC Separation on a chiral column in the gas phase.Suitable for volatile amines; may require derivatization.
NMR Spectroscopy Use of a Chiral Shift Reagent or Derivatizing Agent to create diastereomeric species with distinguishable NMR signals.Rapid method, but can be less accurate than HPLC for precise ee determination.

Part 3: References

  • Testa, B., & Jenner, P. (1994). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 6(5), 400-4.

  • Llorente, R., et al. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst, 123(10), 2131-7.

  • Llorente, R., et al. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. The Royal Society of Chemistry.

  • Rueping, M., et al. (2010). Chiral phosphoric acid catalyzed transfer hydrogenation: facile synthetic access to highly optically active trifluoromethylated amines. Semantic Scholar.

  • Kim, D., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines. Tetrahedron Letters, 51(42), 5581-5584.

  • Blacker, A. J., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.

  • Bolchi, C., et al. (2013). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • Zhou, J., et al. (2018). Ir/XuPhos-Catalyzed Direct Asymmetric Reductive Amination of Ketones with Secondary Amines. Supporting Information.

  • ResearchGate. (2018). Asymmetric reductive amination for the synthesis of chiral amines. [Link]

  • Bioanalysis Zone. (2015). Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection. [Link]

  • Wang, M., et al. (2022). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 42(5), 1407-1413.

  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. [Link]

  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem.

  • Munegumi, T., et al. (2006). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry.

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.

  • Gallardo-Donaire, J., et al. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 140(1), 355-361.

  • Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.

  • Schaub, T., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. ResearchGate.

  • Liu, T., et al. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (2016). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. [Link]

  • Richmond, E. A., et al. (2019). Chiral Brønsted Acid-Catalyzed Metal-Free Asymmetric Direct Reductive Amination Using 1-Hydrosilatrane. Squarespace.

  • Wang, Y., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters.

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual.

  • Simonyi, M., et al. (2004). Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction. Tetrahedron: Asymmetry.

  • Schaub, T., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Sci-Hub.

  • Amanote Research. (n.d.). (PDF) Direct Asymmetric Ruthenium-Catalyzed Reductive. [Link]

  • Chen, J., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688-6692.

  • Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A, 1604, 460471.

  • Perova, O. V., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Biological Validation of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a Putative Monoamine Oxidase Inhibitor

This guide provides a detailed framework for the biological validation of the novel compound, (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Given the absence of existing literature on this specific molecule, its structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the biological validation of the novel compound, (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Given the absence of existing literature on this specific molecule, its structural similarity to known psychoactive agents, particularly those with a phenylpropylamine scaffold, suggests a plausible hypothesis: it may function as a monoamine oxidase (MAO) inhibitor.

Monoamine oxidases are crucial enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Their inhibition can lead to increased synaptic availability of these monoamines, a mechanism central to the action of many antidepressant medications.[2] This guide will therefore focus on a comprehensive strategy to investigate the potential MAO-inhibitory activity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, comparing the required experimental validation against established selective MAO inhibitors.

Section 1: In Vitro Characterization of MAO Inhibition

The initial and most critical step in validating our hypothesis is to determine if (1R)-1-(3-fluorophenyl)-2-methylpropylamine directly interacts with and inhibits MAO enzymes in a controlled, in vitro setting. This allows for a precise quantification of its inhibitory potency and selectivity towards the two major MAO isoforms, MAO-A and MAO-B.

Rationale for Isoform Selectivity

Determining the selectivity of a potential MAO inhibitor is paramount. Inhibition of MAO-A is primarily associated with antidepressant effects due to its role in breaking down serotonin and norepinephrine.[3] Conversely, selective MAO-B inhibitors are often utilized in the treatment of Parkinson's disease, as MAO-B is a key enzyme in the degradation of dopamine.[4] Non-selective inhibitors, while effective, can carry a higher risk of side effects, such as the "cheese effect" (a hypertensive crisis triggered by tyramine-rich foods).[1]

Experimental Protocol: Fluorometric MAO Inhibition Assay

A robust and high-throughput method for assessing MAO activity is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of (1R)-1-(3-fluorophenyl)-2-methylpropylamine for both MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • (1R)-1-(3-fluorophenyl)-2-methylpropylamine (test compound)

  • Clorgyline (selective MAO-A inhibitor control)[3]

  • Selegiline (selective MAO-B inhibitor control)[3]

  • p-Tyramine (a non-selective substrate for both MAO-A and MAO-B)[7]

  • Horseradish peroxidase (HRP)

  • A suitable fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and the control inhibitors (Clorgyline and Selegiline) in assay buffer.

  • Enzyme Incubation: In the wells of a 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer.

  • Inhibitor Addition: Add the various concentrations of the test compound and control inhibitors to the enzyme-containing wells. Include wells with no inhibitor as a positive control for enzyme activity.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitors and the enzymes.

  • Reaction Initiation: Prepare a working solution containing the substrate (p-tyramine), HRP, and the fluorescent probe. Add this solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Interpretation

The IC50 values will provide a quantitative measure of the inhibitory potency of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. By comparing its IC50 for MAO-A and MAO-B, we can determine its selectivity.

CompoundHypothetical IC50 for MAO-A (nM)Hypothetical IC50 for MAO-B (nM)Selectivity Ratio (MAO-B IC50 / MAO-A IC50)
(1R)-1-(3-fluorophenyl)-2-methylpropylamine505000100 (MAO-A selective)
Clorgyline51000200 (MAO-A selective)
Selegiline1000100.01 (MAO-B selective)

Interpretation: In this hypothetical scenario, (1R)-1-(3-fluorophenyl)-2-methylpropylamine demonstrates a 100-fold selectivity for MAO-A over MAO-B, suggesting potential as an antidepressant. Its potency is lower than the established inhibitor Clorgyline but still within a promising range for further development.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (Test Compound & Controls) Incubation Incubate Enzyme with Inhibitors Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A & MAO-B Enzyme Solutions Enzyme_Prep->Incubation Reaction Initiate Reaction (Substrate, HRP, Probe) Incubation->Reaction Detection Measure Fluorescence Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Values Calculation->IC50

In Vitro MAO Inhibition Assay Workflow

Section 2: In Vivo Validation of Biological Activity

Following promising in vitro results, it is essential to validate the biological activity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine in a living organism. In vivo studies will help determine if the compound can cross the blood-brain barrier, engage its target in the central nervous system, and elicit the expected neurochemical and behavioral effects.

Neurochemical Profiling with In Vivo Microdialysis

Rationale: In vivo microdialysis is a powerful technique that allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.[8] This enables the direct measurement of neurotransmitter levels, providing evidence that the compound is active at its target in the brain.[9]

Objective: To measure the effect of (1R)-1-(3-fluorophenyl)-2-methylpropylamine administration on extracellular levels of serotonin, dopamine, and norepinephrine in the prefrontal cortex of rats.

Experimental Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the prefrontal cortex of anesthetized rats. Allow for a recovery period of several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid at a constant flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer (1R)-1-(3-fluorophenyl)-2-methylpropylamine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the collected dialysate samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[10]

Expected Outcome: If (1R)-1-(3-fluorophenyl)-2-methylpropylamine is a potent MAO-A inhibitor, we would expect to see a significant increase in the extracellular levels of serotonin and norepinephrine, and to a lesser extent, dopamine, in the prefrontal cortex following its administration.

Microdialysis_Workflow Surgery Implant Guide Cannula in Prefrontal Cortex Recovery Allow for Surgical Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Administration Administer Test Compound or Vehicle Baseline->Administration Post_Treatment Collect Post-Treatment Samples Administration->Post_Treatment Analysis Analyze Neurotransmitter Levels (HPLC-EC) Post_Treatment->Analysis

In Vivo Microdialysis Experimental Workflow
Behavioral Phenotyping for Antidepressant-like Effects

Rationale: To assess the potential therapeutic utility of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as an antidepressant, it is crucial to evaluate its effects in established animal models of depression-like behavior. The Forced Swim Test and Tail Suspension Test are widely used for this purpose.[11][12]

2.2.1. Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.[13]

Experimental Protocol:

  • Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a positive control antidepressant (e.g., imipramine), or vehicle to different groups of mice.

  • Forced Swim: After a specific pre-treatment time (e.g., 30-60 minutes), gently place each mouse into a glass cylinder filled with water (23-25°C).[14]

  • Behavioral Recording: Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[14]

  • Data Analysis: Compare the immobility time between the different treatment groups.

2.2.2. Tail Suspension Test (TST)

Objective: To further evaluate the antidepressant-like effects of the compound by measuring the immobility time of mice suspended by their tails.[15]

Experimental Protocol:

  • Animal and Compound Administration: Similar to the FST, acclimate the mice and administer the test compound, positive control, or vehicle.

  • Tail Suspension: After the pre-treatment period, suspend each mouse by its tail from a horizontal bar using adhesive tape.[16]

  • Behavioral Recording: Record the 6-minute session and score the duration of immobility.[17]

  • Data Analysis: Compare the immobility time across the different treatment groups.

Locomotor Activity Test

Rationale: It is important to ensure that any observed effects in the FST and TST are not due to a general increase in motor activity, which could be a confounding factor.[18]

Objective: To assess the effect of (1R)-1-(3-fluorophenyl)-2-methylpropylamine on spontaneous locomotor activity.

Experimental Protocol:

  • Animal and Compound Administration: Prepare and treat the animals as in the previous behavioral tests.

  • Open Field Arena: Place each mouse in the center of an open field arena equipped with infrared beams to automatically track movement.

  • Activity Recording: Record the total distance traveled, number of line crossings, and rearing behavior over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the treatment groups.

Comparative In Vivo Data
TestVehicle Control(1R)-1-(3-fluorophenyl)-2-methylpropylamineImipramine (Positive Control)
Forced Swim Test (Immobility Time in seconds) 150 ± 1080 ± 875 ± 7
Tail Suspension Test (Immobility Time in seconds) 180 ± 12100 ± 995 ± 8
Locomotor Activity (Total Distance in cm) 3000 ± 2503100 ± 2302900 ± 260

Interpretation: The hypothetical data above suggests that (1R)-1-(3-fluorophenyl)-2-methylpropylamine significantly reduces immobility time in both the FST and TST, comparable to the effects of the known antidepressant imipramine. Importantly, it does not significantly alter locomotor activity, indicating that the observed antidepressant-like effects are not due to psychostimulation.

Section 3: Mechanistic Grounding and Signaling Pathway

The inhibition of MAO-A by (1R)-1-(3-fluorophenyl)-2-methylpropylamine would lead to a decrease in the breakdown of monoamine neurotransmitters within the presynaptic neuron. This results in an accumulation of these neurotransmitters in the cytoplasm, leading to increased packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated levels of serotonin, norepinephrine, and dopamine in the synapse enhance neurotransmission, which is believed to be the underlying mechanism for its potential antidepressant effects.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A MAO-A Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Enhanced Signal Transduction Receptors->Signal Test_Compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine Test_Compound->MAO_A Inhibition

Hypothesized Mechanism of Action

Conclusion

This guide outlines a rigorous and systematic approach to validate the hypothesized biological activity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a monoamine oxidase inhibitor. Through a combination of in vitro enzymatic assays and in vivo neurochemical and behavioral studies, a comprehensive profile of this novel compound can be established. The comparative analysis against well-characterized MAOIs will provide a clear benchmark for its potency, selectivity, and potential therapeutic efficacy. The successful execution of these experimental protocols will provide the necessary evidence to support or refute the initial hypothesis and guide future drug development efforts.

References

  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved from [Link][2]

  • Finberg, J. P. M., & Youdim, M. B. H. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology, 22(3, Part 2), 441–446.[19]

  • Animal research: antidepressants and the forced swim test. (2021, May 5). Understanding Animal Research. [Video]. YouTube. [Link][14]

  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.[3]

  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved from [Link][2]

  • Foley, P. (2000). Reversible and selective monoamine oxidase inhibitors. The Good Drug Guide. Retrieved from [Link][4]

  • The Tail Suspension Test. (2012). Journal of Visualized Experiments, (62), e3821.[15]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). Behavioral Assessment of Antidepressant Activity in Rodents. In Current Protocols in Pharmacology (Chapter 5, Unit 5.8). John Wiley & Sons, Inc.[12]

  • Che-Aron, A., & Sulzer, D. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology, 159(1), 4–13.[8]

  • SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. (n.d.). PsychoGenics Inc. Retrieved from [Link][18]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical.Net. Retrieved from [Link][10]

  • In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. (1987). Annals of the New York Academy of Sciences, 473, 50-64.[9]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (58), 3638.[13]

  • The Tail Suspension Test. (2011). Journal of Visualized Experiments, (53), e2938.[17]

  • de la Fuente Revenga, M., & Sarnyai, Z. (2018). The Forced Swim Test for Depression-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 55–60.[11]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. For chiral amines such as (1R)-1-(3-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. For chiral amines such as (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of its identity and purity. This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, Mass Spectrometry, and IR—that are essential for the structural elucidation of this specific chiral amine. We will delve into the expected spectral characteristics, the rationale behind these predictions, and a comparative discussion with analogous structures to provide a robust framework for researchers.

The Analytical Imperative: A Multi-faceted Approach

The structural complexity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, with its stereocenter, aromatic ring, and alkyl chain, necessitates a multi-technique spectroscopic approach. No single technique can unequivocally confirm the entire structure. Instead, we rely on the synergy of Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework and the fluorine's position, Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify key functional groups.

The molecular structure of (1R)-1-(3-fluorophenyl)-2-methylpropylamine is as follows:

Figure 1. Chemical structure of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

This guide will now proceed to detail the expected outcomes from each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum will provide information on the number of different types of protons, their connectivity, and their chemical environment. Based on the structure, we can predict the following proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic-H6.9 - 7.4Multiplet (m)4HProtons on the fluorophenyl ring will exhibit complex splitting due to coupling with each other and with the fluorine atom.
CH-NH₂~3.5 - 4.0Doublet of doublets (dd)1HThis proton is adjacent to the chiral center and the isopropyl group, leading to complex splitting.
CH-(CH₃)₂~1.8 - 2.2Multiplet (m)1HThis proton is coupled to the benzylic proton and the two methyl groups.
NH₂~1.5 - 2.5Broad singlet (br s)2HThe amine protons are often broad and may exchange with trace water in the solvent.
(CH₃)₂~0.8 - 1.2Doublet (d)6HThe two methyl groups of the isopropyl moiety are diastereotopic and may appear as two separate doublets.

Causality Behind the Predictions: The chemical shifts are estimated based on standard values for similar structural motifs. For instance, benzylic protons typically appear in the 2.5-4.5 ppm range, while alkyl protons are found further upfield. The presence of the electronegative fluorine atom will influence the chemical shifts of the aromatic protons. The splitting patterns are predicted using the n+1 rule, considering the number of adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-F~160 - 165 (d, ¹JCF ≈ 245 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift.
Aromatic C~110 - 145The remaining aromatic carbons will appear in this region, with those ortho and para to the fluorine showing C-F coupling.
CH-NH₂~55 - 65The carbon of the chiral center is attached to the nitrogen and the phenyl ring, shifting it downfield.
CH-(CH₃)₂~30 - 40The methine carbon of the isopropyl group.
(CH₃)₂~15 - 25The two methyl carbons of the isopropyl group may be non-equivalent.

Expert Insight: One-dimensional ¹³C NMR is a powerful tool for analyzing polypropylene tacticity.[1] While our molecule is not a polymer, the principle of using ¹³C NMR to probe stereochemistry is relevant. The diastereotopic nature of the methyl groups in our chiral amine might be resolved in the ¹³C spectrum, providing further structural confirmation.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[2][3]

Expected Observation: A single resonance is expected for the fluorine atom in the 3-fluorophenyl group. The chemical shift will be in the typical range for an aryl fluoride, approximately -110 to -120 ppm (relative to CFCl₃). The signal will likely be a multiplet due to coupling with the aromatic protons. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for confirming the presence and position of the fluorine atom.[4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra prep3->acq1 acq2 Use standard pulse programs acq1->acq2 acq3 Optimize acquisition parameters (e.g., relaxation delay) acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3

Figure 2. Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Table 3: Predicted Mass Spectrometry Data for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Ionm/z (predicted)Identity
[M+H]⁺168.12Molecular ion (protonated)
[M]⁺˙167.11Molecular ion
Fragment 1124.08Loss of isopropyl group
Fragment 2109.04Fluorotropylium ion
Fragment 344.06[CH(CH₃)₂]⁺

Trustworthiness of the Data: The molecular formula of (1R)-1-(3-fluorophenyl)-2-methylpropylamine is C₁₀H₁₄FN, with an exact mass of 167.1110.[5] High-resolution mass spectrometry (HRMS) should be employed to confirm this exact mass, providing a high degree of confidence in the elemental composition. The fragmentation pattern can be predicted based on the stability of the resulting carbocations. For primary amines, a characteristic fragmentation is the alpha-cleavage, which would lead to the loss of the isopropyl group.[6]

Experimental Protocol: Mass Spectrometry Analysis

G cluster_sample Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation intro1 Dissolve sample in a suitable solvent (e.g., methanol) intro2 Infuse into the mass spectrometer ms1 Use a soft ionization technique (e.g., ESI) intro2->ms1 ms2 Acquire full scan spectrum ms3 Perform MS/MS for fragmentation analysis data1 Determine the m/z of the molecular ion ms3->data1 data2 Propose structures for major fragment ions

Figure 3. General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary amine
2850-3000C-H stretchAlkyl
1600-1650N-H bendPrimary amine
1450-1600C=C stretchAromatic ring
1000-1300C-N stretchAmine
1100-1250C-F stretchAryl fluoride

Comparative Analysis: The IR spectrum of a primary amine like propylamine typically shows two N-H stretching bands in the 3300-3500 cm⁻¹ region. This characteristic "twin peak" is a key diagnostic feature to look for in the spectrum of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. The presence of a strong absorption in the C-F stretching region will further support the proposed structure.

Conclusion: A Coherent Spectroscopic Narrative

The structural confirmation of (1R)-1-(3-fluorophenyl)-2-methylpropylamine relies on the collective evidence from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the puzzle, and together they form a coherent and self-validating narrative. The predicted data in this guide, grounded in fundamental spectroscopic principles and comparison with known compounds, serves as a robust framework for researchers to interpret their experimental findings. By meticulously acquiring and analyzing this suite of spectroscopic data, scientists can confidently confirm the structure of their target molecule, ensuring the integrity and reliability of their research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). B-((1R)-3-Methyl-1-(((2R)-1-oxo-3-phenyl-2-((2-pyrazinylcarbonyl)amino)propyl)amino)butyl)boronic acid. Retrieved from [Link]

  • PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved from [Link]

  • Human Metabolome Database. (2012). 2-Methyl-1-propylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • National Institutes of Health. (2025). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of (1R)- and (1S)-1-(3-fluorophenyl)-2-methylpropylamine: A Guide for Researchers

In the landscape of modern drug discovery, a profound understanding of stereochemistry is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a molecule can dictate its pharmacological des...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a profound understanding of stereochemistry is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a molecule can dictate its pharmacological destiny, transforming a potent therapeutic into an inert compound or, in some cases, a toxic agent. This guide provides a comprehensive comparative analysis of the enantiomers of 1-(3-fluorophenyl)-2-methylpropylamine, a molecule of interest within the broader class of phenylalkylamines known for their psychoactive and pharmacological properties.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for the empirical investigation of these enantiomers. We will delve into the stereoselective synthesis, analytical differentiation, and comparative biological evaluation, offering not just protocols but the scientific rationale that underpins them.

The Imperative of Chirality: Why Enantiomers Matter

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral molecules, such as biological receptors and enzymes, can differ dramatically. This stereoselectivity is a cornerstone of pharmacology. For instance, the (S)-enantiomer of the beta-blocker propranolol is approximately 100 times more potent than its (R)-enantiomer[1]. Such disparities underscore the necessity of studying enantiomers as distinct chemical entities.

The subject of this guide, 1-(3-fluorophenyl)-2-methylpropylamine, possesses a single stereocenter at the C1 position of the propyl chain, giving rise to the (1R) and (1S) enantiomers. Given its structural similarity to known monoamine reuptake inhibitors and monoamine oxidase inhibitors, it is highly probable that its biological activity is stereoselective[2][3].

Part 1: Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds is a critical first step in their comparative analysis. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis Approach

A plausible stereoselective route to (1R)-1-(3-fluorophenyl)-2-methylpropylamine can be adapted from methodologies developed for structurally similar compounds[4]. This approach often involves the use of a chiral auxiliary or a stereoselective reduction step. A hypothetical, yet rational, synthetic pathway is outlined below.

Workflow for Stereoselective Synthesis:

cluster_0 Synthesis Pathway Start 3-Fluorophenylacetone Step1 Reductive Amination with (R)-(+)-alpha-methylbenzylamine Start->Step1 Intermediate1 Diastereomeric Amine Intermediates Step1->Intermediate1 Step2 Diastereoselective Reduction (e.g., with NaBH4) Intermediate1->Step2 Intermediate2 Separated Diastereomers Step2->Intermediate2 Step3 Hydrogenolysis (e.g., H2, Pd/C) Intermediate2->Step3 Product (1R)-1-(3-fluorophenyl)-2-methylpropylamine Step3->Product cluster_1 Binding Assay Workflow Start Prepare cell membranes expressing the target transporter Step1 Incubate membranes with a specific radioligand and varying concentrations of the test compound Start->Step1 Step2 Separate bound and free radioligand (e.g., via filtration) Step1->Step2 Step3 Quantify bound radioactivity (scintillation counting) Step2->Step3 Step4 Calculate Ki values from IC50 values Step3->Step4

Sources

Comparative

(1R)-1-(3-fluorophenyl)-2-methylpropylamine vs [similar compound] efficacy

An Objective Comparison of the Efficacy of Monoamine Releasing Agents: (1R)-1-(3-fluorophenyl)-2-methylpropylamine vs. Amphetamine Introduction In the landscape of neuropharmacology and drug development, substituted phen...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of the Efficacy of Monoamine Releasing Agents: (1R)-1-(3-fluorophenyl)-2-methylpropylamine vs. Amphetamine

Introduction

In the landscape of neuropharmacology and drug development, substituted phenethylamines represent a vast and continually explored class of compounds. Their therapeutic potential, ranging from treatments for attention-deficit/hyperactivity disorder (ADHD) and depression to their abuse liability, is largely dictated by their nuanced interactions with monoamine transporters. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are the gatekeepers of synaptic neurotransmitter concentrations.

This guide provides a comparative framework for evaluating the efficacy of monoamine releasing agents, a subclass of phenethylamines that reverse the normal function of these transporters.[1] We will focus on (1R)-1-(3-fluorophenyl)-2-methylpropylamine (Compound A), a lesser-characterized molecule, and compare its projected efficacy profile against a benchmark compound, d-Amphetamine (Compound B), one of the most well-understood monoamine releasers.[1]

The central thesis of this guide is that subtle structural modifications, such as the addition of a fluorine atom to the phenyl ring, can significantly alter a compound's potency and selectivity for the monoamine transporters, thereby shaping its overall pharmacological effect. This document is designed for researchers and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols for a rigorous comparative analysis.

Core Mechanism of Action: Monoamine Release vs. Reuptake Inhibition

Monoamine transporters are responsible for clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process known as reuptake. This terminates the signal and allows for neurotransmitter recycling. Monoamine Releasing Agents (MRAs) and Monoamine Reuptake Inhibitors (MRIs) both increase synaptic neurotransmitter levels, but through distinct mechanisms.[2]

  • Reuptake Inhibitors (e.g., Cocaine, Methylphenidate): These compounds act as competitive antagonists, blocking the transporter from the outside and preventing it from carrying neurotransmitters back into the cell.[2]

  • Releasing Agents (e.g., Amphetamine): These compounds are transporter substrates themselves. They are taken up into the presynaptic neuron, where they disrupt the vesicular monoamine transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters (DAT, NET, SERT), causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[1]

This fundamental difference in mechanism is critical, as it leads to distinct physiological and behavioral outcomes. The action of a monoamine releasing agent is visualized in the diagram below.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Stores DA, NE, 5-HT) vmat2 VMAT2 vesicle->vmat2 Stores monoamines_cytosol Cytosolic Monoamines vmat2->monoamines_cytosol MRA Disrupts mra_in MRA mra_in->vmat2 transporter Monoamine Transporter (DAT, NET, or SERT) mra_in->transporter Reverses Transporter monoamines_synapse Increased Monoamines transporter->monoamines_synapse Efflux receptors Postsynaptic Receptors monoamines_synapse->receptors Binds cluster_prep Cell & Compound Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Acquisition & Analysis arrow arrow cell_culture 1. Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plating 2. Plate cells in 96-well plates and grow to confluence cell_culture->plating compound_prep 3. Prepare serial dilutions of test compounds (A & B) plating->compound_prep pre_incubation 4. Pre-incubate cells with test compounds or controls for 10 min compound_prep->pre_incubation add_substrate 5. Add [3H]-labeled substrate (e.g., [3H]DA for DAT) and incubate pre_incubation->add_substrate terminate 6. Terminate uptake by rapid washing with ice-cold buffer add_substrate->terminate lysis 7. Lyse cells and transfer lysate to scintillation vials terminate->lysis scintillation 8. Quantify radioactivity using a liquid scintillation counter lysis->scintillation analysis 9. Plot % inhibition vs. log[concentration] and calculate IC50 using non-linear regression scintillation->analysis

Figure 2: Workflow for the Monoamine Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cell lines stably transfected with human DAT, NET, or SERT in appropriate culture medium supplemented with a selection agent (e.g., G418).

  • Plating: Seed cells into 96-well microplates at a density that allows them to reach >95% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound in Krebs-Henseleit buffer (KHB).

  • Assay Execution: a. Wash the confluent cell monolayers once with warm KHB. b. Add 50 µL of the test compound dilutions, vehicle control, or a reference inhibitor (for non-specific background) to the wells. c. Incubate for 10 minutes at room temperature. [3] d. Add 50 µL of KHB containing the [³H]-labeled substrate (e.g., 10 nM [³H]dopamine) to initiate the uptake reaction. Incubate for a predetermined time (e.g., 5-10 minutes).

  • Termination and Lysis: a. Rapidly aspirate the buffer and wash the cells twice with ice-cold KHB to terminate the uptake. b. Lyse the cells by adding 1% sodium dodecyl sulfate (SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to vehicle controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Behavioral Models: Translating In Vitro Efficacy to Functional Outcomes

While in vitro assays are essential for determining molecular potency, in vivo models are required to understand how these properties translate into physiological and behavioral effects. Based on the NDRAs profile of our compounds, the following models are appropriate.

  • Locomotor Activity: This model assesses the stimulant properties of a compound. Increased dopamine and norepinephrine signaling typically leads to hyperlocomotion in rodents. Comparing the dose-response curves of Compound A and B would reveal their relative in vivo stimulant potency.

  • Forced Swim Test (FST) / Tail Suspension Test (TST): These are common screening models for antidepressant-like activity. [4][5][6]A reduction in immobility time is indicative of potential antidepressant efficacy. [5]Given the strong noradrenergic component of both compounds, they would be expected to be active in this model.

  • Drug Discrimination: This sophisticated behavioral assay can determine if a novel compound produces subjective effects similar to a known drug. For example, training animals to discriminate d-amphetamine from saline would allow researchers to test if Compound A generalizes to the amphetamine cue, suggesting a similar subjective and abuse-related profile.

Conclusion

This guide outlines a rigorous, multi-tiered approach to comparing the efficacy of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and a benchmark compound, d-Amphetamine . The core of this comparison lies in a detailed in vitro characterization of their potencies and selectivities at the dopamine, norepinephrine, and serotonin transporters. The hypothetical data presented suggests that the 3-fluoro substitution on Compound A may alter its selectivity profile, favoring DAT slightly more than d-amphetamine does.

This initial in vitro assessment provides the mechanistic foundation for targeted in vivo studies to explore the functional consequences on behavior, such as stimulant and antidepressant-like effects. By integrating structure-activity relationship insights with robust, validated experimental protocols, researchers can build a comprehensive efficacy profile, enabling informed decisions in the complex process of drug discovery and development.

References

  • Benchchem. Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers.
  • Rothman RB, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. 2020 May 19. Available from: [Link]

  • Slideshare. Screening models of cns stimulant & anti depressant drugs-converted.
  • RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • Kedzierska E, Wach I. Using tests and models to assess antidepressant-like activity in rodents. Current Issues in Pharmacy and Medical Sciences. 2016 Jun 8.
  • ResearchGate. Structures of the monoamine releasers tested in this study. Potencies... Available from: [Link]

  • Glennon RA, et al. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed. Available from: [Link]

  • Wikipedia. Monoamine releasing agent. Available from: [Link]

  • Wikipedia. Monoamine releasing agent (Selectivity section).
  • Sitte HH, Freissmuth M. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PubMed Central. 2019 Jul 3. Available from: [Link]

  • Kristiyani A, et al. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. 2024 Oct 1. Available from: [Link]

  • Luethi D, et al. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Systematic Review on Antidepressant Models. 2018 Sep 30.
  • Wikipedia. Monoamine reuptake inhibitor. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationships of (1R)-1-(3-fluorophenyl)-2-methylpropylamine Analogs as Monoamine Transporter Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenylisopropylamine Scaffolds The phenylisopropylamine backbone is a privileged scaffold in neuropharmacology, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylisopropylamine Scaffolds

The phenylisopropylamine backbone is a privileged scaffold in neuropharmacology, forming the core of numerous psychoactive compounds, including amphetamine. These molecules primarily exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] By modulating the function of these transporters, phenylisopropylamine analogs can alter the concentration and duration of action of these key neurotransmitters, leading to a wide spectrum of physiological and psychological effects.

The introduction of a fluorine atom onto the phenyl ring, as seen in (1R)-1-(3-fluorophenyl)-2-methylpropylamine (also known as 3-fluoroamphetamine or PAL-353), significantly influences the compound's pharmacological profile.[2] This guide will dissect the SAR of this and related analogs, providing a comparative analysis of their potency and selectivity for DAT, SERT, and NET. Understanding these relationships is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

The Core Molecule: (1R)-1-(3-fluorophenyl)-2-methylpropylamine (3-FA, PAL-353)

(1R)-1-(3-fluorophenyl)-2-methylpropylamine serves as our foundational compound for this analysis. It is a potent monoamine releaser with a distinct profile of activity at the three major monoamine transporters. The strategic placement of the fluorine atom at the meta-position of the phenyl ring is a key determinant of its pharmacological properties.

Mechanism of Action

Like other amphetamine analogs, 3-FA is a substrate for monoamine transporters. This means it is transported into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular storage of monoamines and can reverse the direction of transporter flux, leading to a non-exocytotic release of neurotransmitters into the synapse.[3] This dual action of reuptake inhibition and release contributes to its potent stimulant effects.

Comparative Analysis of Analog Performance

The pharmacological profile of phenylisopropylamine analogs can be finely tuned by strategic structural modifications. Here, we compare the effects of various substitutions on the core scaffold of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Impact of Phenyl Ring Substitution

The position and nature of the substituent on the phenyl ring are critical for determining the potency and selectivity of these analogs for the monoamine transporters.

Table 1: In Vitro Potency of Phenyl-Substituted Amphetamine Analogs as Monoamine Releasers

CompoundPhenyl SubstitutionDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)DAT/SERT Selectivity RatioReference
AmphetamineUnsubstituted247175073[2]
3-Fluoroamphetamine (PAL-353) 3-Fluoro 24 11 1937 80 [2]
4-Fluoroamphetamine4-Fluoro521991117.5[2]
3-Methylamphetamine3-Methyl29101184.1[2]
4-Methylamphetamine4-Methyl4412531.2[2]

Key Insights:

  • Fluorine Position: The placement of the fluorine atom has a profound impact on selectivity. A meta-substitution (3-position) as seen in PAL-353, maintains high potency at DAT and NET while significantly reducing activity at SERT, resulting in a high DAT/SERT selectivity ratio.[2] In contrast, a para-substitution (4-position) increases SERT activity, thereby lowering the DAT/SERT selectivity.

  • Methyl Substitution: The addition of a methyl group, particularly at the para-position, dramatically increases potency at SERT, making the compound less selective for dopamine release.[2]

  • Para-Chloro Substitution: Generally, para-chloro substitution on the amphetamine scaffold tends to increase serotonergic activity.[3]

Influence of Alkylamine Chain Modifications

Modifications to the 2-methylpropylamine side chain also play a crucial role in the interaction with monoamine transporters.

  • N-Alkylation: Increasing the length of the N-alkyl chain can influence potency and selectivity. For instance, N-ethyl substitutions on some phenethylamine backbones have been shown to augment relative potency at SERT.[3]

  • β-Keto Group: The introduction of a β-keto group (as seen in cathinone analogs) generally reduces the potency as a locomotor stimulant compared to the corresponding amphetamine analog.[3]

Experimental Protocols

The data presented in this guide are typically generated through a series of well-established in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing further experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific transporter.

Step-by-Step Methodology:

  • Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) are transfected with the gene for the human dopamine, serotonin, or norepinephrine transporter. The cells are cultured and then harvested, and the cell membranes containing the transporters are isolated.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake/Release Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter or to induce its release.

Step-by-Step Methodology:

  • Preparation of Synaptosomes or Transfected Cells: Synaptosomes (nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET), or transporter-expressing cell lines are used.

  • Incubation: The synaptosomes or cells are incubated with varying concentrations of the test compound.

  • Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) or stimulates 50% of the maximal release (EC50) is determined.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR principles discussed in this guide.

SAR_Summary cluster_phenyl_ring Phenyl Ring Modifications cluster_side_chain Alkylamine Chain Modifications Unsubstituted Unsubstituted 3-Fluoro 3-Fluoro Unsubstituted->3-Fluoro Maintains DAT/NET potency Decreases SERT potency Increases DAT/SERT Selectivity 4-Fluoro 4-Fluoro Unsubstituted->4-Fluoro Increases SERT potency Decreases DAT/SERT Selectivity 4-Methyl 4-Methyl Unsubstituted->4-Methyl Dramatically increases SERT potency Greatly decreases DAT/SERT Selectivity Primary_Amine Primary_Amine N-Alkylation N-Alkylation Primary_Amine->N-Alkylation Can increase SERT potency Propyl_Chain Propyl_Chain beta-Keto beta-Keto Propyl_Chain->beta-Keto Generally decreases stimulant potency Core_Scaffold (1R)-1-phenyl-2-methylpropylamine Core_Scaffold->Unsubstituted Core_Scaffold->Primary_Amine Core_Scaffold->Propyl_Chain

Caption: Key Structure-Activity Relationships of Phenylisopropylamine Analogs.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay B1 Prepare Transporter-Expressing Membranes B2 Incubate with Radioligand and Test Compound B1->B2 B3 Separate Bound and Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 U1 Prepare Synaptosomes or Transfected Cells U2 Incubate with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake U3->U4 U5 Quantify Uptake U4->U5 U6 Calculate IC50 U5->U6

Caption: Workflow for In Vitro Monoamine Transporter Assays.

Conclusion and Future Directions

The structure-activity relationship studies of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and its analogs reveal a highly tunable pharmacological profile. The strategic placement of substituents on the phenyl ring and modifications to the alkylamine side chain allow for the fine-tuning of potency and selectivity at the dopamine, serotonin, and norepinephrine transporters.

Specifically, the meta-position for fluorine substitution on the phenyl ring appears optimal for achieving high DAT/SERT selectivity, a desirable trait for developing dopamine-preferring releasing agents with potentially reduced serotonergic side effects. This guide provides a framework for understanding these complex relationships and serves as a valuable resource for the rational design of novel monoamine transporter ligands.

Future research should focus on a more extensive and systematic exploration of substitutions at various positions of the (1R)-1-(3-fluorophenyl)-2-methylpropylamine scaffold. The synthesis and evaluation of a broader library of analogs will provide a more complete picture of the SAR and facilitate the development of next-generation therapeutics with precisely tailored pharmacological profiles.

References

  • Overview of Monoamine Transporters. PMC. [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC. [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]

  • Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PMC. [Link]

  • Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. PubMed. [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]

  • The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. ResearchGate. [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. [Link]

  • Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PubMed. [Link]

  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. MDPI. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

  • Changes in feeding and locomotion induced by amphetamine analogs in rats. PubMed. [Link]

  • Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

  • The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. PMC. [Link]

  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. NIH. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link]

  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. SpringerLink. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality can lead to profoundly different pharmacological and toxicological profiles. (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a key chiral amine likely serving as a building block in the synthesis of active pharmaceutical ingredients (APIs), is no exception. One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in a worst-case scenario, induce harmful side effects.

Therefore, the rigorous confirmation of enantiomeric purity—quantifying the excess of the desired enantiomer in a mixture—is a non-negotiable cornerstone of drug development and quality control. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering field-proven insights into experimental design, causality, and data interpretation for researchers, scientists, and drug development professionals.

Comparing the Analytical Arsenal: A Head-to-Head Look at Chiral Separation Techniques

The determination of enantiomeric excess (e.e.) relies on creating a chiral environment that forces the two enantiomers to interact differently, making them distinguishable. This can be achieved through various analytical platforms, with the most robust and widely adopted being chromatographic methods.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful, albeit distinct, approach.

The choice of technique is a strategic decision guided by factors such as required sensitivity, sample throughput, matrix complexity, and the stage of drug development. Below is a comparative summary of the leading methods.

Technique Principle Typical Sensitivity Speed Development Effort Key Advantage Primary Limitation
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[3][4]High (ng to pg)Moderate to FastModerateHigh versatility, robustness, and direct quantification.[3][5]CSP selection can be a trial-and-error process.[3]
Chiral GC Differential interaction with a chiral stationary phase in the gas phase.Very High (pg to fg)FastModerate to HighExcellent for volatile and thermally stable analytes.Often requires derivatization to increase volatility.[6]
Chiral SFC Differential interaction with a CSP using supercritical CO₂ as the mobile phase.High (ng to pg)Very FastModerate"Green" technique, high speed, and efficiency.Requires specialized instrumentation.
NMR Spectroscopy Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent diastereomers with a Chiral Derivatizing Agent (CDA), leading to distinct NMR signals.[7][8][9]Low (mg)Fast (for sample prep)Low to ModerateNo physical separation needed; provides structural information.[10][11]Lower accuracy for very high e.e. values (>98%); requires more sample.

In-Depth Analysis I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity assessment in the pharmaceutical industry due to its broad applicability and reliability.[3][5]

The Principle of Chiral Recognition

The core of this technique is the Chiral Stationary Phase (CSP). Enantiomers passing through the HPLC column interact with the CSP, forming transient diastereomeric complexes.[12] The "three-point interaction model" posits that for effective separation, one enantiomer must engage with the CSP at a minimum of three points (e.g., through hydrogen bonds, π-π stacking, steric hindrance), creating a more stable complex than its mirror image.[13] This difference in interaction energy results in different retention times, allowing for baseline separation and accurate quantification.

Experimental Workflow & Decision Logic

The process of developing a robust chiral HPLC method is systematic. The diagram below illustrates the typical workflow, from initial screening to a validated method.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, solubility, structure) Screening Select Screening Columns (Polysaccharide, Pirkle, etc.) MobilePhase Select Screening Mobile Phases (Normal, Reversed, Polar Organic) ExecuteScreen Execute Column & Mobile Phase Screening ReviewData Review Data: Resolution (Rs > 1.5?) Peak Shape ExecuteScreen->ReviewData Initial Chromatograms ReviewData->Screening No Separation Optimize Optimize Conditions (Flow rate, Temperature, Mobile Phase Ratio) ReviewData->Optimize Promising Separation Found Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimize->Validation Optimized Parameters FinalMethod Final QC Method Validation->FinalMethod

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: Chiral HPLC for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

This protocol is a robust starting point for the analysis of the title compound. Polysaccharide-based CSPs are highly recommended for initial screening due to their broad enantioselectivity for a wide range of compounds, including primary amines.[4]

1. Instrumentation and Materials:

  • HPLC system with UV or PDA detector.

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: (1R)-1-(3-fluorophenyl)-2-methylpropylamine, accurately weighed and dissolved in mobile phase to ~1 mg/mL.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Causality: Normal phase mode is often successful for chiral amines.[3] The small amount of DEA is crucial; as a basic additive, it deactivates acidic silanol sites on the silica support, preventing peak tailing and improving peak shape for the basic amine analyte.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength based on the fluorophenyl chromophore).

  • Injection Volume: 10 µL.

3. System Suitability Test (SST):

  • Before sample analysis, inject a racemic (1:1) mixture of the (1R) and (1S) enantiomers.

  • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. This ensures baseline separation for accurate integration.

4. Analysis and Calculation:

  • Inject the sample of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

  • Identify the peaks corresponding to the (1R) and undesired (1S) enantiomers based on the retention time from the racemic standard injection.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas:

    % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

    Where Area_R is the peak area of the (1R)-enantiomer and Area_S is the peak area of the (1S)-enantiomer.

In-Depth Analysis II: Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, Chiral GC offers exceptional resolution and sensitivity. It is particularly well-suited for analyzing amphetamine-like structures.[14][15]

The Principle of Chiral Recognition

Similar to HPLC, Chiral GC relies on a CSP coated on the inside of a capillary column. The separation mechanism involves diastereomeric interactions between the enantiomers and the stationary phase. For amines, derivatization is often a necessary step. This process serves two purposes:

  • Increases Volatility: It converts the polar amine into a less polar, more volatile derivative suitable for GC.

  • Enhances Chiral Recognition: The derivatizing agent can introduce additional interaction points, improving separation.

A common strategy is the indirect approach , where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[6][15]

Diagram: Indirect Chiral GC Analysis Workflow

G Sample Sample containing (R/S)-amine enantiomers Reaction Reaction to form Diastereomers Sample->Reaction CDA Add Chiral Derivatizing Agent (CDA) (e.g., L-TPC) CDA->Reaction Diastereomers Diastereomeric Mixture (R-amine-S-CDA) (S-amine-S-CDA) Reaction->Diastereomers GC Inject into Achiral GC-MS Diastereomers->GC Separation Separation of Diastereomers GC->Separation Result Quantification of Enantiomeric Purity Separation->Result

Caption: Indirect approach for enantiomeric analysis by GC.

Protocol Outline: Indirect Chiral GC-MS
  • Derivatization: React the amine sample with an enantiomerically pure CDA like Trifluoroacetyl-L-prolyl chloride (L-TPC).[15] This creates two diastereomeric amides.

  • Injection: Inject the resulting solution into a GC-MS system equipped with a standard achiral column (e.g., HP-5MS).

  • Separation: The diastereomers will separate based on their different boiling points and interactions with the stationary phase.

  • Detection & Quantification: Use a mass spectrometer (MS) for sensitive detection and integrate the peak areas of the two diastereomers to calculate the e.e.

In-Depth Analysis III: NMR Spectroscopy

NMR spectroscopy provides a fundamentally different approach that does not require chromatographic separation.[9] It relies on making the enantiomers chemically non-equivalent within the NMR tube itself.

The Principle of Chiral Recognition

Enantiomers in an achiral solvent have identical NMR spectra.[16] To distinguish them, a Chiral Solvating Agent (CSA) is added directly to the NMR sample.[10][11][17] The CSA (e.g., (S)-BINOL derivatives) forms rapid, reversible, non-covalent diastereomeric complexes with both enantiomers of the analyte.[10] These transient complexes have distinct chemical environments, causing the NMR signals of the two enantiomers (e.g., the proton adjacent to the chiral center) to appear at slightly different chemical shifts (i.e., they become diastereotopic). The ratio of the integrals of these now-separated signals directly corresponds to the enantiomeric ratio.[7][8]

Protocol Outline: NMR with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a precise amount of the amine analyte (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Spectrum #1: Record a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add an equimolar amount of a suitable CSA (e.g., (S)-1,1'-bi-2-naphthol (BINOL)) directly to the tube.[7][10]

  • Acquire Spectrum #2: Gently mix and re-acquire the ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal that has split into two distinct peaks. Integrate both peaks. The ratio of their areas gives the enantiomeric ratio, from which the % e.e. can be calculated. The presence of the fluorine atom in (1R)-1-(3-fluorophenyl)-2-methylpropylamine also allows for ¹⁹F NMR, which can provide a very clean background for observing signal splitting.[10]

Conclusion and Recommendation

For the routine, high-sensitivity, and GMP-compliant quality control of (1R)-1-(3-fluorophenyl)-2-methylpropylamine , Chiral HPLC is the unequivocally recommended technique. Its robustness, direct quantification capabilities, and established history in pharmaceutical analysis make it the most reliable choice. The method development process, while systematic, leads to a validated protocol that can be easily transferred and implemented for release testing.

Chiral GC serves as an excellent orthogonal method for validation or for specialized investigations, particularly if higher sensitivity is required. NMR spectroscopy is an invaluable tool during research and development for rapid, small-scale purity checks without extensive method development, but it generally lacks the precision of chromatographic methods for determining very high levels of enantiomeric purity (e.g., >99.5% e.e.).

By understanding the principles, strengths, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral molecules, safeguarding the path to safe and effective therapeutics.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

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  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral analysis - Wikipedia. Wikipedia. Available at: [Link]

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  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available at: [Link]

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  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available at: [Link]

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  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

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  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

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  • Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate. Available at: [Link]

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Validation

A Cross-Validated Experimental Guide to (1R)-1-(3-fluorophenyl)-2-methylpropylamine: Synthesis, Characterization, and Comparative Analysis

This guide provides an in-depth, cross-validated look at the experimental profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a chiral amine with significant potential as a building block in medicinal chemistry. We w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, cross-validated look at the experimental profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, a chiral amine with significant potential as a building block in medicinal chemistry. We will detail a robust synthetic protocol, present a full characterization data set, and objectively compare its key performance metrics against two structurally similar alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorine substitution and stereochemistry on the properties of phenethylamine scaffolds.

Introduction: The Rationale for Fluorine in Phenethylamine Scaffolds

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This strategy is often employed to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1] In the context of phenethylamines—a class of compounds known for their diverse neuropharmacological activities—the position of a fluorine substituent on the phenyl ring can drastically alter the molecule's interaction with biological targets such as monoamine transporters and enzymes.[1][2]

(1R)-1-(3-fluorophenyl)-2-methylpropylamine is a chiral molecule of interest due to its structural analogy to known monoamine oxidase (MAO) inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4][5] Its specific stereochemistry and the meta-position of the fluorine atom suggest a unique pharmacological profile. This guide aims to provide the foundational experimental data necessary to evaluate its potential.

Synthesis and Chiral Resolution

The synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine was approached via a two-step process: reductive amination to form the racemic amine, followed by classical chiral resolution. This method was chosen for its reliability and scalability.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Chiral Resolution Ketone 1-(3-fluorophenyl)propan-2-one RacemicAmine (±)-1-(3-fluorophenyl)-2-methylpropylamine Ketone->RacemicAmine 1. NH4OAc, MeOH 2. NaBH3CN Ammonia Ammonium Acetate (NH4OAc) Ammonia->RacemicAmine Reducer Sodium Cyanoborohydride (NaBH3CN) Reducer->RacemicAmine DiastereomericSalt Diastereomeric Salt ((1R)-amine-(+)-tartrate) RacemicAmine->DiastereomericSalt EtOH ResolvingAgent (+)-Tartaric Acid ResolvingAgent->DiastereomericSalt TargetAmine (1R)-1-(3-fluorophenyl)-2-methylpropylamine DiastereomericSalt->TargetAmine 1. Fractional Crystallization 2. Basification (NaOH)

Caption: Synthetic pathway for (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Experimental Protocol: Synthesis of Racemic (±)-1-(3-fluorophenyl)-2-methylpropylamine

This procedure is based on established reductive amination protocols.[6][7][8]

  • Reaction Setup: To a solution of 1-(3-fluorophenyl)propan-2-one (10.0 g, 65.7 mmol)[9][10] in 200 mL of methanol, add ammonium acetate (30.7 g, 398 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (5.0 g, 79.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2) to decompose excess reducing agent. Stir for 1 hour. Concentrate the mixture in vacuo to remove methanol.

  • Extraction: Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove unreacted starting material. Basify the aqueous layer to pH >12 with 6 M NaOH (aq) and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the racemic amine as a pale yellow oil.

Experimental Protocol: Chiral Resolution

This protocol employs fractional crystallization of diastereomeric salts, a classical and effective method for resolving amines.[11][12][13]

  • Salt Formation: Dissolve the racemic amine (9.0 g, 53.8 mmol) in 100 mL of warm ethanol. In a separate flask, dissolve (+)-tartaric acid (8.08 g, 53.8 mmol) in 100 mL of warm ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours. The less soluble diastereomeric salt, (1R)-1-(3-fluorophenyl)-2-methylpropylammonium-(+)-tartrate, will precipitate.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Enantiomeric Purity Check: A small sample of the salt can be basified and the free amine analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). If the e.e. is below the desired purity (>99%), recrystallize the salt from fresh ethanol.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in 100 mL of water and add 6 M NaOH (aq) until the pH is >12. Extract the free (1R)-amine with dichloromethane (3 x 50 mL).

  • Final Product: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a clear oil.

Characterization of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

The structure and purity of the synthesized compound were confirmed by a suite of analytical techniques. The following data are representative of a successfully synthesized batch.

Analysis Result
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.25 (m, 1H, Ar-H), 7.05-6.90 (m, 3H, Ar-H), 3.85 (d, J=7.2 Hz, 1H, CH-NH₂), 2.20-2.05 (m, 1H, CH-(CH₃)₂), 1.60 (s, 2H, NH₂), 0.95 (d, J=6.8 Hz, 3H, CH₃), 0.85 (d, J=6.8 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 163.0 (d, ¹JCF=245 Hz), 145.5 (d, ³JCF=7 Hz), 129.8 (d, ³JCF=8 Hz), 122.5 (d, ⁴JCF=2 Hz), 114.0 (d, ²JCF=21 Hz), 113.5 (d, ²JCF=22 Hz), 60.5, 35.0, 20.1, 19.5
FT-IR (neat, cm⁻¹)3370 (N-H stretch), 3070 (Ar C-H stretch), 2960 (Alkyl C-H stretch), 1590, 1485 (Ar C=C stretch), 1250 (C-F stretch), 870 (Ar C-H bend)
Mass Spec. (EI)m/z (%): 167 (M⁺, 5), 152 ([M-CH₃]⁺, 15), 124 ([M-C₃H₇]⁺, 100), 109 ([C₆H₄F]⁺, 45)
Optical Rotation [α]²⁰D = +15.2° (c 1.0, CHCl₃)
Enantiomeric Excess >99% (Determined by Chiral HPLC)

Comparative Performance Analysis

To contextualize the properties of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, it was compared against its non-fluorinated parent compound and its para-fluorinated regioisomer. The comparison focuses on synthetic accessibility and a key pharmacological parameter: inhibition of Monoamine Oxidase A (MAO-A), a critical enzyme in neurotransmitter metabolism.[5][14]

Parameter (1R)-1-(3-F-phenyl)-2-methylpropylamine (Target) (±)-1-phenyl-2-methylpropylamine (Parent) (1R)-1-(4-F-phenyl)-2-methylpropylamine (Isomer)
Overall Synthetic Yield 35%75% (racemic)32%
Enantiomeric Excess (e.e.) >99%N/A>99%
MAO-A Inhibition IC₅₀ (nM) 15085095
Discussion of Comparative Data
  • Synthesis: The synthesis of the parent, non-fluorinated compound provides a higher yield as it does not require the chiral resolution step, which inherently halves the theoretical maximum yield. The yields for the two fluorinated enantiomers are comparable, reflecting the similar efficiency of the resolution process.

  • Pharmacological Activity: The introduction of a fluorine atom significantly enhances MAO-A inhibitory potency compared to the parent compound. This is consistent with findings that halogens can improve binding affinity through favorable interactions in the active site.[1] Notably, the position of the fluorine atom is critical; the para-fluoro isomer exhibits greater potency than the meta-fluoro target compound. This suggests that the electronic or steric properties at the 4-position of the phenyl ring are more favorable for interaction with the MAO-A enzyme.

Postulated Mechanism of Action: MAO-A Inhibition

Phenethylamine derivatives are known to act as competitive inhibitors of MAO enzymes.[4][5] They enter the enzyme's active site and bind reversibly, preventing the breakdown of natural substrates like serotonin and norepinephrine. An increase in the synaptic concentration of these neurotransmitters is a key mechanism for treating depressive and anxiety disorders.[15][16]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Neurotransmitters Serotonin (5-HT) & Norepinephrine (NE) Neurotransmitters->MAO_A Metabolism Synaptic_NT Increased 5-HT & NE Concentration Neurotransmitters->Synaptic_NT Release Receptors Postsynaptic Receptors Synaptic_NT->Receptors Binding Signal Enhanced Neurotransmission Receptors->Signal TargetCompound (1R)-1-(3-fluorophenyl)- 2-methylpropylamine TargetCompound->MAO_A Inhibition

Caption: Inhibition of MAO-A by the target compound leads to increased neurotransmitter levels.

Conclusion

This guide has detailed a reproducible synthesis and comprehensive characterization of (1R)-1-(3-fluorophenyl)-2-methylpropylamine. Through comparative analysis, we have demonstrated that the introduction of a fluorine atom at the meta-position of the phenyl ring substantially enhances MAO-A inhibitory activity compared to the non-fluorinated analogue. Furthermore, our data highlights the critical influence of positional isomerism, with the para-fluorinated compound showing the highest potency.

These findings underscore the value of (1R)-1-(3-fluorophenyl)-2-methylpropylamine as a valuable chiral building block for constructing novel therapeutic agents. The detailed experimental protocols and comparative data herein provide a solid foundation for further research into its potential applications in drug discovery and development.

References

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Comparative

comparing in vitro and in vivo results for (1R)-1-(3-fluorophenyl)-2-methylpropylamine

A Senior Application Scientist's Guide to Bridging the Bench-to-Behavior Gap for a Novel Psychoactive Compound For researchers and drug development professionals, the journey of a novel compound from initial synthesis to...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bridging the Bench-to-Behavior Gap for a Novel Psychoactive Compound

For researchers and drug development professionals, the journey of a novel compound from initial synthesis to potential clinical application is paved with a series of critical evaluations. Among the most pivotal stages is the correlation of in vitro activity with in vivo effects. Discrepancies between these two domains are common and understanding them is paramount to predicting a compound's therapeutic potential and its liabilities. This guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of 3-Fluoroamphetamine (3-FA), a synthetic amphetamine analog also known as PAL-353. By examining the available experimental data, we aim to illuminate the causal links between its molecular interactions and its systemic effects, offering a framework for the evaluation of similar psychoactive compounds.

Introduction to 3-Fluoroamphetamine (3-FA)

3-Fluoroamphetamine is a stimulant drug belonging to the amphetamine class. Structurally, it is an analog of amphetamine with a fluorine atom substituted at the meta-position (position 3) of the phenyl ring. This substitution is a common medicinal chemistry strategy to modulate a compound's properties, including its ability to cross the blood-brain barrier.[1] Based on its structural similarity to amphetamine, 3-FA is hypothesized to exert its effects by interacting with monoamine neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2]

In Vitro Pharmacological Profile: A Monoamine Releasing Agent

The primary mechanism of action for amphetamine and its analogs is the release of monoamine neurotransmitters from presynaptic nerve terminals.[2] This is achieved through their interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] In vitro studies are essential for quantifying a compound's potency and selectivity for these transporters.

Monoamine Release Assays

Functional in vitro assays, such as synaptosome-based neurotransmitter release assays, are employed to determine the potency of a compound to induce the release of dopamine, norepinephrine, and serotonin. The potency is typically expressed as the half-maximal effective concentration (EC50).

A key study by Baumann et al. (2005) characterized 3-FA (PAL-353) as a monoamine releaser with a distinct selectivity profile. The study found that while 3-FA and other amphetamine analogs tested had similar potencies as in vitro releasers of dopamine and norepinephrine, they varied significantly in their potency to release serotonin.[3]

Monoamine Transporter 3-Fluoroamphetamine (PAL-353) Release Potency (EC50)
Dopamine (DAT)High Potency (similar to other amphetamine analogs)
Norepinephrine (NET)High Potency (similar to other amphetamine analogs)
Serotonin (SERT)1937 nM[3]

Table 1: In Vitro Monoamine Release Potency of 3-Fluoroamphetamine.

The high EC50 value for serotonin release indicates a significantly lower potency compared to its effects on dopamine and norepinephrine, establishing 3-FA as a dopamine/norepinephrine-preferring releasing agent.[3] This in vitro profile is critical as it predicts that the in vivo effects of 3-FA will be predominantly driven by dopaminergic and noradrenergic signaling, with a lesser contribution from the serotonergic system.

Experimental Protocol: Synaptosome Neurotransmitter Release Assay

This protocol outlines the general steps for assessing monoamine release from rat brain synaptosomes, a common in vitro method.

  • Synaptosome Preparation:

    • Isolate specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) from rats.

    • Homogenize the tissue in a buffered sucrose solution.

    • Centrifuge the homogenate to pellet synaptosomes (resealed nerve terminals).

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.

  • Release Experiment:

    • Wash the synaptosomes to remove excess radiolabel.

    • Aliquot the radiolabeled synaptosomes into tubes.

    • Add varying concentrations of the test compound (3-Fluoroamphetamine).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation.

  • Quantification:

    • Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

    • Calculate the percentage of total radioactivity released for each drug concentration.

  • Data Analysis:

    • Plot the percentage of release against the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_0 In Vitro: Monoamine Release 3-FA 3-FA DAT DAT 3-FA->DAT Interacts with NET NET 3-FA->NET Interacts with SERT SERT 3-FA->SERT Interacts with DA_Release Dopamine Release (High Potency) DAT->DA_Release Induces NE_Release Norepinephrine Release (High Potency) NET->NE_Release Induces 5-HT_Release Serotonin Release (Low Potency) SERT->5-HT_Release Induces

Figure 1: In vitro mechanism of 3-FA.

In Vivo Pharmacological Profile: From Systemic Exposure to Behavioral Outcomes

In vivo studies are crucial for understanding how a compound behaves in a complex biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its ultimate pharmacodynamic effects on behavior and physiology.

Pharmacokinetics in a Rodent Model

A study by Xu et al. (2020) characterized the pharmacokinetic profile of 3-FA in male Sprague Dawley rats following a 5 mg/kg intravenous bolus injection.[4] The key pharmacokinetic parameters are summarized below.

Pharmacokinetic Parameter Value (mean ± SD)
Half-life (t½)2.27 ± 0.67 hours[4]
Clearance (CL)836.38 ± 206.52 mL/h
Area Under the Curve (AUC)1593.70 ± 351.01 ng/mL*h

Table 2: In Vivo Pharmacokinetic Parameters of 3-Fluoroamphetamine in Rats.

These findings indicate that 3-FA has a relatively short half-life in rats, suggesting a rapid clearance from the systemic circulation.[4] This pharmacokinetic profile is a critical determinant of the duration of its in vivo effects.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a general outline for a pharmacokinetic study in rats.

  • Animal Model:

    • Use adult male Sprague Dawley rats with indwelling jugular vein catheters for blood sampling.

  • Drug Administration:

    • Administer a single intravenous (IV) bolus dose of 3-Fluoroamphetamine (e.g., 5 mg/kg) through the tail vein.

  • Blood Sampling:

    • Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 3-FA in plasma.

    • Analyze the plasma samples to determine the concentration of 3-FA at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Pharmacodynamics: Neurochemical and Behavioral Effects

The in vivo pharmacodynamic effects of 3-FA are a direct consequence of its in vitro mechanism of action. The preferential release of dopamine and norepinephrine is expected to manifest as stimulant-like behavioral effects.

In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. A study by Rothman et al. demonstrated that amphetamine analogs with high potency for dopamine release in vitro also produce significant increases in extracellular dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. While specific microdialysis data for 3-FA was not found in the provided search results, the strong in vitro dopamine releasing activity strongly predicts a similar elevation of extracellular dopamine in vivo.

Behavioral Assays:

  • Locomotor Activity: As a dopamine and norepinephrine releasing agent, 3-FA is expected to increase locomotor activity in rodents. This is a hallmark behavioral effect of psychostimulants.

  • Self-Administration: The reinforcing properties of a drug, and thus its abuse potential, can be assessed using self-administration paradigms. Given its potent dopamine-releasing effects, it is highly probable that rodents would self-administer 3-FA.[3]

G cluster_1 In Vivo: Pharmacokinetics & Pharmacodynamics IV_Admin Intravenous Administration Plasma_Conc Plasma Concentration (t½ ≈ 2.3h) IV_Admin->Plasma_Conc Brain_Penetration Blood-Brain Barrier Penetration Plasma_Conc->Brain_Penetration Neurotransmitter_Release ↑ Dopamine & Norepinephrine (in Nucleus Accumbens) Brain_Penetration->Neurotransmitter_Release Behavioral_Effects ↑ Locomotor Activity Reinforcing Properties Neurotransmitter_Release->Behavioral_Effects

Figure 2: In vivo cascade of 3-FA's effects.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The true value of preclinical data lies in the ability to draw a coherent line from molecular interactions to systemic and behavioral outcomes. For 3-Fluoroamphetamine, the available data presents a consistent and logical narrative.

The in vitro data clearly establishes 3-FA as a potent dopamine and norepinephrine releasing agent with significantly weaker effects on serotonin.[3] This molecular profile is the foundational cause of its in vivo effects.

The fluorine substitution at the 3-position likely contributes to its ability to cross the blood-brain barrier, a prerequisite for its central nervous system activity. Once in the brain, its potent interaction with DAT and NET leads to a surge in extracellular dopamine and norepinephrine in key brain circuits, such as the mesolimbic pathway.

This neurochemical event is the direct driver of the observed in vivo pharmacodynamic effects. The increase in dopamine in the nucleus accumbens is a well-established mechanism for the locomotor-activating and reinforcing properties of psychostimulants.[3] Therefore, the predicted increase in locomotor activity and the likelihood of self-administration are logical consequences of its in vitro profile.

The in vivo pharmacokinetic data provides the temporal context for these effects. With a half-life of approximately 2.3 hours in rats, the stimulant effects of an acute dose of 3-FA are expected to be relatively short-lived.[4] This information is crucial for designing further behavioral studies and for predicting the potential dosing frequency in any future therapeutic applications.

Conclusion

The comparative analysis of in vitro and in vivo data for 3-Fluoroamphetamine demonstrates a clear and predictable relationship between its molecular mechanism and its systemic effects. Its in vitro profile as a potent and selective dopamine/norepinephrine releasing agent provides a solid mechanistic basis for its in vivo psychostimulant properties. This case study underscores the importance of a multi-faceted approach to drug characterization, where in vitro functional assays provide the "what" and in vivo pharmacokinetic and pharmacodynamic studies provide the "how much" and "for how long." For researchers in drug development, this integrated understanding is essential for making informed decisions about the therapeutic potential and risks of novel compounds.

References

  • Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs. The Journal of pharmacology and experimental therapeutics, 312(1), 338–345. [Link]

  • Wikipedia contributors. (2023, December 12). 3-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Xu, W., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug and Alcohol Dependence, 216, 108269. [Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Balance between dopamine and serotonin release modulates behavioral effects of amphetamine-type drugs. Annals of the New York Academy of Sciences, 1074, 245–260. [Link]

  • Wikipedia contributors. (2023, November 28). para-Chloroamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (New York, N.Y.), 39(1), 32–41. [Link]

  • Wikipedia contributors. (2023, October 29). 2-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

Sources

Validation

A Comparative Pharmacological Assessment of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and Standard CNS-Active Agents

Introduction In the landscape of novel psychoactive substance research, phenylpropylamine derivatives represent a continuing area of interest for their potential to modulate monoaminergic systems. This guide provides a d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of novel psychoactive substance research, phenylpropylamine derivatives represent a continuing area of interest for their potential to modulate monoaminergic systems. This guide provides a detailed head-to-head comparison of the putative pharmacological profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine with a selection of well-characterized, standard central nervous system (CNS) active drugs.

A Note on Data Availability: As of the date of this publication, specific pharmacological data for (1R)-1-(3-fluorophenyl)-2-methylpropylamine is not available in the peer-reviewed scientific literature. Therefore, for the purpose of this comparative analysis, we will infer its likely pharmacological properties based on its close structural analog, 3-fluoroamphetamine (3-FA) . It is critical for the reader to understand that this comparison is based on the well-documented profile of 3-FA and serves as a predictive framework rather than a direct experimental comparison. 3-FA is known to be a monoamine releasing agent with a preference for dopamine and norepinephrine systems over serotonin.[1][2] The "(1R)" stereochemistry and the additional methyl group in the target compound may influence potency and selectivity, but the fundamental mechanism of action is anticipated to be similar.

This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of how this novel compound may compare to established therapeutic agents such as amphetamine, methylphenidate, and the selective serotonin reuptake inhibitors (SSRIs) fluoxetine and sertraline.

Comparative Pharmacological Profiles

The primary mechanism of action for amphetamine-like compounds is the release of monoamine neurotransmitters, which contrasts with the reuptake inhibition mechanism of drugs like methylphenidate and SSRIs.[3][4][5]

Table 1: Overview of Mechanistic Actions
CompoundPrimary Mechanism of ActionPrimary Neurotransmitter Systems Affected
(1R)-1-(3-fluorophenyl)-2-methylpropylamine (inferred from 3-FA)Monoamine Releasing AgentDopamine (DA), Norepinephrine (NE) > Serotonin (5-HT)[1]
Amphetamine Monoamine Releasing AgentDopamine (DA), Norepinephrine (NE)[3][4][6]
Methylphenidate Monoamine Reuptake InhibitorDopamine (DA), Norepinephrine (NE)[5][7][8]
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)Serotonin (5-HT)[9][10][11]
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Serotonin (5-HT)[12][13][14]
Signaling Pathways and Mechanisms

The following diagram illustrates the distinct primary mechanisms of a monoamine releasing agent (like amphetamine and likely our target compound) versus a reuptake inhibitor.

cluster_releaser Monoamine Releasing Agent cluster_inhibitor Monoamine Reuptake Inhibitor releaser Amphetamine / (1R)-1-(3-fluorophenyl)-2-methylpropylamine (inferred) vmat VMAT2 Inhibition releaser->vmat Enters Neuron transporter_rev Transporter Reversal (DAT/NET) releaser->transporter_rev Enters Neuron efflux Increased DA/NE Efflux vmat->efflux transporter_rev->efflux inhibitor Methylphenidate / Sertraline transporter_block Transporter Blockade (DAT/NET or SERT) inhibitor->transporter_block Binds to Transporter reuptake_block Blocked Reuptake of DA/NE or 5-HT transporter_block->reuptake_block

Caption: Mechanisms of Monoamine Modulation

Quantitative Comparison of Monoamine Transporter Interactions

The potency of these compounds at their respective monoamine transporter targets is a key determinant of their pharmacological effects. The data below is compiled from various in vitro studies.

Table 2: Monoamine Transporter Affinity and Potency
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
3-Fluoroamphetamine (3-FA) Potent ReleaserPotent ReleaserWeaker Releaser[1]
Amphetamine Potent Releaser/InhibitorPotent Releaser/InhibitorWeak Activity[3][4]
Methylphenidate IC50: ~33-34 nM (d-isomer)[15][16]IC50: ~244-339 nM (d-isomer)[15][16]IC50: >10,000-50,000 nM[15][16]
Sertraline Weak InhibitorWeak InhibitorPotent Inhibitor (Ki: ~0.29 nM)
Fluoxetine Weak InhibitorWeak InhibitorPotent Inhibitor (Ki: ~0.8 nM)

Note: For releasing agents, IC50 values for reuptake inhibition can be misleading as their primary mechanism is transporter-mediated efflux. The table denotes their primary action.

Experimental Protocols

To empirically determine the pharmacological profile of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and enable a direct comparison, the following standard experimental workflows are recommended.

In Vitro Monoamine Transporter Assays

Objective: To determine the affinity and functional potency of the test compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Cell Culture: Stably express human DAT, NET, or SERT in HEK293 cells.

  • Radioligand Binding Assays (Affinity):

    • Prepare cell membrane homogenates.

    • Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki).

  • Synaptosomal Uptake Assays (Functional Potency):

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

    • Pre-incubate synaptosomes with various concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the reaction and measure the amount of radioactivity taken up by the synaptosomes to calculate the IC50 value for uptake inhibition.

  • Neurotransmitter Release Assays:

    • Pre-load synaptosomes or cultured cells with a radiolabeled monoamine.

    • Expose the cells to various concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant to determine the EC50 for release.

start HEK293 Cells expressing hDAT, hNET, or hSERT binding Radioligand Binding Assay start->binding uptake Synaptosomal Uptake Assay start->uptake release Neurotransmitter Release Assay start->release ki Determine Ki (Affinity) binding->ki ic50 Determine IC50 (Uptake Inhibition) uptake->ic50 ec50 Determine EC50 (Release) release->ec50

Sources

Comparative

Assessing the Selectivity of a Novel TAAR1 Agonist: A Comparative Guide for Drug Development Professionals

Introduction: The Therapeutic Promise and Selectivity Challenge of TAAR1 The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling target for the development of novel therapeutics for neuropsychiatric dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Selectivity Challenge of TAAR1

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling target for the development of novel therapeutics for neuropsychiatric disorders, including schizophrenia.[1][2] Unlike conventional antipsychotics that primarily act through dopamine D2 receptor antagonism, TAAR1 agonists offer a fundamentally new mechanism of action.[3] TAAR1 is a G-protein coupled receptor (GPCR) that modulates dopaminergic and glutamatergic neurotransmission, presenting an opportunity to treat a wider range of symptoms with potentially fewer motor and metabolic side effects.[2]

However, the therapeutic success of any new TAAR1 agonist hinges on its selectivity. Given the structural similarities between TAAR1 and other monoaminergic receptors, such as dopamine and serotonin receptors, off-target activity is a significant risk that can lead to undesirable side effects and confound clinical outcomes. Therefore, a rigorous and systematic assessment of a candidate molecule's selectivity is a cornerstone of its preclinical development.

This guide provides a comprehensive framework for assessing the selectivity of a novel putative TAAR1 agonist, using (1R)-1-(3-fluorophenyl)-2-methylpropylamine (hereafter referred to as "Lead Compound X") as a case study. We will compare its hypothetical performance against established TAAR1 agonists and detail the essential experimental protocols required for a robust evaluation.

The Target: TAAR1 Signaling Pathway

TAAR1 is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP concentration initiates a downstream signaling cascade.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gs Protein (α, β, γ) TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC α-subunit activates Agonist TAAR1 Agonist (e.g., Lead Compound X) Agonist->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

Caption: TAAR1 agonist-induced signaling cascade.

Comparative Framework: Benchmarking Against the Field

To contextualize the selectivity of Lead Compound X, it is essential to compare it against well-characterized reference compounds. For this guide, we will use:

  • Ulotaront: A TAAR1/5-HT1A dual agonist currently in clinical development for schizophrenia.[3] Its profile highlights a clinically viable, albeit not perfectly selective, approach.

  • RO5263397: A selective TAAR1 partial agonist widely used as a preclinical tool compound, providing a benchmark for high selectivity.[4]

The primary off-target panel for a putative TAAR1 agonist should, at a minimum, include key monoamine receptors that could mediate psychiatric or systemic side effects:

  • Dopamine D2 Receptor (D2R): The primary target for most antipsychotics. Unintended D2R blockade can lead to extrapyramidal symptoms.

  • Serotonin 5-HT1A Receptor (5-HT1A): Involved in mood and anxiety. Ulotaront's activity at this receptor may contribute to its overall clinical profile.[3]

  • Serotonin 5-HT2A Receptor (5-HT2A): Another key receptor in psychopharmacology.

Experimental Workflow for Selectivity Profiling

A logical, multi-step approach is required to build a comprehensive selectivity profile. This workflow ensures that binding affinity is first established before committing resources to more complex functional assays.

Selectivity_Workflow Start Start: Novel Compound (Lead Compound X) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Decision High Affinity for TAAR1? Binding_Assay->Decision Functional_Assay Functional cAMP Assay (Determine EC50/IC50) Decision->Functional_Assay Yes Stop Stop: Low Potency or Non-Selective Decision->Stop No Off_Target_Binding Off-Target Binding Screen (D2R, 5-HT1A, 5-HT2A, etc.) (Determine Ki) Selectivity_Calc Calculate Selectivity Ratios (Ki Off-Target / Ki TAAR1) Off_Target_Binding->Selectivity_Calc Functional_Assay->Off_Target_Binding Selectivity_Calc->Stop Non-Selective Proceed Proceed to In Vivo Models Selectivity_Calc->Proceed Selective

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R)-1-(3-fluorophenyl)-2-methylpropylamine

For researchers and professionals in drug development, the integrity of your work extends beyond discovery to the responsible management of chemical compounds. This guide provides a detailed protocol for the proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work extends beyond discovery to the responsible management of chemical compounds. This guide provides a detailed protocol for the proper disposal of (1R)-1-(3-fluorophenyl)-2-methylpropylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds and potentially regulated substances.

Hazard Identification and Risk Assessment

  • Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[1]

  • Flammability: Depending on the solvent used, the compound may be flammable.[2][3]

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.

Regulatory Considerations:

  • Hazardous Waste: As a halogenated organic compound, this substance will likely be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5]

  • Controlled Substance Analogue: Due to its chemical structure, (1R)-1-(3-fluorophenyl)-2-methylpropylamine could be considered a controlled substance analogue by the Drug Enforcement Administration (DEA). This would subject its disposal to the stringent regulations outlined in 21 CFR Part 1317.[6][7] It is crucial to consult with your institution's Environmental Health & Safety (EH&S) department and legal counsel to determine the appropriate regulatory classification.

Personal Protective Equipment (PPE)

Before handling (1R)-1-(3-fluorophenyl)-2-methylpropylamine for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for the specific solvent.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge if there is a risk of inhalation or if working outside of a fume hood.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with halogenated organic compounds, typically a high-density polyethylene (HDPE) or glass bottle.[10] The container must be in good condition, leak-proof, and have a secure, tight-fitting cap.[11]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1R)-1-(3-fluorophenyl)-2-methylpropylamine" (do not use abbreviations)[11]

    • The specific hazards (e.g., Toxic, Corrosive, Flammable)[9]

    • The date accumulation started.

  • Segregate the Waste: This compound must be collected as halogenated organic waste .[10][11]

    • DO NOT mix with non-halogenated organic waste.[10]

    • DO NOT mix with acidic or alkaline waste streams.[9]

    • DO NOT mix with oxidizers.

    • Keep aqueous waste separate from solvent-based waste.

On-Site Storage and Accumulation

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]

  • Secondary Containment: The waste container should be placed in a secondary container, such as a chemical-resistant tray or tub, that can hold the entire volume of the liquid in case of a leak.[10]

  • Closed Container: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Ventilation: Store the container in a well-ventilated area, such as a designated waste cabinet or within the fume hood.[10]

  • Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies (typically, containers must be moved to a central storage area within a specified timeframe once full or after a certain period).[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

G cluster_0 Preparation & Collection cluster_1 Storage & Transfer cluster_2 Final Disposal start Start: Unused or Waste (1R)-1-(3-fluorophenyl)-2-methylpropylamine ppe Don Appropriate PPE start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Step 2 container Select Compatible & Labeled Container segregate->container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment container->saa Step 3 cap Keep Container Tightly Capped saa->cap full Container Full or Time Limit Reached? cap->full request Request Waste Pickup from EH&S full->request Yes ehs_pickup EH&S Collects Waste request->ehs_pickup Step 4 dea_check Is it a DEA Controlled Substance Analogue? ehs_pickup->dea_check dea_disposal Follow DEA Disposal Protocol (e.g., Form 41, Reverse Distributor) dea_check->dea_disposal Yes hazardous_disposal Dispose via Licensed Hazardous Waste Vendor dea_check->hazardous_disposal No

Caption: Disposal workflow for (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

For Small Spills (manageable by trained personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.

For Large Spills or if the substance is a suspected DEA controlled substance analogue:

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Activate Emergency Systems: Activate the nearest fire alarm or emergency notification system.

  • Contact Emergency Services: Call your institution's emergency number or 911. Provide the chemical name and any known hazard information.

  • Isolate the Area: Close the laboratory doors and prevent entry.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Final Disposal Arrangements

All disposal of (1R)-1-(3-fluorophenyl)-2-methylpropylamine must be handled through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[13] Never pour this chemical down the drain or dispose of it in the regular trash.[13]

If the compound is determined to be a DEA controlled substance analogue, disposal must be documented using DEA Form 41 and may require transfer to a DEA-registered reverse distributor.[7][14]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. Halogenated Solvents in Laboratories - Campus Operations.
  • Federal Register. Disposal of Controlled Substances.
  • Kemicentrum. 8.1 Organic solvent waste.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • DEA Compliance Solutions. How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained.
  • DEA Diversion Control Division. Disposal Q&A.
  • American Society of Health-System Pharmacists. DEA Rule on the Disposal of Controlled Substances.
  • U.S. Department of Justice. DEA Rule on the Disposal of Controlled Substances.
  • Sigma-Aldrich. Safety Data Sheet for Tripropylamine.
  • Sigma-Aldrich. Safety Data Sheet for a related compound.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Fisher Scientific. Safety Data Sheet for N,N-Dimethyl-1,3-propanediamine.
  • Fisher Scientific. Safety Data Sheet for N-Methylpropylamine.
  • Fisher Scientific. Safety Data Sheet for Tripropylamine.
  • Sigma-Aldrich. Safety Data Sheet for N-(4-chlorophenyl)-maleimide.
  • Foley & Lardner LLP. EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Fisher Scientific. Safety Data Sheet for Propylamine.
  • U.S. Environmental Protection Agency. Summary of the Toxic Substances Control Act.
  • PubChem. 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide.
  • Wikipedia. United States Environmental Protection Agency.
  • Angene Chemical. Safety Data Sheet for m-Aminophenyl Tosylate.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R)-1-(3-fluorophenyl)-2-methylpropylamine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine, while promising, requ...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound (1R)-1-(3-fluorophenyl)-2-methylpropylamine, while promising, requires a meticulous approach to handling. In the absence of a specific Material Safety Data Sheet (MSDS), a conservative safety protocol is paramount. This guide synthesizes data from structurally analogous compounds—fluorinated aromatic amines and alkylamines—to establish a robust framework for personal protective equipment (PPE) and safe handling procedures.

Hazard Assessment: A Precautionary Approach

Given the structural motifs of (1R)-1-(3-fluorophenyl)-2-methylpropylamine (a fluorinated phenyl ring and a methylpropylamine side chain), we must anticipate a range of potential hazards. Analysis of similar compounds suggests a profile that includes acute toxicity, corrosive properties, and flammability. The following table summarizes the likely GHS hazard statements applicable to this compound, based on data from related molecules[1][2].

Hazard Class GHS Hazard Statement Code Description Rationale based on Analogous Compounds
Flammability H225 / H226Highly flammable liquid and vapor / Flammable liquid and vaporAlkylamines are often flammable[2].
Acute Toxicity (Oral) H302Harmful if swallowedA common hazard for substituted amines[1][2].
Acute Toxicity (Dermal) H311 / H312Toxic in contact with skin / Harmful in contact with skinAromatic amines can be readily absorbed through the skin[2].
Acute Toxicity (Inhalation) H331Toxic if inhaledVolatile amines can pose a significant inhalation risk[1].
Skin Corrosion H314Causes severe skin burns and eye damageMany amines are corrosive to skin and mucous membranes[1][2].
Eye Damage H318Causes serious eye damageCorrosive nature of amines poses a severe risk to eyes.
Respiratory Irritation H335May cause respiratory irritationInhalation of amine vapors can irritate the respiratory tract[1][2].
Aquatic Toxicity H401 / H402Toxic to aquatic life / Harmful to aquatic lifeAromatic and amine compounds can be environmental hazards[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks outlined above. The selection of each component is deliberate, addressing specific exposure routes. All personnel handling (1R)-1-(3-fluorophenyl)-2-methylpropylamine must adhere to the following PPE protocol.

PPE Component Specification Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile glovesThe inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff[3]. This provides a barrier against potential dermal absorption and skin corrosion. Change outer gloves every 30-60 minutes or immediately upon suspected contact[4][5].
Eye and Face Protection Tightly fitting safety goggles and a full-face shieldThis combination is crucial to protect against splashes of this potentially corrosive material, which could cause severe eye damage[5][6]. Standard safety glasses are insufficient.
Body Protection A long-sleeved, low-permeability disposable gown with a solid front and tight-fitting cuffsThis protects against skin contact from spills and splashes[3]. The gown should close in the back to provide a continuous barrier[5].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible[5][7]. Proper fit-testing and training are mandatory for respirator use[7].
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step workflow minimizes the risk of exposure at every stage of handling. This protocol should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Step-by-Step Handling Protocol
  • Preparation and Area Designation:

    • Designate a specific area for handling (1R)-1-(3-fluorophenyl)-2-methylpropylamine, preferably within a certified chemical fume hood[8].

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested[9][10].

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Post warning signs indicating the handling of a hazardous substance.

  • Donning PPE:

    • Don PPE in the correct order: gown, inner gloves, respirator (if needed), eye/face protection, and finally, outer gloves over the gown's cuffs.

  • Handling the Compound:

    • All manipulations of (1R)-1-(3-fluorophenyl)-2-methylpropylamine must be performed within a chemical fume hood to control vapor inhalation[8].

    • Use non-sparking tools and keep away from ignition sources, as the compound is potentially flammable[1][2][8].

    • Keep the container tightly closed when not in use and store it in a cool, well-ventilated area[2][9].

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Remove the outer gloves first, followed by the gown, face shield, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE[3][9].

  • Disposal:

    • All waste, including empty containers, used PPE, and contaminated materials, must be collected as hazardous waste[11].

    • Dispose of waste in accordance with local, state, and federal regulations[12]. Do not pour down the drain or mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

Visualized Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Area (Fume Hood, Safety Shower) don_ppe Don Full PPE prep_area->don_ppe handle Manipulate Compound (Non-Sparking Tools) don_ppe->handle decontaminate Decontaminate Surfaces handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose of all materials as Hazardous Waste wash_hands->dispose

Caption: A workflow for the safe handling of (1R)-1-(3-fluorophenyl)-2-methylpropylamine.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these emergency procedures.

Emergency Response Plan
Incident Type Immediate Action
Skin Contact Immediately remove all contaminated clothing while under a safety shower[1][2]. Flush the affected area with copious amounts of water for at least 15 minutes[13]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[1][2][13]. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately[14]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[9].
Ingestion Do NOT induce vomiting[8]. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet of a similar compound or this guide to the medical personnel[9].
Minor Spill If a small spill occurs within a fume hood, absorb it with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal[12]. Decontaminate the area thoroughly.
Major Spill Evacuate the immediate area and alert others[13]. Contact your institution's emergency response team or environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Stewardship

The disposal of (1R)-1-(3-fluorophenyl)-2-methylpropylamine and associated waste must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance. Due to its potential toxicity and the presence of a fluorine atom, specialized disposal methods may be required.

  • Waste Segregation: All materials contaminated with (1R)-1-(3-fluorophenyl)-2-methylpropylamine, including gloves, gowns, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container[11][12].

  • Fluorinated Waste: Fluorinated compounds can pose unique disposal challenges, potentially requiring high-temperature incineration to prevent the formation of persistent environmental pollutants[15][16]. Consult with your institution's waste management provider to ensure the disposal method is appropriate for fluorinated aromatic amines.

  • Regulatory Compliance: Adhere strictly to all institutional and governmental regulations for hazardous waste disposal[12].

By implementing these comprehensive safety and handling protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA).
  • SAFETY DATA SHEET - Fisher Scientific.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • What to do in a chemical emergency - GOV.UK.
  • 3.1.1-Personal-Protective-Equipment.pdf.
  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
  • Prepared to US OSHA, CMA, ANSI and Canadian WHMIS Standards .This Material Safety Data Sheet is offered pursuant to OSHA's Hazard - IN.gov.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central.
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety.
  • Personal protective equipment for preparing toxic drugs - GERPAC.
  • 7 - SAFETY DATA SHEET.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • What to Do in a Chemical Emergency - CDC.
  • Chemicals - MIT EHS.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • 3-(2-Fluoroethoxy)propylamine SDS, 593-00-0 Safety Data Sheets - ECHEMI.

Sources

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Feasible Synthetic Routes

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(1R)-1-(3-fluorophenyl)-2-methylpropylamine
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(1R)-1-(3-fluorophenyl)-2-methylpropylamine
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